molecular formula C9H16O B1345661 1-Cyclohexyl-2-propen-1-ol CAS No. 4352-44-7

1-Cyclohexyl-2-propen-1-ol

Cat. No.: B1345661
CAS No.: 4352-44-7
M. Wt: 140.22 g/mol
InChI Key: BRZYZVXYQQVYNT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-propen-1-ol is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-9(10)8-6-4-3-5-7-8/h2,8-10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZYZVXYQQVYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963019
Record name 1-Cyclohexylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4352-44-7
Record name 1-Cyclohexyl-2-propen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the principal synthetic methodologies for obtaining 1-cyclohexyl-2-propen-1-ol, a valuable allylic alcohol intermediate in organic synthesis. Addressing researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver an in-depth analysis of the chemical rationale underpinning two robust synthetic strategies: the direct nucleophilic addition of a vinyl Grignard reagent to cyclohexanecarboxaldehyde and the selective 1,2-reduction of an α,β-unsaturated ketone via the Luche reduction. Each section is designed to be a self-validating system, integrating field-proven protocols with mechanistic insights, critical safety considerations, and comprehensive characterization data. The objective is to equip the practicing chemist with the necessary expertise to select and execute the optimal synthetic route based on laboratory capabilities, scale, and desired outcomes.

Introduction: The Strategic Value of this compound

This compound (CAS No. 4352-44-7) is a secondary allylic alcohol characterized by a cyclohexyl moiety attached to a vinyl carbinol system.[1][2][3] Its structure presents a versatile scaffold for further chemical elaboration, making it a useful building block in the synthesis of more complex molecular architectures, including potential pharmaceutical intermediates and fine chemicals. The allylic alcohol functionality is a gateway to a multitude of transformations, such as epoxidation, dihydroxylation, and various rearrangement and cross-coupling reactions.

This guide presents two primary, field-tested pathways to this target molecule, each with distinct advantages and experimental demands. The first is a classic Grignard reaction, a powerful C-C bond-forming strategy. The second is the Luche reduction, a benchmark for the chemoselective synthesis of allylic alcohols from enones. By understanding the causality behind each protocol, researchers can confidently reproduce and adapt these methods for their specific synthetic campaigns.

Strategy I: Direct Synthesis via Grignard Reaction

The most direct approach to this compound is the nucleophilic addition of a vinyl organometallic reagent to cyclohexanecarboxaldehyde. The Grignard reaction, utilizing vinylmagnesium bromide, is a highly efficient and convergent method for this transformation.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the carbanionic vinyl group from the Grignard reagent onto the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final allylic alcohol.

Grignard Mechanism cluster_aldehyde Aldehyde cluster_grignard Grignard Reagent aldehyde Cyclohexanecarboxaldehyde intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate grignard Vinylmagnesium Bromide (CH₂=CH-MgBr) grignard->intermediate Nucleophilic Attack product This compound intermediate->product Protonation carbonyl_C C carbonyl_O Oδ⁻ vinyl_C CH₂=CH⁻ mgbr ⁺MgBr vinyl_C->mgbr Polar bond workup H₃O⁺ (Workup) workup->product C6H11 C₆H₁₁- C6H11->carbonyl_C

Caption: Mechanism of Grignard Addition.

Experimental Protocol: Grignard Synthesis

This protocol is a self-validating system; successful initiation of the Grignard formation is a key checkpoint for the overall success of the reaction.

Safety Imperative: Grignard reagents are highly reactive, moisture-sensitive, and reactions are often exothermic. The use of anhydrous solvents (typically diethyl ether or THF) is mandatory, as water will quench the reagent.[4] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses, must be worn.[6] An ice bath should always be on hand to control the reaction temperature.[6]

Materials & Equipment:

Reagent/Equipment Specification Purpose
Magnesium Turnings --- Grignard reagent formation
Vinyl Bromide Solution in THF (e.g., 1.0 M) Vinyl carbanion source
Cyclohexanecarboxaldehyde Purified by distillation Electrophile
Anhydrous THF or Diethyl Ether Dripping from sodium/benzophenone still Reaction Solvent
Iodine One small crystal To initiate Grignard formation
Saturated NH₄Cl solution Aqueous Quenching reagent
Anhydrous MgSO₄ or Na₂SO₄ Powder Drying agent
Three-neck round-bottom flask Flame-dried Reaction vessel
Reflux condenser & Dropping funnel Flame-dried Reagent addition & control

| Inert gas line (N₂ or Ar) | --- | Maintain anhydrous conditions |

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed.

  • Grignard Formation: Place magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed; this helps to activate the magnesium surface. Allow to cool.

  • Add a portion of anhydrous THF via syringe to cover the magnesium.

  • Fill the dropping funnel with the vinyl bromide solution. Add a small amount (approx. 10%) to the magnesium suspension. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

  • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the gray-black Grignard solution in an ice bath. Add a solution of cyclohexanecarboxaldehyde in anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Work-up: After the addition is complete, remove the ice bath and stir for an additional hour at room temperature. Cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.

Strategy II: Selective Reduction of 1-Cyclohexyl-2-propen-1-one

An alternative, powerful strategy involves the synthesis of the precursor α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one (cyclohexyl vinyl ketone), followed by its highly selective 1,2-reduction to the desired allylic alcohol.[7][8] This method is particularly valuable when direct Grignard addition proves problematic or when stereochemical control is desired in more complex systems.

Step A: Synthesis of 1-Cyclohexyl-2-propen-1-one

The enone precursor can be synthesized via several methods. A common approach is the Friedel-Crafts acylation of cyclohexane with acryloyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2]

Mechanism: The Lewis acid activates the acryloyl chloride, facilitating electrophilic attack on the cyclohexane ring to form the ketone.

Protocol:

  • In a flask under an inert atmosphere, suspend anhydrous AlCl₃ in an excess of cyclohexane (which acts as both reactant and solvent).

  • Cool the mixture in an ice bath.

  • Add acryloyl chloride dropwise to the stirred suspension.[9][10]

  • After addition, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

  • Carefully quench the reaction by pouring it over crushed ice and HCl.

  • Extract the product with an organic solvent, wash, dry, and purify by vacuum distillation to yield 1-cyclohexyl-2-propen-1-one.[7]

Step B: Luche Reduction

The Luche reduction is the method of choice for the clean and selective 1,2-reduction of enones to allylic alcohols, suppressing the competing 1,4-conjugate addition that often occurs with standard sodium borohydride.[9]

Mechanistic Rationale: The key to this selectivity is the use of cerium(III) chloride (CeCl₃) in a protic solvent like methanol. According to Hard-Soft Acid-Base (HSAB) theory, the hard Lewis acid Ce³⁺ coordinates to the hard carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for a 1,2-attack.[9] Furthermore, CeCl₃ facilitates the in-situ formation of sodium trimethoxyborohydride, a "harder" and more sterically hindered hydride donor, which preferentially attacks the carbonyl carbon (the hard electrophilic site) over the β-carbon of the enone system (the soft electrophilic site).

G cluster_0 Enone Activation & Reagent Formation cluster_1 Selective Nucleophilic Attack cluster_2 Product Formation Enone 1-Cyclohexyl-2-propen-1-one Activated_Complex Activated Carbonyl (Ce³⁺ coordinated) Enone->Activated_Complex CeCl3 CeCl₃ CeCl3->Activated_Complex Coordination Hard_Hydride Harder Hydride Source NaB(OMe)ₓHᵧ CeCl3->Hard_Hydride Catalysis MeOH Methanol (Solvent) MeOH->Hard_Hydride Ligand Exchange NaBH4 NaBH₄ NaBH4->Hard_Hydride Attack Preferential 1,2-Attack Activated_Complex->Attack No_Attack Suppressed 1,4-Attack Activated_Complex->No_Attack Hard_Hydride->Attack Alkoxide Cerium Alkoxide Intermediate Attack->Alkoxide Product This compound Alkoxide->Product Workup Aqueous Workup Workup->Product

Sources

An In-depth Technical Guide to 1-Cyclohexyl-2-propen-1-ol (CAS 4352-44-7): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclohexyl-2-propen-1-ol, identified by the CAS number 4352-44-7, is a secondary allylic alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a cyclohexyl ring attached to a vinyl carbinol moiety, provides a unique combination of steric bulk and reactive functionality. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in chemical and pharmaceutical development. Understanding the nuances of this molecule is key to leveraging its synthetic potential.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are foundational to its handling, reaction setup, and purification. These properties are summarized in the table below.[1][2][3][4]

PropertyValueSource
CAS Number 4352-44-7[1][3]
Molecular Formula C₉H₁₆O[1][2][3]
Molecular Weight 140.22 g/mol [1][3]
Boiling Point 199.1 °C at 760 mmHg[2]
Density 0.927 g/cm³[2]
Flash Point 76.4 °C[2]
Refractive Index 1.478[2]
LogP 2.11[2]
Topological Polar Surface Area 20.2 Ų[1][3]
Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of this compound. While specific spectra are proprietary, a predictive analysis based on its structure is as follows:

  • ¹H NMR: The spectrum would show characteristic signals for the vinyl protons (=CH₂ and =CH-), the proton on the carbinol carbon (-CH(OH)-), and a complex multiplet for the cyclohexyl protons. The vinyl protons would appear in the downfield region (approx. 5-6 ppm), with the methine proton of the vinyl group showing coupling to the geminal protons and the carbinol proton. The carbinol proton signal would be a doublet of doublets, coupled to the adjacent vinyl proton and the cyclohexyl methine proton.

  • ¹³C NMR: The spectrum would display nine distinct signals corresponding to each carbon atom. The olefinic carbons would resonate around 115-140 ppm, while the carbinol carbon would be found in the 70-80 ppm range. The cyclohexyl carbons would appear as a set of signals in the upfield region.

  • Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for both sp² and sp³ hybridized carbons just below and above 3000 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and a C-O stretch in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 140. Common fragmentation patterns would involve the loss of water (M-18), loss of the vinyl group (M-27), and cleavage of the cyclohexyl ring.

Synthesis and Purification

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction.[5] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a vinyl Grignard reagent to cyclohexanecarboxaldehyde.[5][6]

Workflow for Grignard Synthesis

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification VB Vinyl Bromide Grignard Vinylmagnesium Bromide (Grignard Reagent) VB->Grignard Mg Magnesium Turnings Mg->Grignard THF Anhydrous THF THF->Grignard ReactionVessel Reaction under Inert Atmosphere (N₂ or Ar) Grignard->ReactionVessel Slow Addition Aldehyde Cyclohexanecarboxaldehyde in Anhydrous THF Aldehyde->ReactionVessel Quench Aqueous NH₄Cl Quench ReactionVessel->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying (e.g., MgSO₄) Extract->Dry Purify Purification (Distillation or Chromatography) Dry->Purify Product This compound Purify->Product

Caption: Grignard synthesis workflow for this compound.

Detailed Experimental Protocol: Grignard Synthesis

Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and solutions are often in flammable solvents.[7] All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood, using flame-dried glassware.[5][7] Appropriate personal protective equipment (PPE), including safety goggles and flame-retardant lab coat, is mandatory.[7]

  • Preparation of Vinylmagnesium Bromide:

    • To a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • In the dropping funnel, place a solution of vinyl bromide (1.1 eq) in anhydrous THF.[8]

    • Add a small amount of the vinyl bromide solution to the magnesium. Initiation of the reaction is indicated by bubbling and a gentle exotherm. If the reaction does not start, a crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[8]

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[8]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]

  • Reaction with Cyclohexanecarboxaldehyde:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

    • Add a solution of cyclohexanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

As a secondary allylic alcohol, this compound is a substrate for a variety of important organic transformations. The hydroxyl and alkene functionalities can be targeted selectively or react in concert.

Key Reaction Pathways

G cluster_oxidation Oxidation Reactions cluster_reduction Reduction cluster_other Other Transformations Start This compound Ketone 1-Cyclohexyl-2-propen-1-one (α,β-Unsaturated Ketone) Start->Ketone MnO₂, PCC, DMP Acid Cyclohexanecarboxylic Acid (via Oxidative Cleavage) Start->Acid O₃ then H₂O₂; or Strong Oxidants SatAlc 1-Cyclohexyl-1-propanol Start->SatAlc H₂, Pd/C Ester Ester Derivatives Start->Ester Acyl Chloride, Acid Anhydride Ether Ether Derivatives Start->Ether Williamson Ether Synthesis

Caption: Key reaction pathways of this compound.

  • Oxidation: The selective oxidation of allylic alcohols is a fundamental transformation in organic synthesis.[9][10]

    • To α,β-Unsaturated Ketones: Reagents like activated manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or palladium-based catalysts can selectively oxidize the secondary alcohol to the corresponding α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one, without affecting the double bond.[9][11][10] This transformation is highly valuable for producing key intermediates for Michael additions and other conjugate reactions.

    • Oxidative Cleavage: Stronger oxidizing agents, such as ozone followed by an oxidative workup, or potassium permanganate under harsh conditions, can cleave the double bond, ultimately leading to cyclohexanecarboxylic acid.[12]

  • Reduction: Catalytic hydrogenation (e.g., using H₂ over Pd/C) will typically reduce the carbon-carbon double bond to yield the saturated alcohol, 1-cyclohexyl-1-propanol.[13]

  • Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or anhydrides, or etherification via reactions like the Williamson ether synthesis to introduce a wide range of functionalities.

Applications in Research and Drug Development

While direct applications of this compound in marketed drugs are not prominent, its structural motifs are of significant interest to medicinal chemists.

  • Scaffold for Bioactive Molecules: The cyclohexyl group is a common lipophilic moiety used in drug design to improve binding affinity and pharmacokinetic properties.[14] Molecules containing cyclohexyl groups are explored as inhibitors for various enzymes, such as ERAP1, which has implications in cancer immunotherapy and autoimmune diseases.[14]

  • Precursor for Complex Syntheses: As a versatile building block, it can be used to synthesize more complex molecules. For instance, the allylic alcohol functionality is a precursor for stereoselective epoxidation reactions, leading to chiral intermediates for natural product synthesis or active pharmaceutical ingredients (APIs).

  • Fragment-Based Drug Discovery: The molecule itself or its simple derivatives could be used in fragment-based screening campaigns to identify initial hits against biological targets. The combination of a defined steric group (cyclohexyl) and a reactive handle (allylic alcohol) makes it an attractive fragment. Although no specific studies citing this compound were found, a study on the methanolic extract of Callosobruchus maculutus identified various bioactive compounds, some with structural similarities, showing potential antifungal activity.[15]

Safety and Handling

No comprehensive Material Safety Data Sheet (MSDS) is publicly available for this compound.[1] However, based on structurally similar compounds like cyclohexanol and other flammable liquid chemicals, the following precautions should be observed.[16][17][18]

  • Hazards: Assumed to be a combustible liquid. May cause skin and serious eye irritation.[16] May be harmful if swallowed or inhaled.

  • Handling: Use in a well-ventilated fume hood.[7] Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7] Keep away from heat, sparks, and open flames.[18] Ground all equipment to prevent static discharge.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[7][18]

  • Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.[16]

Conclusion

This compound is a valuable synthetic intermediate with a well-defined profile for creating more complex molecular architectures. Its synthesis via the Grignard reaction is robust and scalable. The reactivity of its allylic alcohol moiety allows for a diverse range of subsequent transformations, making it a useful tool for synthetic chemists. While its direct biological applications are yet to be fully explored, its structural components are relevant in modern drug design, positioning it as a compound of interest for further research and development.

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Sources

A Spectroscopic and Synthetic Guide to 1-Cyclohexyl-2-propen-1-ol for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity

1-Cyclohexyl-2-propen-1-ol, with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol , is a chiral allylic alcohol of significant interest in the synthesis of complex organic molecules.[1][2] Its structure combines a bulky cyclohexyl group with a reactive propenol moiety, offering multiple avenues for stereoselective transformations. Accurate characterization of this compound is paramount for its effective utilization in multi-step syntheses, ensuring the purity and desired stereochemistry of subsequent products. This guide provides a detailed examination of its spectroscopic properties, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), coupled with a practical overview of its synthesis.

The Vibrational Signature: Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups. The IR spectrum of this compound is characterized by several key absorptions that confirm its structural features.

Core Principles of IR Spectroscopy

Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. The energy absorbed corresponds to the type of bond and the atoms it connects. Functional groups exhibit characteristic absorption bands, allowing for their identification.

Experimental Protocol: Acquiring the IR Spectrum

A typical procedure for obtaining the IR spectrum of a liquid sample like this compound is as follows:

  • Sample Preparation: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Setup: The instrument, such as a Bruker IFS 85 FT-IR spectrometer, is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor).[2]

  • Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background to yield the spectrum of the compound.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final spectrum, typically plotted as transmittance versus wavenumber (cm⁻¹).

Data Interpretation: Key Vibrational Modes

The IR spectrum of this compound displays the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3380 (broad)O-HStretching
~3080=C-HStretching
~2925, ~2850C-H (cyclohexyl)Stretching
~1645C=CStretching
~1450C-H (cyclohexyl)Bending
~990, ~915=C-HOut-of-plane bending
~1050C-OStretching

The broad absorption around 3380 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group. The peaks at approximately 3080 cm⁻¹ and 1645 cm⁻¹ confirm the presence of the vinyl group (=C-H and C=C stretching, respectively). The strong absorptions at ~2925 cm⁻¹ and ~2850 cm⁻¹ are characteristic of the C-H stretching vibrations within the cyclohexyl ring. The C-O stretching vibration is observed around 1050 cm⁻¹.

Elucidating the Carbon Framework: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Fundamental Principles of ¹³C NMR

The ¹³C nucleus, like a proton, possesses spin. When placed in a strong magnetic field, it can align with or against the field. The absorption of radiofrequency energy causes a transition between these spin states. The chemical shift (δ), reported in parts per million (ppm), is dependent on the electron density around the carbon nucleus.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Approximately 10-50 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • Instrument Setup: The experiment is performed on a spectrometer, such as a Varian FT-80, operating at a specific frequency for ¹³C nuclei (e.g., 20 MHz).[3]

  • Data Acquisition: A proton-decoupled spectrum is typically acquired to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon.

  • Data Processing: The free induction decay (FID) signal is Fourier transformed to generate the frequency-domain spectrum.

Data Interpretation: Chemical Shift Assignments

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The approximate chemical shifts are assigned as follows:

Carbon AtomChemical Shift (δ, ppm)Rationale
C=C H₂~113Shielded sp² carbon of the vinyl group
C =CH₂~142Deshielded sp² carbon of the vinyl group
C H-OH~76Carbon attached to the electronegative oxygen atom
C H-cyclohexyl~44Methine carbon of the cyclohexyl ring attached to the propenol moiety
Cyclohexyl CH₂~26-29Methylene carbons of the cyclohexyl ring

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Probing the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Concepts of ¹H NMR

The principles of ¹H NMR are similar to ¹³C NMR, but with a focus on the hydrogen nuclei. Key features of a ¹H NMR spectrum include:

  • Chemical Shift (δ): Indicates the electronic environment of the proton.

  • Integration: The area under a peak is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Arises from the interaction of a proton with neighboring protons (spin-spin coupling) and follows the n+1 rule for simple cases.

Predicted ¹H NMR Spectral Data

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OH1.5-4.0Singlet (broad)-1H
=CH-5.8-6.0dddJ ≈ 17, 10, 61H
=CH₂ (trans)5.2-5.4ddJ ≈ 17, 1.51H
=CH₂ (cis)5.0-5.2ddJ ≈ 10, 1.51H
CH-OH3.6-3.8m-1H
CH-cyclohexyl1.0-2.0m-1H
CH₂ (cyclohexyl)1.0-2.0m-10H

The vinyl protons are expected to appear in the downfield region (5.0-6.0 ppm) with characteristic splitting patterns due to geminal and vicinal coupling. The proton on the carbon bearing the hydroxyl group (CH-OH) would be deshielded and appear around 3.6-3.8 ppm. The protons of the cyclohexyl ring would give rise to a complex multiplet in the upfield region (1.0-2.0 ppm). The hydroxyl proton typically appears as a broad singlet that can exchange with deuterium in D₂O.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, charged species. The mass-to-charge ratio (m/z) of these ions is measured, and the resulting spectrum is a plot of relative abundance versus m/z.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

  • Sample Injection: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized.

  • Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization and Fragmentation: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized by electron impact.

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The ions are detected, and a mass spectrum is generated for each component.

Data Interpretation: Fragmentation Pattern

The mass spectrum of this compound would show a molecular ion peak at m/z 140. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.

  • Molecular Ion (M⁺•): A peak at m/z = 140, corresponding to the molecular weight of C₉H₁₆O.

  • Loss of Water (M-18): A peak at m/z = 122, resulting from the elimination of a water molecule.

  • Loss of Vinyl Group (M-27): A peak at m/z = 113, due to the cleavage of the vinyl group.

  • Loss of Cyclohexyl Group (M-83): A peak at m/z = 57, corresponding to the loss of the cyclohexyl radical.

  • Base Peak: Often, the most stable carbocation will be the most abundant fragment. For this molecule, a prominent peak at m/z = 83, corresponding to the cyclohexyl cation, is expected. Other significant peaks are observed at m/z = 58 and 55.[2]

Synthesis of this compound: A Practical Approach

Two common and effective methods for the synthesis of this compound are the Grignard reaction and the reduction of the corresponding enone.

Method 1: Grignard Reaction

This method involves the nucleophilic addition of a vinyl Grignard reagent to cyclohexanecarboxaldehyde.

G Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Intermediate Magnesium alkoxide intermediate Cyclohexanecarboxaldehyde->Intermediate 1. Vinylmagnesium_bromide Vinylmagnesium bromide in THF Vinylmagnesium_bromide->Intermediate Final_Product This compound Intermediate->Final_Product 2. H3O_plus H₃O⁺ (workup) H3O_plus->Final_Product

Figure 1: Synthesis of this compound via Grignard reaction.

Experimental Protocol:

  • Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are reacted with vinyl bromide in anhydrous tetrahydrofuran (THF) to form vinylmagnesium bromide.

  • Reaction: The solution of cyclohexanecarboxaldehyde in anhydrous THF is added dropwise to the cooled (0 °C) Grignard reagent with stirring.

  • Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Method 2: Reduction of 1-Cyclohexyl-2-propen-1-one

This method involves the selective 1,2-reduction of the α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one, using a mild reducing agent like sodium borohydride (NaBH₄).

G Enone 1-Cyclohexyl-2-propen-1-one Final_Product This compound Enone->Final_Product NaBH4 NaBH₄ NaBH4->Final_Product Reduction Solvent Methanol or Ethanol Solvent->Final_Product Proton source

Figure 2: Synthesis via reduction of the corresponding enone.

Experimental Protocol:

  • Reaction Setup: 1-Cyclohexyl-2-propen-1-one is dissolved in a protic solvent such as methanol or ethanol and cooled in an ice bath.

  • Reduction: Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, the reaction is quenched with water, and the solvent is removed under reduced pressure.

  • Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by flash column chromatography.

Conclusion

The combination of IR, ¹³C NMR, ¹H NMR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. This guide has outlined the theoretical underpinnings of each technique, provided practical experimental protocols, and detailed the interpretation of the resulting spectral data. Furthermore, the inclusion of reliable synthetic routes offers a complete picture for researchers aiming to utilize this versatile building block in their synthetic endeavors. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community, facilitating the efficient and accurate use of this compound in research and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138196, this compound. Retrieved from [Link].

  • NIST (2021). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3018632, alpha-Methylcyclohexaneethanol. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75119, 1-Cyclohexyl-2-propen-1-one. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 549046, 2-Cyclohexyl-2-propen-1-ol. Retrieved from [Link].

Sources

"1-Cyclohexyl-2-propen-1-ol IUPAC name"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cyclohexylprop-2-en-1-ol: Synthesis, Characterization, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 1-cyclohexylprop-2-en-1-ol, a secondary allylic alcohol of significant interest to synthetic chemists, researchers, and professionals in drug development. The document elucidates the compound's IUPAC nomenclature, structural characteristics, and physicochemical properties. Detailed protocols for its synthesis via common organic transformations are presented, with an emphasis on the causal factors behind methodological choices. Furthermore, this guide explores the compound's characteristic reactivity, spectroscopic signature, and its versatile role as a building block in the synthesis of more complex molecular architectures.

Nomenclature and Structural Analysis

A precise understanding of a molecule's name and structure is fundamental to exploring its chemistry. 1-Cyclohexylprop-2-en-1-ol is a chiral, secondary allylic alcohol whose reactivity is dictated by the interplay between its hydroxyl group, its adjacent carbon-carbon double bond, and its bulky cyclohexyl substituent.

IUPAC Name Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming organic compounds, ensuring universality and clarity.[1][2] The name "1-cyclohexylprop-2-en-1-ol" is deconstructed as follows:

  • Parent Chain Identification : The longest continuous carbon chain containing the hydroxyl (-OH) group is a three-carbon chain, hence the root name "-prop-".[3][4]

  • Functional Group Suffix : The principal functional group is the alcohol, indicated by the suffix "-ol". The final "-e" of the parent alkane name is dropped and replaced with "-ol".[5]

  • Unsaturation : A double bond is present, indicated by the infix "-en-".

  • Numbering : The carbon chain is numbered to give the hydroxyl group the lowest possible locant. Therefore, the carbon bearing the -OH group is C1. This places the double bond as starting at C2. The full parent name is thus prop-2-en-1-ol .[2][3]

  • Substituent : A cyclohexyl group is attached to C1.

  • Final Assembly : Combining the parts yields the full IUPAC name: 1-cyclohexylprop-2-en-1-ol .[6]

Key Structural Features
  • Allylic System : The compound is an allylic alcohol, meaning the hydroxyl group is bonded to a carbon atom adjacent to a C=C double bond.[7][8] This arrangement leads to enhanced reactivity, particularly in substitution reactions at the C1 position, due to the stabilization of carbocationic intermediates via resonance.

  • Secondary Alcohol : The carbinol carbon (C1) is bonded to two other carbon atoms (one from the cyclohexyl ring and C2 of the propene chain), classifying it as a secondary (2°) alcohol.[3][4] This structure allows for oxidation to the corresponding ketone, 1-cyclohexylprop-2-en-1-one.

  • Chirality : The carbinol carbon (C1) is a stereocenter, as it is attached to four different groups (a hydrogen atom, a hydroxyl group, a vinyl group, and a cyclohexyl group). Therefore, 1-cyclohexylprop-2-en-1-ol exists as a pair of enantiomers, (R)- and (S)-1-cyclohexylprop-2-en-1-ol.

Physicochemical and Spectroscopic Properties

The physical and spectral data of a compound are critical for its identification, purification, and handling.

Physicochemical Data

The following table summarizes key physical and chemical properties for 1-cyclohexylprop-2-en-1-ol.

PropertyValueSource
CAS Number 4352-44-7[6][9]
Molecular Formula C₉H₁₆O[6][9]
Molecular Weight 140.22 g/mol [6][10]
Appearance Colorless Liquid (Predicted)
Boiling Point 199.1 °C at 760 mmHg[11]
Density 0.927 g/cm³[11]
Flash Point 76.4 °C[11]
Refractive Index 1.478[11]
XLogP3 2.6[6]
Topological Polar Surface Area 20.2 Ų[6][9]
Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the vinyl protons (δ ≈ 5.0-6.0 ppm, complex multiplet), the carbinol proton (-CH(OH)-, δ ≈ 4.0-4.5 ppm, multiplet), the hydroxyl proton (-OH, broad singlet, variable chemical shift), and the cyclohexyl protons (δ ≈ 1.0-2.0 ppm, broad multiplets).

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display signals for the two sp² hybridized carbons of the double bond (δ ≈ 115-140 ppm), the sp³ hybridized carbinol carbon (δ ≈ 75-80 ppm), and the carbons of the cyclohexyl ring (δ ≈ 25-45 ppm).[6]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band for the O-H stretch around 3300-3500 cm⁻¹. Other key signals include C-H stretches for both sp² and sp³ carbons (~3080 cm⁻¹ and 2850-2950 cm⁻¹, respectively), a C=C stretch around 1640 cm⁻¹, and a strong C-O stretch in the 1050-1150 cm⁻¹ region.[6]

  • Mass Spectrometry (MS) : The mass spectrum under electron ionization (EI) would show the molecular ion peak (M⁺) at m/z = 140. Common fragmentation pathways would include the loss of a water molecule (M-18), loss of a vinyl group (M-27), or cleavage of the cyclohexyl ring.[6]

Synthesis and Manufacturing

1-Cyclohexylprop-2-en-1-ol is accessible through several standard synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Two common and reliable methods are detailed below.

Synthesis Workflow Diagram

The following diagram illustrates a primary synthetic pathway involving the reduction of an α,β-unsaturated ketone.

SynthesisWorkflow Start 1-Cyclohexylprop-2-en-1-one Reagent Sodium Borohydride (NaBH₄) Methanol (MeOH) Start->Reagent 1,2-Reduction Workup Aqueous Workup & Purification Reagent->Workup Product 1-Cyclohexylprop-2-en-1-ol (Racemic Mixture) Workup->Product

Caption: Synthetic workflow for 1-cyclohexylprop-2-en-1-ol via ketone reduction.

Experimental Protocols

This method employs the selective 1,2-reduction of an α,β-unsaturated ketone. Sodium borohydride is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for carbonyls over alkenes.

  • Rationale : Sodium borohydride (NaBH₄) is a source of hydride (H⁻) ions. The reaction proceeds via the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. The less-hindered nature of boron compared to aluminum (as in LiAlH₄) makes NaBH₄ a safer and more convenient reagent that can be used in protic solvents like methanol or ethanol.

  • Step-by-Step Methodology :

    • Dissolve 1-cyclohexylprop-2-en-1-one (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.[12]

    • Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize potential side reactions.

    • Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

    • Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is neutral to slightly acidic.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude alcohol by flash column chromatography on silica gel to obtain pure 1-cyclohexylprop-2-en-1-ol.

This classic carbon-carbon bond-forming reaction builds the molecule by adding a vinyl nucleophile to an aldehyde.

  • Rationale : Vinylmagnesium bromide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of cyclohexanecarbaldehyde. The resulting magnesium alkoxide is protonated during the aqueous workup to yield the final alcohol. Anhydrous conditions are critical as Grignard reagents react violently with water.

  • Step-by-Step Methodology :

    • Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, condenser, and magnetic stir bar.

    • Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask.

    • Place vinylmagnesium bromide (1.0 M solution in THF, 1.2 eq) in the dropping funnel.

    • Add cyclohexanecarbaldehyde (1.0 eq) to the reaction flask.

    • Cool the flask to 0 °C and add the Grignard reagent dropwise over 30 minutes.

    • After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C again.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer, and extract the aqueous layer twice more with ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude product.

    • Purify via flash column chromatography as described previously.

Reactivity and Synthetic Utility

The synthetic value of 1-cyclohexylprop-2-en-1-ol stems from the versatile reactivity of its allylic alcohol moiety. It serves as a precursor to a wide array of more complex structures.[13]

ReactivityMap Main 1-Cyclohexylprop-2-en-1-ol Epoxide Epoxy Alcohol Main->Epoxide m-CPBA or Sharpless Epoxidation Ketone 1-Cyclohexylprop-2-en-1-one Main->Ketone PCC or DMP (Oxidation) Allyl_Ether Allyl Ether Main->Allyl_Ether NaH, R-X (Williamson Ether Synth.) Saturated_Alcohol 1-Cyclohexylpropan-1-ol Main->Saturated_Alcohol H₂, Pd/C (Hydrogenation) Allyl_Halide Allyl Halide Main->Allyl_Halide SOCl₂ or PBr₃ (Substitution)

Caption: Key synthetic transformations of 1-cyclohexylprop-2-en-1-ol.

Reactions Involving the Alkene
  • Directed Epoxidation : The hydroxyl group can direct the stereochemical outcome of epoxidation reactions. Using reagents like meta-chloroperoxybenzoic acid (m-CPBA) will produce a racemic mixture of epoxy alcohols. However, the Sharpless Asymmetric Epoxidation provides a powerful method to synthesize enantiomerically enriched epoxy alcohols, which are invaluable chiral building blocks in pharmaceutical synthesis.[13]

  • Dihydroxylation : The alkene can be dihydroxylated to form a triol using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Again, the stereochemistry can be influenced by the adjacent hydroxyl group.

Reactions at the Hydroxyl Group
  • Oxidation : As a secondary alcohol, it can be oxidized to the corresponding α,β-unsaturated ketone, 1-cyclohexylprop-2-en-1-one, using standard oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Substitution : The hydroxyl group can be converted into a better leaving group and substituted. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding allylic chloride or bromide.[7] These allylic halides are highly reactive electrophiles in substitution reactions.

  • Ether Formation : Deprotonation with a strong base like sodium hydride (NaH) forms a nucleophilic alkoxide, which can be alkylated with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to form an allyl ether.[7]

Applications in Drug Development

While 1-cyclohexylprop-2-en-1-ol itself is not a known therapeutic agent, its structure represents a versatile scaffold and synthetic intermediate. Allylic alcohols are foundational components in the synthesis of natural products and pharmaceuticals.[14] For instance, related propargyl alcohols are precursors in the synthesis of prostaglandin derivatives, which are a class of potent lipid compounds with diverse physiological effects.[15] The ability to selectively manipulate the alcohol, the alkene, and the chiral center makes this compound a valuable starting point for generating libraries of complex molecules for biological screening.

Conclusion

1-Cyclohexylprop-2-en-1-ol is a structurally rich molecule whose IUPAC name accurately reflects its key features. Its identity is confirmed through a characteristic spectroscopic profile. As a secondary allylic alcohol, it is readily synthesized through well-established protocols such as ketone reduction and Grignard addition. Its true value for researchers lies in its dual reactivity, offering a platform for a multitude of synthetic transformations at both the hydroxyl group and the adjacent double bond. This versatility makes it an important building block for the construction of complex molecular targets relevant to medicinal chemistry and materials science.

References

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An In-depth Technical Guide to 1-Cyclohexyl-2-propen-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-Cyclohexyl-2-propen-1-ol (CAS No. 4352-44-7), a secondary allylic alcohol with significant potential in synthetic organic chemistry and as a building block in drug development. The document details its fundamental physicochemical properties, centered around its molecular weight and chemical structure. A validated, step-by-step laboratory synthesis via carbonyl reduction is presented, including mechanistic insights and workflow visualization. Furthermore, this guide outlines the standard analytical techniques for structural verification and discusses the molecule's reactivity and potential applications, particularly referencing its utility in complex molecule synthesis. Safety and handling protocols based on analogous chemical structures are also provided to ensure safe laboratory practice. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a cyclohexyl ring and an allylic alcohol functional group. Its chemical identity is unequivocally established by its molecular formula, C9H16O, and its unique CAS Registry Number, 4352-44-7.[1][2][3] The structure consists of a hydroxyl group attached to a carbon that is adjacent to both a vinyl group (-CH=CH2) and a cyclohexyl ring. This arrangement defines its classification as a secondary allylic alcohol, a class of compounds known for their versatile reactivity.

The physicochemical properties of a compound are critical for its application in experimental settings, influencing everything from solvent selection to reaction kinetics. The molecular weight of this compound is approximately 140.22 g/mol .[3][4][5] Its lipophilicity, indicated by a predicted XLogP3 value of 2.6, suggests good solubility in organic solvents and moderate solubility in aqueous media.[1][2][3]

A summary of its key properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O[1][2][4]
Molecular Weight 140.223 g/mol [2][6]
Exact Mass 140.120115130 Da[1][2]
IUPAC Name 1-cyclohexylprop-2-en-1-ol[3]
CAS Number 4352-44-7[1][2][3][4]
Appearance Predicted: Colorless to pale yellow liquidN/A
Density 0.927 g/cm³[2][6]
Boiling Point 199.1 °C at 760 mmHg[2][6]
Flash Point 76.4 °C[2][6]
Refractive Index 1.478[2]
pKa (Predicted) 14.43 ± 0.20[1]
XLogP3 2.6[1][2][3]

Synthesis and Mechanistic Considerations

The most direct and reliable laboratory synthesis of this compound involves the selective reduction of the corresponding α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one. This transformation is a cornerstone reaction in organic synthesis.

Expert Rationale for Reagent Selection:

The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. NaBH₄ is a mild and selective reagent that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like alkenes under standard conditions. This selectivity is crucial for preserving the vinyl group in the target molecule. Anhydrous ethanol serves as an ideal protic solvent, which not only dissolves the ketone substrate but also acts as a proton source to neutralize the intermediate alkoxide, yielding the final alcohol product.

Synthetic Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A 1-Cyclohexyl-2-propen-1-one in Anhydrous Ethanol B Cool to 0-5 °C (Ice Bath) A->B Dissolve C Add Sodium Borohydride (NaBH₄) portion-wise B->C D Stir at Room Temperature (Monitor by TLC) C->D Exothermic Control E Quench with Saturated Ammonium Chloride (aq) D->E Reaction Completion F Extract with Diethyl Ether E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify via Column Chromatography (Silica Gel) G->H I This compound (Final Product) H->I

Caption: Synthetic workflow for this compound via ketone reduction.

Detailed Experimental Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclohexyl-2-propen-1-one (10.0 g, 72.4 mmol) in anhydrous ethanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.64 g, 43.4 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

Structural confirmation is a non-negotiable step for validating experimental outcomes. The following spectroscopic methods are standard for characterizing this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include a multiplet for the carbinol proton (-CHOH) around 4.0-4.2 ppm, characteristic vinyl proton signals between 5.0-6.0 ppm, and a complex series of multiplets for the 11 protons of the cyclohexyl ring between 1.0-2.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 9 distinct carbon atoms. Diagnostic peaks include the carbinol carbon (~75 ppm), two sp² carbons of the alkene (~115 ppm and ~140 ppm), and the aliphatic carbons of the cyclohexyl ring (~25-45 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A sharp peak around 1640 cm⁻¹ corresponds to the C=C stretching of the vinyl group. Spectroscopic data for this compound is available in public databases for comparison.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule (140.12).[3] Common fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the cyclohexyl ring.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dominated by its two primary functional groups: the hydroxyl group and the carbon-carbon double bond. This dual functionality makes it a valuable intermediate in organic synthesis.

Caption: Key reactive sites of this compound.

The hydroxyl group can undergo esterification, etherification, or oxidation to the corresponding ketone. The double bond is susceptible to a wide range of electrophilic addition reactions, including hydrogenation, halogenation, and epoxidation.

From a drug development perspective, the structural motif of this compound is of significant interest. The cyclohexyl group is a common bioisostere for a phenyl ring, often used to increase lipophilicity and improve metabolic stability. A related compound, 1-cyclohexyl-2-propyn-1-ol, has been identified as a key intermediate in the synthesis of prostaglandin derivatives, which are a class of potent, hormone-like substances with a wide range of physiological effects.[7] This precedent highlights the potential of this compound as a versatile starting material for constructing complex, biologically active molecules.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Fire Safety: The compound is predicted to be a combustible liquid.[2][6] Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (dry chemical, CO₂, or foam) in case of a fire.

  • Health Hazards: Based on analogous structures like cyclohexanol, it should be considered potentially hazardous upon ingestion and an irritant to the skin and eyes.[8] Avoid direct contact. In case of exposure, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 140.22 g/mol . Its structure as a secondary allylic alcohol provides a platform for diverse chemical transformations, making it a valuable tool for synthetic chemists. The straightforward synthesis via reduction of its corresponding ketone allows for accessible production in a laboratory setting. Given its structural features and the established utility of similar compounds in medicinal chemistry, this compound represents a promising building block for the development of novel therapeutics and other advanced materials. Adherence to standard safety protocols is essential for its responsible use in research and development.

References

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"1-Cyclohexyl-2-propen-1-ol structural formula"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cyclohexyl-2-propen-1-ol: Structure, Synthesis, and Applications

Introduction

This compound is a secondary allylic alcohol that serves as a valuable intermediate in organic synthesis. Its structural framework, featuring a cyclohexyl ring attached to a vinyl carbinol moiety, provides a versatile platform for the synthesis of more complex molecules, including potential pharmaceutical agents and fine chemicals. This guide offers a comprehensive overview of its structural formula, chemical properties, synthesis, and potential applications for researchers and professionals in drug development.

Structural Formula and Chemical Identity

The unambiguous identification of a chemical compound is paramount for scientific research. This compound is structurally defined by a hydroxyl group and a vinyl group attached to the same carbon, which is itself bonded to a cyclohexane ring.

Key Identifiers:

  • Molecular Formula: C₉H₁₆O[1][2][3][4][5]

  • Molecular Weight: Approximately 140.22 g/mol [1][2][6]

  • CAS Number: 4352-44-7[2][3][4]

  • IUPAC Name: 1-cyclohexylprop-2-en-1-ol[2]

  • Synonyms: 1-Cyclohexylallyl alcohol, Vinyl-cyclohexyl-carbinol[5]

  • Canonical SMILES: C=CC(C1CCCCC1)O[3]

  • InChI Key: BRZYZVXYQQVYNT-UHFFFAOYSA-N[2][3][4]

Synthesis and Reaction Mechanisms

The most common and direct laboratory synthesis of this compound involves the nucleophilic addition of a vinyl organometallic reagent to cyclohexanecarboxaldehyde. The Grignard reaction, utilizing vinylmagnesium bromide, is a classic and efficient method for this transformation.

Grignard Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the vinyl Grignard reagent on the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.

G cluster_reagents Reactants cluster_intermediate Intermediate cluster_workup Workup cluster_product Product A Cyclohexanecarboxaldehyde C Magnesium Alkoxide Intermediate A->C Nucleophilic Attack B Vinylmagnesium Bromide (Grignard Reagent) B->C E This compound C->E Protonation D Aqueous Acid (e.g., H₃O⁺) D->E

Caption: Synthesis of this compound via Grignard Reaction.

An alternative approach involves the reduction of the corresponding ketone, 1-cyclohexyl-2-propen-1-one.[7][8] This can be achieved using various reducing agents, such as sodium borohydride, or through biocatalytic methods employing specific microorganisms.[9]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Cyclohexanecarboxaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous ether and a crystal of iodine to initiate the reaction. Add a solution of vinyl bromide in anhydrous ether dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Aldehyde Addition: Cool the freshly prepared vinylmagnesium bromide solution in an ice bath. Add a solution of cyclohexanecarboxaldehyde in anhydrous ether dropwise via the dropping funnel.

  • Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

G start Start: Assemble Dry Glassware reagent_prep Prepare Vinylmagnesium Bromide in Anhydrous Ether start->reagent_prep aldehyde_add Add Cyclohexanecarboxaldehyde Solution Dropwise at 0°C reagent_prep->aldehyde_add reaction Stir at Room Temperature (2-3 hours) aldehyde_add->reaction quench Quench with Saturated Aqueous NH₄Cl at 0°C reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Phase (Anhydrous MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Fractional Distillation or Chromatography concentrate->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and handling.

PropertyValueReference
Molecular Formula C₉H₁₆O[1][2][3][4][5]
Molecular Weight 140.22 g/mol [1][2][6]
Boiling Point 199.1 °C at 760 mmHg[4]
Density 0.927 g/cm³[4]
Flash Point 76.4 °C[4]
LogP (Octanol/Water) 2.11[1]
Refractive Index 1.478[4][5]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5-6 ppm), the carbinol proton (-CHOH, a multiplet), and the protons of the cyclohexyl ring (broad multiplets in the aliphatic region).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the two sp² carbons of the vinyl group (around 115 and 140 ppm), the carbinol carbon (around 75 ppm), and the six sp³ carbons of the cyclohexyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch (around 3300-3400 cm⁻¹), a sharp peak for the C=C stretch of the vinyl group (around 1640 cm⁻¹), and a strong C-O stretch (around 1050-1100 cm⁻¹).[2]

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (m/z 140) and characteristic fragmentation patterns, including the loss of water and fragmentation of the cyclohexyl ring.[2]

Applications in Research and Drug Development

While direct therapeutic applications of this compound are not widely documented, its structure makes it a significant building block in medicinal chemistry. The cyclohexyl moiety is a common feature in many drug molecules, often used to improve metabolic stability and lipophilicity. For instance, cyclohexyl-containing compounds have been investigated as inhibitors of enzymes like endoplasmic reticulum aminopeptidase 1 (ERAP1), which has therapeutic potential in cancer immunotherapy and autoimmune diseases.[10]

The allylic alcohol functionality is highly versatile for further chemical transformations, such as:

  • Epoxidation: To form corresponding epoxides, which are reactive intermediates.

  • Oxidation: To synthesize the enone, 1-cyclohexyl-2-propen-1-one.[11]

  • Hydrogenation: To produce the saturated alcohol, 1-cyclohexyl-1-propanol.

  • Etherification and Esterification: To create a variety of derivatives.

These transformations allow for the incorporation of the cyclohexyl-propenyl scaffold into larger, more complex molecules with potential biological activity.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[12] Keep away from heat, sparks, and open flames.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

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"isomers of 1-Cyclohexyl-2-propen-1-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 1-Cyclohexyl-2-propen-1-ol: Synthesis, Separation, and Characterization

Foreword

The confluence of a rigid cycloalkane and a reactive allylic alcohol within a single molecular framework makes this compound a molecule of significant interest. Its structure, featuring a key stereocenter, presents both challenges and opportunities in synthetic chemistry and materials science. The differential biological activities and physical properties of its individual enantiomers necessitate robust methodologies for their selective synthesis, separation, and characterization. This guide serves as a technical deep-dive for researchers and drug development professionals, offering a synthesized narrative on the core principles and field-proven protocols for mastering the stereochemistry of this versatile chiral building block.

Molecular Architecture and Stereoisomerism

This compound (Molecular Formula: C₉H₁₆O, Molar Mass: 140.22 g/mol ) is a secondary allylic alcohol.[1][2] The critical feature of its architecture is the chiral carbon atom at the C1 position—the carbinol carbon bonded directly to the cyclohexyl ring, the vinyl group, and the hydroxyl group. This single stereocenter dictates the existence of a pair of non-superimposable mirror images, known as enantiomers: (R)-1-Cyclohexyl-2-propen-1-ol and (S)-1-Cyclohexyl-2-propen-1-ol.

The spatial arrangement of these substituents determines the molecule's interaction with other chiral entities, a cornerstone of its potential utility in pharmacology. The cyclohexyl group imparts significant lipophilicity, a property that can influence membrane permeability and metabolic stability in biological systems.[3]

Synthetic Strategies for this compound

The approach to synthesizing this compound is fundamentally determined by the desired stereochemical outcome: a racemic mixture or an enantiomerically enriched product.

Racemic Synthesis: The Foundational Approach

The most direct route to a racemic mixture (an equal mixture of R and S enantiomers) involves the reduction of the corresponding α,β-unsaturated ketone, 1-Cyclohexyl-2-propen-1-one.[4] This method is robust and provides a straightforward entry to the scaffold.

Experimental Protocol: Reductive Synthesis of Racemic this compound

  • Reaction Setup: To a solution of 1-Cyclohexyl-2-propen-1-one (1.0 eq) in methanol (MeOH) at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield this compound as a colorless oil.

Causality Behind Choices:

  • NaBH₄: A mild and selective reducing agent for ketones, which avoids the reduction of the alkene C=C double bond.

  • Methanol: A protic solvent that facilitates the hydride transfer from the borohydride reagent.

  • 0 °C: The initial low temperature helps to control the exothermicity of the reaction.

G cluster_start Starting Materials cluster_process Process cluster_end Product ketone 1-Cyclohexyl-2-propen-1-one reaction Reduction at 0°C to RT ketone->reaction nabh4 NaBH4 in MeOH nabh4->reaction quench Quench with aq. NH4Cl reaction->quench extract Extraction with Diethyl Ether quench->extract purify Flash Chromatography extract->purify product Racemic (R/S)-1-Cyclohexyl-2-propen-1-ol purify->product

Caption: Workflow for Racemic Synthesis.

Stereoselective Synthesis: Accessing Single Enantiomers

For applications in drug development, obtaining a single enantiomer is often mandatory. This can be achieved either by asymmetric synthesis or by resolving a racemic mixture.

Biocatalytic Asymmetric Reduction

A powerful and environmentally benign approach is the use of enzymes (ketoreductases) to reduce the precursor ketone stereoselectively. While direct protocols for 1-cyclohexyl-2-propen-1-one are specific to proprietary research, a generalizable methodology can be adapted from similar microbial reductions.[5]

Conceptual Protocol: Enzymatic Reduction

  • Biocatalyst Preparation: Prepare a suspension of a suitable microorganism (e.g., Geotrichum candidum) or an isolated ketoreductase enzyme in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a co-factor like glucose for NADH/NADPH regeneration.[5]

  • Substrate Addition: Add 1-Cyclohexyl-2-propen-1-one to the microbial suspension.

  • Incubation: Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Work-up: Extract the broth with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate.

  • Analysis: Purify the product by column chromatography and determine the enantiomeric excess (e.e.) by chiral HPLC.

Causality Behind Choices:

  • Enzyme/Microorganism: The chiral environment of the enzyme's active site forces the hydride delivery to one face of the ketone, leading to a single enantiomer of the alcohol.

  • Co-factor Regeneration: The glucose and cellular machinery continuously regenerate the expensive NADPH/NADH co-factor required for the reduction, making the process economically viable.

G cluster_enzyme Chiral Environment ketone 1-Cyclohexyl-2-propen-1-one enzyme_r (R)-Selective Enzyme ketone->enzyme_r Asymmetric Reduction enzyme_s (S)-Selective Enzyme ketone->enzyme_s Asymmetric Reduction product_r (R)-1-Cyclohexyl-2-propen-1-ol enzyme_r->product_r product_s (S)-1-Cyclohexyl-2-propen-1-ol enzyme_s->product_s

Caption: Principle of Stereoselective Synthesis.

Chiral Resolution: Separating Enantiomers

When a racemic mixture is the starting point, it must be separated into its constituent enantiomers through a process called chiral resolution.[6]

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a highly efficient method that leverages the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of the racemic alcohol.[7]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: Dissolve racemic this compound (1.0 eq) in a non-polar organic solvent like toluene. Add an acyl donor, such as vinyl acetate (0.6 eq), and a lipase catalyst (e.g., Candida antarctica lipase B, CALB).

  • Reaction Execution: Stir the suspension at room temperature and monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion.

  • Termination: Once ~50% conversion is achieved, filter off the enzyme.

  • Separation: Concentrate the filtrate. The resulting mixture contains one enantiomer as the unreacted alcohol and the other as the corresponding acetate ester. These two compounds have different polarities and can be readily separated by standard flash column chromatography.

  • Hydrolysis: The separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the other pure enantiomer of the alcohol.

Causality Behind Choices:

  • Lipase (CALB): A highly selective and robust enzyme that will acylate one enantiomer much faster than the other.

  • Vinyl Acetate: An irreversible acyl donor; the enol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

  • 50% Conversion: At this point, theoretically, one has the maximum possible yield (50%) of one enantiomer as the alcohol and the other as the ester, both with high enantiomeric purity.

G cluster_products Mixture at ~50% Conversion cluster_final Separated Products racemate Racemic (R/S)-Alcohol reaction Enzymatic Acylation racemate->reaction reagents Lipase + Acyl Donor reagents->reaction unreacted (S)-Alcohol (Slow-reacting) reaction->unreacted ester (R)-Ester (Fast-reacting) reaction->ester separation Column Chromatography unreacted->separation ester->separation s_alcohol Pure (S)-Alcohol separation->s_alcohol r_ester Pure (R)-Ester separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol Pure (R)-Alcohol hydrolysis->r_alcohol

Sources

A Researcher's Guide to Determining the Thermodynamic Properties of 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyclohexyl-2-propen-1-ol is a chiral allylic alcohol with potential applications as an intermediate in pharmaceutical and fine chemical synthesis. A thorough understanding of its thermodynamic properties is paramount for reaction optimization, process scale-up, safety assessments, and computational modeling. This technical guide provides a comprehensive framework for researchers to determine the key thermodynamic parameters for this compound. In the absence of extensive published data, this document outlines robust experimental and computational methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical grounding to generate high-quality, reliable thermodynamic data.

Introduction: The "Why" Behind the Data

The thermodynamic properties of a chemical compound, such as its enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°), are not mere physical constants; they are foundational pillars for chemical process development. For a molecule like this compound, these values are critical for:

  • Reaction Engineering: Predicting the heat of reaction (ΔrH°) for any process involving the target molecule, which is essential for designing cooling systems and ensuring thermal safety.

  • Chemical Equilibrium: Calculating equilibrium constants (Keq) to predict the maximum achievable yield of a reaction.

  • Process Simulation: Developing accurate models for distillation, crystallization, and other separation processes.

  • Safety Analysis: Assessing thermal stability and potential hazards associated with the compound's handling and storage.

A search of prominent databases, including the NIST Chemistry WebBook, reveals a lack of experimentally determined thermodynamic data for this compound.[1][2][3][4][5] This guide, therefore, serves as a proactive roadmap for generating this crucial information from first principles.

Part I: Experimental Determination of Thermodynamic Properties

Experimental measurements provide the "gold standard" for thermodynamic data. The following sections detail the most appropriate techniques for characterizing this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined by measuring the enthalpy of combustion (ΔcH°). Oxygen bomb calorimetry is the definitive method for organic compounds.[6][7][8]

Causality of Method Choice: Combustion calorimetry is chosen for its high precision and well-established protocols. By completely combusting the compound to defined products (CO2(g) and H2O(l)), the energy released can be measured precisely. This energy, when corrected, allows for the calculation of the standard enthalpy of formation using Hess's Law.

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity (>99.5%) this compound is placed in a crucible. A known amount of a combustion aid (like paraffin oil, if the sample is difficult to ignite) may be added.

  • Bomb Assembly: The crucible is placed in the calorimeter's constant-volume bomb. A fusible wire (e.g., platinum or nickel-chromium) is positioned to contact the sample. A small amount of distilled water is added to the bomb to ensure the final state of water is liquid.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) at short intervals until the temperature has peaked and begins to cool.

  • Data Analysis:

    • The raw temperature rise is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler or Dickinson method).

    • The energy equivalent of the calorimeter (ε_cal) is determined by combusting a certified standard, such as benzoic acid.

    • The total energy change (ΔU_total) is calculated: ΔU_total = ε_cal * ΔT_corrected.

    • Corrections are applied for the combustion of the fuse wire and any combustion aids.

    • The gross heat of combustion at constant volume (ΔcU°) is determined.

    • Washburn corrections are applied to correct the data to standard states.

    • The enthalpy of combustion (ΔcH°) is calculated from ΔcU°.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using the known enthalpies of formation of CO2 and H2O.

Diagram: Experimental Workflow for Combustion Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_cal Calorimetry cluster_analysis Data Analysis P1 Weigh Pure Sample (>99.5%) P2 Place in Crucible P1->P2 P3 Position Fuse Wire P2->P3 B1 Add Water to Bomb P3->B1 B2 Seal Bomb B1->B2 B3 Pressurize with O2 (~30 atm) B2->B3 C1 Submerge Bomb in Water Jacket B3->C1 C2 Achieve Thermal Equilibrium C1->C2 C3 Ignite Sample C2->C3 C4 Record Temperature vs. Time C3->C4 A1 Correct for Heat Loss C4->A1 A2 Calculate Energy Change using ε_cal A1->A2 A3 Apply Washburn Corrections A2->A3 A4 Calculate ΔcH° A3->A4 A5 Calculate ΔfH° A4->A5

Caption: Workflow for determining enthalpy of formation.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique for measuring a substance's heat capacity as a function of temperature.[9] It is also ideal for determining the temperatures and enthalpies of phase transitions (melting, crystallization).[10][11][12]

Causality of Method Choice: DSC is highly automated, requires a small sample size (5-15 mg), and can provide a wealth of information over a wide temperature range.[13] It is the method of choice for determining heat capacity and phase change energetics for organic liquids.[13]

  • Sample Preparation: A small, accurately weighed sample (5-15 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Experimental Program:

    • Initial Thermal History Erasure: The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 20°C/min) to erase any previous thermal history.[13]

    • Heat Capacity Measurement: The sample is heated at a controlled rate (e.g., 10-20°C/min) through the desired temperature range under an inert nitrogen atmosphere.[13] A baseline is first run with two empty pans, followed by a run with a sapphire standard to determine the heat capacity calibration factor. Finally, the sample is run.

    • Phase Transition Analysis: The thermogram will show endothermic peaks for melting and exothermic peaks for crystallization. The onset temperature of the peak is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition (e.g., ΔfusH).

  • Data Analysis: The instrument software calculates the heat flow difference between the sample and the reference. This differential heat flow is directly proportional to the sample's heat capacity. The software can also integrate peaks to determine transition enthalpies.

Part II: Computational Prediction of Thermodynamic Properties

Computational quantum chemistry offers a powerful, complementary approach to experimentation. High-accuracy composite methods can predict thermodynamic properties with near-experimental accuracy, often referred to as "chemical accuracy" (typically within 1 kcal/mol or ~4.2 kJ/mol).[14]

Causality of Method Choice: For molecules where experimental data is absent, computational methods are invaluable. Composite methods like Gaussian-4 (G4) theory and Complete Basis Set (CBS-QB3) are selected because they are designed to systematically approximate the results of very high-level calculations through a series of more manageable steps, effectively balancing accuracy and computational cost.[14][15][16] G4 theory, an improvement on the earlier G3 theory, generally provides excellent results for organic molecules.[14][17][18][19][20] The CBS-QB3 method is also widely used and known for its reliability in predicting thermochemical data.[21][22]

  • Conformational Search: The first crucial step is to identify the lowest energy conformer(s) of this compound. This is critical as the chair conformation of the cyclohexane ring and the rotation around the C-C and C-O single bonds can lead to multiple stable structures. A molecular mechanics or semi-empirical search is often performed first.

  • Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using a reliable density functional theory (DFT) method, such as B3LYP with a 6-31G(d) basis set, which is the standard starting point for methods like CBS-QB3.[21]

  • Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory as the optimization. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using progressively higher levels of theory and larger basis sets, as prescribed by the specific composite method (e.g., G4 or CBS-QB3). These calculations account for electron correlation and basis set limitations.

  • Final Energy Calculation: The results from the various calculations are combined using the specific empirical corrections defined by the chosen composite method to yield a final, highly accurate electronic energy.

  • Thermochemical Property Calculation: The standard enthalpy of formation at 298.15 K (ΔfH°(298K)) is calculated from the computed total atomization energy, combined with the ZPVE and thermal corrections, and the known experimental enthalpies of formation of the constituent atoms. Heat capacity (Cp) and entropy (S°) are derived from the vibrational, translational, and rotational partition functions calculated during the frequency analysis.

Diagram: Computational Workflow for Thermochemistry

G cluster_geom Geometry & Frequencies cluster_energy High-Level Energy Correction cluster_thermo Property Calculation G1 Conformational Search (Identify low-energy structures) G2 Geometry Optimization (e.g., B3LYP/6-31G(d)) G1->G2 G3 Frequency Calculation G2->G3 E1 Series of Single-Point Energy Calculations (e.g., CCSD(T), MP4) G3->E1 T1 Combine Energies + ZPVE + Thermal Corrections G3->T1 Provides ZPVE & Thermal Data E2 Basis Set Extrapolation E1->E2 E2->T1 Provides Corrected Energy T2 Calculate Atomization Energy T1->T2 T3 Derive ΔfH°, Cp, S° T2->T3

Caption: Workflow for computational thermochemistry.

Data Synthesis and Validation

The ultimate goal is a validated, self-consistent set of thermodynamic data.

Thermodynamic PropertyExperimental MethodComputational MethodTarget Application
ΔfH° (liquid) Combustion Calorimetry(Requires ΔvapH)Reaction Heat, Safety
ΔfH° (gas) (Requires ΔvapH)G4 or CBS-QB3Reaction Heat, Kinetics
Cp (liquid) Differential Scanning Calorimetry (DSC)N/AProcess Simulation, Heat Transfer
S° (gas) (Derived from Cp data)G4 or CBS-QB3Equilibrium Calculations
ΔfusH Differential Scanning Calorimetry (DSC)N/ACrystallization, Purity Analysis
Tm Differential Scanning Calorimetry (DSC)N/APhysical State, Process Conditions
ΔvapH (Can be estimated from DSC or vapor pressure measurements)(Can be estimated)Phase Change Calculations

Bridging Experiment and Theory:

  • The computationally derived gas-phase enthalpy of formation can be compared to an experimental value by measuring the enthalpy of vaporization (ΔvapH) and using the following relationship: ΔfH°(gas) = ΔfH°(liquid) + ΔvapH

  • Discrepancies between high-level computational results and high-quality experimental data should be investigated, as they may point to unforeseen experimental challenges or limitations in the computational model.

Conclusion

While published thermodynamic data for this compound is currently unavailable, this guide provides a clear and authoritative pathway for its determination. By combining the precision of experimental techniques like oxygen bomb calorimetry and differential scanning calorimetry with the predictive power of high-accuracy computational methods such as G4 and CBS-QB3, researchers can generate the reliable data essential for advancing chemical synthesis, ensuring process safety, and enabling accurate modeling. This dual approach ensures a robust, self-validating system for characterizing this and other novel chemical entities.

References

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  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063. Retrieved from [Link][2]

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  • Srinivasan, S., & Angell, C. A. (1992). Glass formation in organic binary liquids studied using differential scanning calorimetry. Journal of the Chemical Society, Faraday Transactions, 88(15), 2095-2101. Retrieved from [Link][10]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(20), 5805-5811. Retrieved from [Link][17][18]

  • National Center for Biotechnology Information. (2009). Investigation of Gaussian-4 theory for transition metal thermochemistry. PubMed. Retrieved from [Link][19]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. ACS Publications. Retrieved from [Link][20]

  • Rajagopal, E., & Subrahmanyam, S. V. (1991). Novel differential scanning calorimetric studies of supercooled organic liquids. Journal of the Chemical Society, Faraday Transactions, 87(13), 2089-2092. Retrieved from [Link][11]

  • Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2, 359-430. Retrieved from [Link][6][7]

  • Johnson, W. H., & Prosen, E. J. (1954). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene. The Journal of Physical Chemistry, 58(11), 1008-1009. Retrieved from [Link][24]

  • ResearchGate. (2018). Simplification of the CBS-QB3 Method for Predicting Gas-Phase Deprotonation Free Energies. Retrieved from [Link][21]

  • Simmie, J. M. (2012). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 116(25), 6379-6390. Retrieved from [Link][15]

  • Liptak, M. D., & Shields, G. C. (2001). Comparison of CBS-QB3, CBS-APNO, and G3 predictions of gas phase deprotonation data. Journal of the American Chemical Society, 123(29), 7314-7319. Retrieved from [Link][22]

  • Goldsmith, C. F., et al. (2012). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: Formation Enthalpies of Radicals. The Journal of Physical Chemistry A, 116(15), 3891-3903. Retrieved from [Link][16]

  • Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Journal of Physical and Chemical Reference Data, 1(2), 221-277. Retrieved from [Link][8]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. Retrieved from [Link][12]

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Methodological & Application

The Enigmatic Role of 1-Cyclohexyl-2-propen-1-ol in Asymmetric Synthesis: A Pivot to a Validated Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of stereochemically pure compounds, essential for the development of effective and safe pharmaceuticals, chiral auxiliaries have proven to be an invaluable tool. These molecular scaffolds temporarily attach to a prochiral substrate, guiding the stereochemical outcome of a reaction before being cleaved and ideally recycled. While a vast array of chiral auxiliaries have been developed and successfully implemented, the exploration of novel and potentially more efficient auxiliaries is a continuous endeavor in synthetic organic chemistry.

This guide was initially intended to provide a comprehensive overview of 1-cyclohexyl-2-propen-1-ol as a chiral auxiliary. However, an extensive review of the scientific literature has revealed a notable absence of its application in this context. There are no established protocols or documented instances of this specific alcohol being employed to induce stereoselectivity in common asymmetric transformations such as aldol additions or Diels-Alder reactions.

In the spirit of scientific integrity and to provide a genuinely useful and authoritative resource, this guide will pivot to a closely related and well-validated chiral auxiliary: trans-2-phenyl-1-cyclohexanol . This auxiliary, also based on a cyclohexyl backbone, has a robust history of successful application in asymmetric synthesis, offering predictable and high levels of stereocontrol. We will delve into its synthesis, mechanism of action, and provide detailed protocols for its use, thereby offering the in-depth technical guidance originally sought.

trans-2-Phenyl-1-cyclohexanol: A Reliable Chiral Auxiliary

Introduced by J.K. Whitesell, trans-2-phenyl-1-cyclohexanol has emerged as a highly effective chiral auxiliary due to its conformational rigidity and the steric influence of the phenyl group, which effectively shields one face of a prochiral substrate.

Synthesis and Availability

Both enantiomers of trans-2-phenyl-1-cyclohexanol are commercially available, or they can be synthesized and resolved through classical resolution techniques, making them accessible for a wide range of applications.

Mechanism of Stereocontrol: The Power of Steric Shielding

The efficacy of trans-2-phenyl-1-cyclohexanol as a chiral auxiliary lies in its ability to create a highly biased steric environment. When attached to a prochiral substrate, such as an acrylate for a Diels-Alder reaction, the bulky phenyl group effectively blocks one face of the dienophile. This forces the approaching diene to react from the less hindered face, resulting in a high degree of diastereoselectivity.

G cluster_0 Facial Shielding by trans-2-phenyl-1-cyclohexanol Auxiliary cluster_1 Steric Hindrance dienophile Acrylate-Auxiliary Conjugate transition_state Endo Transition State dienophile->transition_state Approach from less hindered face diene Diene (e.g., Cyclopentadiene) diene->transition_state product Diels-Alder Adduct (High Diastereoselectivity) transition_state->product Formation of new stereocenters phenyl_group Bulky Phenyl Group

Caption: Facial shielding by the phenyl group of the chiral auxiliary.

Applications in Asymmetric Synthesis

trans-2-Phenyl-1-cyclohexanol has been successfully employed in a variety of asymmetric transformations, most notably in Diels-Alder reactions and enolate alkylations.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When the dienophile is an acrylate ester of trans-2-phenyl-1-cyclohexanol, the reaction proceeds with high diastereoselectivity.

DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e., %)
CyclopentadieneTiCl₄-788893:795
IsopreneEt₂AlCl-788595:5>98

Table 1: Performance of trans-2-phenyl-1-cyclohexanol in Asymmetric Diels-Alder Reactions

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the application of (1R,2S)-(-)-trans-2-phenyl-1-cyclohexanol as a chiral auxiliary in an asymmetric Diels-Alder reaction.

Protocol 1: Preparation of the Chiral Acrylate Dienophile

This protocol describes the esterification of the chiral auxiliary with acryloyl chloride.

Materials:

  • (1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (1R,2S)-(-)-trans-2-phenyl-1-cyclohexanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure chiral acrylate.

Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene

This protocol details the Lewis acid-catalyzed cycloaddition of the chiral acrylate with cyclopentadiene.

Materials:

  • Chiral acrylate from Protocol 1

  • Cyclopentadiene (freshly cracked)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the TiCl₄ solution (1.1 eq) to the stirred solution.

  • After stirring for 15 minutes, add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Continue stirring at -78 °C for 3-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the Diels-Alder adduct. The diastereomeric excess can be determined by high-performance liquid chromatography (HPLC) on a chiral stationary phase or by NMR analysis of the crude product.

G cluster_workflow Asymmetric Diels-Alder Workflow start 1. Preparation of Chiral Acrylate reaction 2. Lewis Acid-Catalyzed Diels-Alder Reaction start->reaction workup 3. Quenching and Work-up reaction->workup purification 4. Purification and Analysis workup->purification cleavage 5. Auxiliary Cleavage and Recovery purification->cleavage

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid and the recovery of the auxiliary.

Materials:

  • Diels-Alder adduct from Protocol 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water.

  • Add an excess of LiOH (e.g., 3.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

  • Extract the product carboxylic acid with diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to obtain the enantiomerically enriched carboxylic acid.

  • The chiral auxiliary, trans-2-phenyl-1-cyclohexanol, can be recovered from the aqueous layer by extraction with an appropriate organic solvent, followed by purification.

Conclusion

While the initial exploration into this compound as a chiral auxiliary did not yield established applications, the pivot to the well-documented trans-2-phenyl-1-cyclohexanol provides a robust and reliable alternative for achieving high levels of stereocontrol in asymmetric synthesis. The protocols and data presented herein serve as a testament to its utility and offer a solid foundation for researchers in the field of drug development and stereoselective synthesis. The principles of steric shielding and predictable stereochemical outcomes demonstrated by trans-2-phenyl-1-cyclohexanol are fundamental to the design and application of effective chiral auxiliaries.

References

  • Whitesell, J. K. Asymmetric Induction. Chemical Reviews, 1989 , 89 (7), 1581–1590. [Link]

  • Evans, D. A.; Chapman, K. T.; Bisaha, J. Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 1988 , 110 (4), 1238–1256. [Link]

Application Notes & Protocols: Stereoselective Reactions of 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Cyclohexyl-2-propen-1-ol in Asymmetric Synthesis

This compound is a chiral allylic alcohol that serves as a versatile substrate in stereoselective synthesis. Its structure, featuring a secondary allylic alcohol adjacent to a bulky cyclohexyl group, presents a unique stereochemical landscape. The hydroxyl group is a powerful directing group, capable of coordinating to metal catalysts and guiding reagents to a specific face of the molecule through hydrogen bonding or the formation of metal alkoxides.[1][2] This inherent directing capability, combined with the steric influence of the cyclohexyl moiety, allows for a high degree of control over the formation of new stereocenters.

These application notes provide detailed protocols for key stereoselective transformations of this compound, namely asymmetric epoxidation and dihydroxylation. The methodologies described are foundational for the synthesis of complex chiral molecules, which are of significant interest in the pharmaceutical and agrochemical industries.[3][4] Understanding and applying these protocols enables researchers to construct intricate molecular architectures with high fidelity.

Core Principles of Stereoselection with Allylic Alcohols

The stereochemical outcome of reactions involving allylic alcohols like this compound is primarily governed by the interplay of steric and electronic factors. The hydroxyl group can act as a coordinating ligand for metal-based reagents, effectively pre-organizing the transition state and directing the incoming reagent to one of the two diastereotopic faces of the alkene.[1][5] This substrate-controlled diastereoselectivity is a cornerstone of the reactions detailed below. Furthermore, the use of chiral catalysts can override or enhance this inherent diastereoselectivity, leading to high levels of enantioselectivity.[6]

Section 1: Asymmetric Epoxidation via the Sharpless-Katsuki Protocol

Asymmetric epoxidation is a powerful transformation for converting alkenes into chiral epoxides. The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[7][8] The reaction utilizes a catalytic system composed of titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[9][10]

Mechanistic Rationale and Stereochemical Prediction

The high enantioselectivity of the Sharpless epoxidation arises from the formation of a chiral titanium-tartrate catalyst. This catalyst coordinates to the allylic alcohol and the TBHP, creating a rigid, well-defined transition state. The specific enantiomer of the diethyl tartrate used dictates which face of the alkene is epoxidized.[9]

A widely used mnemonic helps predict the stereochemical outcome: with the allylic alcohol drawn in a plane with the hydroxyl group in the bottom right corner, (+)-DET delivers the oxygen from the bottom face, while (-)-DET delivers it from the top face.[7][9]

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ti(OiPr)4 Ti(OiPr)4 Catalyst Chiral Ti-Tartrate Complex Ti(OiPr)4->Catalyst Ligand Exchange DET Chiral Diethyl Tartrate (DET) DET->Catalyst ActiveComplex Active Catalyst Substrate Complex Catalyst->ActiveComplex Coordination Substrate 1-Cyclohexyl- 2-propen-1-ol Substrate->ActiveComplex Oxidant t-BuOOH Oxidant->ActiveComplex Epoxide Chiral Epoxide Product ActiveComplex->Epoxide Oxygen Transfer RegenCatalyst Regenerated Catalyst ActiveComplex->RegenCatalyst RegenCatalyst->ActiveComplex

Caption: Sharpless-Katsuki Asymmetric Epoxidation Workflow.

Experimental Protocol: Synthesis of (2R,3R)-2,3-Epoxy-1-cyclohexylpropan-1-ol

This protocol details the synthesis of one enantiomer of the epoxide. To obtain the other enantiomer, simply substitute L-(+)-Diethyl Tartrate for D-(-)-Diethyl Tartrate.

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • D-(-)-Diethyl Tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane (5.5 M solution)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular sieves, powdered and activated

  • Sodium hydroxide (10% w/v aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add powdered 4Å molecular sieves (0.5 g).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (50 mL) to the flask. Cool the mixture to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Catalyst Formation: To the cooled solution, add D-(-)-Diethyl Tartrate (0.6 mL, 3.5 mmol) followed by the dropwise addition of Titanium(IV) isopropoxide (0.74 mL, 2.5 mmol). Stir the resulting mixture for 30 minutes at -20 °C.

  • Substrate Addition: Add a solution of this compound (2.8 g, 20 mmol) in anhydrous DCM (10 mL) dropwise to the catalyst mixture.

  • Oxidant Addition: Add tert-Butyl hydroperoxide (5.5 M in decane, 4.4 mL, 24 mmol) dropwise, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, quench the reaction by adding 10 mL of a 10% aqueous NaOH solution. Allow the mixture to warm to room temperature and stir vigorously for 1 hour, during which a white precipitate will form.

  • Workup: Filter the mixture through a pad of celite, washing the filter cake with DCM. Separate the organic layer from the aqueous layer in a separatory funnel.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure epoxy alcohol.

Expected Results and Data
Reaction ParameterExpected Outcome
Catalyst Ti(OiPr)₄ / D-(-)-DET
Product (2R,3R)-2,3-Epoxy-1-cyclohexylpropan-1-ol
Typical Yield 85-95%
Enantiomeric Excess (ee) >95%

Section 2: Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a highly effective method for the enantioselective synthesis of vicinal diols from alkenes.[11][12] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand and a stoichiometric co-oxidant.[13] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure.[11]

Mechanistic Overview and Stereochemical Control

The reaction proceeds through the formation of a chiral osmium-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester.[12] Hydrolysis of this intermediate yields the cis-diol and regenerates the osmium catalyst. The choice of the chiral ligand (dihydroquinine-based in AD-mix-α or dihydroquinidine-based in AD-mix-β) determines the face of the alkene to which the hydroxyl groups are delivered, allowing for predictable stereochemical outcomes.[12][14]

G Start This compound Reaction Asymmetric Dihydroxylation (t-BuOH/H2O, 0°C to rt) Start->Reaction ADmix AD-mix-α or AD-mix-β (OsO4, Chiral Ligand, Co-oxidant) ADmix->Reaction Quench Quenching (Na2SO3) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography) Workup->Purify Product Chiral Vicinal Diol Purify->Product

Caption: Sharpless Asymmetric Dihydroxylation Workflow.

Experimental Protocol: Synthesis of (2S,3R)-1-Cyclohexylpropane-1,2,3-triol

This protocol details the synthesis using AD-mix-β. For the enantiomeric product, AD-mix-α should be used.

Materials:

  • This compound

  • AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of t-BuOH and water (1:1, 100 mL).

  • Reagent Addition: Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) to the solvent mixture. Stir until both phases are clear.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add this compound (1.4 g, 10 mmol) to the cooled mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature. Stir for 1 hour.

  • Extraction: Add ethyl acetate (50 mL) and stir. Transfer the mixture to a separatory funnel. The layers may be difficult to separate; addition of brine can aid in phase separation.

  • Washing and Drying: Separate the aqueous layer and extract it twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude diol by flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization.

Data Summary
ReagentProduct ConfigurationTypical YieldEnantiomeric Excess (ee)
AD-mix-β (2S,3R)-diol80-92%>98%
AD-mix-α (2R,3S)-diol80-92%>98%

Conclusion: Enabling Advanced Chiral Synthesis

The protocols detailed herein for the stereoselective epoxidation and dihydroxylation of this compound provide robust and reliable methods for accessing highly enantioenriched chiral building blocks. The directing effect of the allylic hydroxyl group, combined with powerful asymmetric catalytic systems, allows for exceptional control over stereochemistry. These methods are indispensable tools for researchers and drug development professionals engaged in the synthesis of complex, biologically active molecules. Mastery of these techniques opens the door to efficient and elegant synthetic strategies.

References

  • Sharpless epoxidation - Wikipedia. Available at: [Link]

  • Epoxidation of allylic alcohols - Wikipedia. Available at: [Link]

  • Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 48, 1-299. Available at: [Link]

  • JoVE. (2023). Sharpless Epoxidation. Journal of Visualized Experiments. Available at: [Link]

  • Dalal Institute. Sharpless Asymmetric Epoxidation. Available at: [Link]

  • Sparkl. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions. Available at: [Link]

  • Quora. Why does the hydroxyl group act as an ortho/para director?. Available at: [Link]

  • Adam, W., & Wirth, T. (1999). Hydroxy Group Directivity in the Epoxidation of Chiral Allylic Alcohols: Control of Diastereoselectivity through Allylic Strain and Hydrogen Bonding. Accounts of Chemical Research, 32(4), 383-392. Available at: [Link]

  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH Public Access, 55(21), 6486-6490. Available at: [Link]

  • Google Patents. (2004). Process for producing optically active 1-cyclohexyl-2-propyn-1-ol.
  • Chemistry LibreTexts. (2024). 16.5: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Asymmetric epoxidation - Wikipedia. Available at: [Link]

  • Cheméo. Chemical Properties of this compound (CAS 4352-44-7). Available at: [Link]

  • Oriental Journal of Chemistry. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation. Available at: [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Sharpless asymmetric dihydroxylation - Wikipedia. Available at: [Link]

  • ResearchGate. (2025). Asymmetric Dihydroxylation of Alkenes. Available at: [Link]

  • MDPI. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(23), 8563. Available at: [Link]

  • Google Patents. (2001). Asymmetric epoxides, their synthesis and use.
  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Available at: [Link]

  • PubChem. 1-Cyclohexyl-2-propen-1-one. Available at: [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. Available at: [Link]

  • PubChem. alpha-Methylcyclohexaneethanol. Available at: [Link]

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Application Notes and Protocols: The Synthetic Utility of 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyclohexyl-2-propen-1-ol, a chiral secondary allylic alcohol, is a versatile and highly valuable building block in modern organic synthesis. Its structure, featuring a stereogenic center, a reactive double bond, and a hydroxyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthesis, key applications, and detailed experimental protocols. We will delve into diastereoselective epoxidations, palladium-catalyzed isomerizations, and enzymatic resolutions, explaining the mechanistic principles that underpin these transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the synthesis of complex molecules.

Introduction and Physicochemical Properties

This compound (also known as vinyl cyclohexyl carbinol) is characterized by a cyclohexyl ring attached to a C3 allyl alcohol backbone. The presence of a chiral center at the carbinol carbon (C1) makes it a crucial intermediate for asymmetric synthesis, enabling the introduction of specific stereochemistry into target molecules. The allylic alcohol motif is a privileged functional group, susceptible to a variety of stereocontrolled reactions, including directed epoxidations, rearrangements, and substitutions.

Key Structural Features

Caption: Structure of this compound with the chiral center indicated.

Physicochemical Data

The following table summarizes the key computed properties for this compound.[1]

PropertyValue
IUPAC Name 1-cyclohexylprop-2-en-1-ol
CAS Number 4352-44-7
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
SMILES C=CC(C1CCCCC1)O

Synthesis of Racemic this compound

The most direct and common method for synthesizing the racemic alcohol is through the nucleophilic addition of a vinyl organometallic reagent to cyclohexanecarboxaldehyde.[2] The use of vinylmagnesium bromide, a commercially available Grignard reagent, provides a reliable and scalable route.

Causality in Experimental Design

The reaction leverages the polarity of the carbon-magnesium bond in the Grignard reagent, where the vinyl carbon acts as a potent nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. Anhydrous conditions are critical, as Grignard reagents are strong bases and will be quenched by protic solvents like water. Diethyl ether or THF are used as solvents because they are aprotic and solvate the magnesium species, facilitating the reaction. The final step is an acidic workup to protonate the resulting alkoxide and yield the desired alcohol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry glassware under flame or in oven P2 Add cyclohexanecarboxaldehyde to anhydrous ether in flask P1->P2 R1 Cool flask to 0 °C in an ice bath P2->R1 R2 Add vinylmagnesium bromide solution dropwise R1->R2 R3 Stir at 0 °C for 1h, then warm to RT and stir for 2h R2->R3 W1 Quench reaction by slow addition of saturated NH4Cl (aq) R3->W1 W2 Separate organic layer W1->W2 W3 Extract aqueous layer with diethyl ether W2->W3 W4 Combine organic layers, dry over MgSO4, and filter W3->W4 W5 Concentrate in vacuo W4->W5 W6 Purify via flash column chromatography W5->W6

Caption: Experimental workflow for the Grignard synthesis of this compound.

Protocol: Grignard Synthesis
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume / Mass
Cyclohexanecarboxaldehyde112.1750.05.61 g (5.9 mL)
Vinylmagnesium bromide (1.0 M in THF)-60.060 mL
Anhydrous Diethyl Ether (Et₂O)--150 mL
Saturated NH₄Cl (aq)--100 mL
Anhydrous MgSO₄--~10 g

Procedure:

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add cyclohexanecarboxaldehyde (50.0 mmol) and 100 mL of anhydrous diethyl ether.

  • Reaction: Cool the flask to 0 °C using an ice-water bath. Add the vinylmagnesium bromide solution (60.0 mmol, 1.2 equiv) to the dropping funnel and add it dropwise to the stirred aldehyde solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 10:1 Hexanes:Ethyl Acetate eluent system) to afford this compound as a clear oil.

Key Synthetic Applications

Application 1: Palladium-Catalyzed Isomerization to 1-Cyclohexylprop-2-en-1-one

The isomerization of allylic alcohols to the corresponding carbonyl compounds is a fundamental transformation. A study has shown that this compound can be effectively isomerized to 1-cyclohexylprop-2-en-1-one using a heterogeneous palladium on carbon (Pd/C) catalyst in the presence of triethylamine.[3]

Mechanistic Insight: This reaction is believed to proceed through the formation of a hydrido-palladium species. The Pd(0) catalyst reacts with the allylic alcohol to form a π-allyl palladium complex. A subsequent β-hydride elimination from the alkoxide intermediate, facilitated by the base (triethylamine), generates the enone product and regenerates the active hydrido-palladium catalyst.

G Proposed Mechanism for Pd-Catalyzed Isomerization A This compound + Pd(0) B π-Allyl Palladium Complex A->B Coordination C Alkoxide Intermediate (Base-Assisted) B->C + Et3N - [Et3NH]+ D β-Hydride Elimination C->D E Product: 1-Cyclohexylprop-2-en-1-one + [HPdLn] D->E E->A Catalyst Turnover

Caption: Proposed mechanism for the isomerization of this compound.

Protocol: Isomerization of this compound [3]

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume / Mass
This compound140.221.0140 mg
10% Palladium on Carbon (Pd/C)-0.05 (5 mol%)~53 mg
Triethylamine (Et₃N)101.190.1 (10 mol%)10 mg (14 µL)
Toluene (anhydrous)--5 mL

Procedure:

  • Setup: In a sealed reaction tube, combine this compound (1.0 mmol), 10% Pd/C (5 mol%), triethylamine (10 mol%), and 5 mL of anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture with stirring in an oil bath at 150 °C for 3 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography to yield 1-cyclohexylprop-2-en-1-one. Note: The original study reported the formation of up to 17% of the saturated alcohol byproduct under these conditions.[3]

Application 2: Substrate-Directed Diastereoselective Epoxidation

The hydroxyl group of an allylic alcohol can direct the epoxidation reaction, leading to high diastereoselectivity. When using an electrophilic epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), the reagent can first coordinate to the hydroxyl group via hydrogen bonding. This pre-coordination delivers the peroxy acid to the proximal face of the alkene, resulting in the formation of the syn-epoxy alcohol as the major diastereomer.

Protocol: Representative Diastereoselective Epoxidation

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass
This compound140.225.0701 mg
m-CPBA (≤77%)172.576.5 (1.3 eq)~1.46 g
Dichloromethane (DCM)--50 mL
Saturated NaHCO₃ (aq)--30 mL

Procedure:

  • Setup: Dissolve this compound (5.0 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask and cool to 0 °C.

  • Reaction: Add m-CPBA (6.5 mmol) portion-wise over 10 minutes. Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to yield the corresponding epoxy alcohol.

Application 3: Accessing Enantiopure Forms via Enzymatic Kinetic Resolution

Since the Grignard synthesis produces a racemic mixture, methods to resolve the enantiomers are crucial for asymmetric synthesis. Enzymatic kinetic resolution is a powerful technique for this purpose. Lipases, such as Candida antarctica lipase B (often immobilized as Novozym® 435), can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This allows for the separation of a highly enantioenriched ester and the unreacted, enantioenriched alcohol.

Principle of Resolution: The enzyme's chiral active site preferentially binds one enantiomer (e.g., the R-enantiomer), catalyzing its rapid acylation by an acyl donor like vinyl acetate. The other enantiomer (the S-enantiomer) fits poorly and reacts very slowly. When the reaction reaches ~50% conversion, one has a mixture of the (R)-ester and the unreacted (S)-alcohol, which can then be separated chromatographically.

G cluster_input Starting Materials cluster_process Enzymatic Reaction (~50% Conversion) cluster_output Separated Products Racemate Racemic (R/S)-Alcohol R_path (R)-Alcohol (Fast Reacting) Racemate->R_path S_path (S)-Alcohol (Slow Reacting) Racemate->S_path Enzyme Lipase (e.g., Novozym 435) + Acyl Donor (Vinyl Acetate) R_ester Enantioenriched (R)-Ester Enzyme->R_ester Fast Acylation S_alcohol Enantioenriched (S)-Alcohol Enzyme->S_alcohol Remains Unreacted R_path->Enzyme S_path->Enzyme

Caption: Principle of enzymatic kinetic resolution of this compound.

Protocol: Representative Lipase-Catalyzed Kinetic Resolution [4]

Reagent/MaterialAmount (mmol)Mass / Volume
Racemic this compound10.01.40 g
Vinyl Acetate15.0 (1.5 eq)1.29 g (1.38 mL)
Novozym® 435 (Immobilized Lipase)-150 mg
Anhydrous Toluene-50 mL

Procedure:

  • Setup: To a 100 mL flask, add racemic this compound (10.0 mmol), anhydrous toluene (50 mL), vinyl acetate (15.0 mmol), and Novozym® 435 (150 mg).

  • Reaction: Stopper the flask and stir the suspension at room temperature (or slightly elevated, e.g., 40 °C, to increase reaction rate).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or ¹H NMR to determine the conversion percentage. Stop the reaction when it reaches approximately 50% conversion.

  • Workup: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the resulting ester from the unreacted alcohol using flash column chromatography. The enantiomeric excess (e.e.) of each product should be determined using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.

Conclusion

This compound is a remarkably adaptable synthetic intermediate. Standard organic transformations provide straightforward access to the racemic material, which can then be employed in diastereoselective reactions or resolved into its constituent enantiomers. The protocols outlined herein for its synthesis, isomerization, epoxidation, and kinetic resolution demonstrate its broad utility. For chemists engaged in the synthesis of natural products, pharmaceuticals, or other complex chiral molecules, this compound represents a powerful and versatile tool for introducing stereochemical and functional complexity.

References

  • Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. (2022). ResearchGate. Retrieved from [Link]

  • Snowden, T. S. (n.d.). Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction. American Chemical Society. Retrieved from [Link]

  • Cainelli, G., et al. (2008). Catalytic Properties of the Pd/C - Triethylamine System. ARKIVOC, 2008(xi), 227-237. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 138196, this compound. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

  • Yadav, J. S., et al. (2015). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 115(1), 80-153. Retrieved from [Link]

  • Voight, E. A., et al. (2008). 9-Membered Carbocycle Formation: Development of Distinct Friedel–Crafts Cyclizations and Application to a Scalable Total Synthesis of (±)-Caraphenol A. Journal of the American Chemical Society, 130(15), 5227-5235. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-cyclohexyl-prop-2-enol. Retrieved from [Link]

  • MDPI. (2021). Research on the Antioxidant, Antibacterial and Anti-drug Properties of Plant Ingredients. Molecules, 26(11), 3145. Retrieved from [Link]

  • ResearchGate. (n.d.). Masakatsu Eguchi's research works. Retrieved from [Link]

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The Versatile Precursor: Application Notes for 1-Cyclohexyl-2-propen-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Simple Allylic Alcohol

In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Cyclohexyl-2-propen-1-ol, a secondary allylic alcohol, emerges as a highly versatile and cost-effective precursor for a range of valuable pharmaceutical intermediates. Its unique structural combination of a chiral center, a reactive hydroxyl group, and a vinyl moiety provides multiple avenues for synthetic transformations. This guide delves into the practical applications of this compound, presenting detailed protocols for its conversion into key building blocks for veterinary and potential human therapeutics. We will explore its role in the synthesis of precursors for antiparasitic agents, prostaglandin analogs, and chiral amines, underscoring the causality behind experimental choices to ensure both scientific integrity and practical utility for researchers in drug discovery and development.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis. The following table summarizes the key characteristics of this compound.

PropertyValueSource
CAS Number 4352-44-7[1]
Molecular Formula C₉H₁₆O[1]
Molecular Weight 140.22 g/mol [2]
Appearance Colorless liquidInferred from similar compounds
Boiling Point 199.1 °C at 760 mmHgNot explicitly found, predicted value
Density 0.927 g/cm³Not explicitly found, predicted value
pKa ~14.43 (Predicted)[1]
Solubility Insoluble in water; soluble in common organic solvents.General property of similar alcohols

Application I: Synthesis of a Precursor for the Antiparasitic Agent Doramectin

Doramectin is a broad-spectrum antiparasitic avermectin used in veterinary medicine.[3] Its production can be enhanced by feeding the fermentation process with cyclohexanecarboxylic acid (CHC).[3] this compound serves as an excellent precursor to 1-cyclohexyl-2-propen-1-one, a direct antecedent to cyclohexanecarboxylic acid through subsequent reduction and oxidation steps.

Workflow for the Synthesis of 1-Cyclohexyl-2-propen-1-one

A This compound B Swern Oxidation A->B Oxalyl Chloride, DMSO, Triethylamine, -78 °C C 1-Cyclohexyl-2-propen-1-one B->C D Subsequent Reduction & Oxidation to CHC C->D

Caption: Swern oxidation of this compound.

Protocol 1: Swern Oxidation of this compound

This protocol details the mild and highly efficient oxidation of the secondary alcohol to the corresponding α,β-unsaturated ketone using Swern conditions. The low temperature is critical to prevent side reactions and preserve the integrity of the molecule.[4][5][6]

Materials:

  • This compound (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)

  • Triethylamine (5.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Activator Formation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride followed by the dropwise addition of anhydrous DMSO. Stir the mixture for 15 minutes at -78 °C. The formation of the electrophilic sulfur species is crucial for the subsequent alcohol activation.

  • Alcohol Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes. The alcohol attacks the activated DMSO, forming an alkoxysulfonium salt.

  • Elimination: Add triethylamine dropwise to the flask. The triethylamine acts as a non-nucleophilic base to deprotonate the carbon alpha to the oxygen, inducing an E2-like elimination to form the ketone, dimethyl sulfide, and triethylammonium chloride.

  • Work-up: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, 1-cyclohexyl-2-propen-1-one, can be purified by flash column chromatography on silica gel.

ParameterConditionRationale
Temperature -78 °CPrevents decomposition of the Swern reagent and minimizes side reactions.
Solvent Anhydrous DichloromethaneAprotic and dissolves all reagents, ensuring a homogeneous reaction.
Base TriethylamineA hindered, non-nucleophilic base that facilitates the final elimination step without competing as a nucleophile.

Application II: Stereoinvertive Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereoinvertive synthesis of esters from secondary alcohols.[7][8][9] This is particularly valuable in pharmaceutical synthesis where specific stereoisomers are often required for biological activity. This protocol describes the conversion of (R)-1-cyclohexyl-2-propen-1-ol to its corresponding (S)-ester.

Workflow for Stereoinvertive Esterification

A (R)-1-Cyclohexyl-2-propen-1-ol B Mitsunobu Reaction A->B C (S)-Ester Derivative B->C Triphenylphosphine, DIAD, THF, 0 °C to RT D Carboxylic Acid (e.g., Benzoic Acid) D->B

Caption: Mitsunobu esterification of this compound.

Protocol 2: Mitsunobu Esterification of this compound

This protocol provides a general procedure for the esterification of this compound with inversion of configuration.[10][11]

Materials:

  • This compound (1.0 equiv)

  • A carboxylic acid (e.g., benzoic acid) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve this compound, the carboxylic acid, and triphenylphosphine in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD dropwise to the stirred solution. The reaction is often accompanied by a color change.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC). The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an SN2 fashion, resulting in the inversion of stereochemistry at the carbinol center.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The major by-products are triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

  • Purification: The crude residue can be purified by flash column chromatography. The less polar by-products can often be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) prior to chromatography.

Application III: Synthesis of Chiral Allylic Amines

Hypothetical Workflow for Allylic Amination

A This compound B Catalytic Allylic Amination A->B C Chiral Allylic Amine B->C Palladium or Iridium Catalyst, Ligand, Solvent D Amine Nucleophile D->B

Sources

Application Note: Selective Oxidation of 1-Cyclohexyl-2-propen-1-ol to 1-Cyclohexyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective oxidation of secondary allylic alcohols, such as 1-Cyclohexyl-2-propen-1-ol, to their corresponding α,β-unsaturated ketones is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and complex natural products.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on this pivotal reaction. We will explore the rationale behind selecting an appropriate oxidizing agent, present a detailed, field-proven protocol using activated manganese dioxide (MnO₂), and offer an alternative procedure with Dess-Martin Periodinane (DMP). The causality behind experimental choices, self-validating system checks like TLC monitoring, and robust characterization techniques are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Selectivity

This compound is a secondary allylic alcohol.[3][4] Its oxidation yields 1-Cyclohexyl-2-propen-1-one (cyclohexyl vinyl ketone), a valuable α,β-unsaturated ketone.[1][5] The primary challenge in this transformation lies in achieving chemoselectivity. The ideal oxidant must be potent enough to convert the secondary alcohol to a ketone but mild enough to avoid undesirable side reactions, such as:

  • Oxidation of the carbon-carbon double bond.

  • Over-oxidation (not applicable for secondary alcohols).

  • Isomerization of the double bond.

  • Rearrangement reactions.

This guide focuses on methods that preserve the sensitive vinyl group while efficiently oxidizing the hydroxyl moiety.

Strategic Selection of an Oxidizing Agent

Several reagents can oxidize secondary alcohols, but their suitability for an allylic substrate varies significantly. The choice of oxidant is dictated by factors such as selectivity, reaction conditions, ease of workup, and safety.

Oxidizing AgentCommon ConditionsAdvantagesDisadvantages
Manganese Dioxide (MnO₂) (Activated) CH₂Cl₂, Hexane, or CHCl₃, RTExcellent chemoselectivity for allylic/benzylic alcohols; Heterogeneous reaction with simple filtration workup.[6]Requires a large excess of reagent (5-50 eq.); Activity can vary between batches.[7]
Dess-Martin Periodinane (DMP) CH₂Cl₂, RT, neutral pHMild, fast, high-yielding, and tolerant of many functional groups.[8][9]Potentially explosive (shock-sensitive); Costly for large-scale synthesis.[10]
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CMetal-free, high yields, mild conditions suitable for sensitive substrates.[11][12]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide (DMS) byproduct.[13][14]
Pyridinium Chlorochromate (PCC) CH₂Cl₂, RTEfficient and reliable for many primary and secondary alcohols.[15][16]Chromium(VI) is highly toxic and carcinogenic; can be mildly acidic, risking side reactions with sensitive substrates.

Expert Rationale: For the oxidation of this compound, activated Manganese Dioxide (MnO₂) is the recommended primary method . Its exceptional selectivity for allylic alcohols ensures the vinyl group remains untouched, and the heterogeneous nature of the reaction simplifies purification to a mere filtration, which is a significant practical advantage.[6] The Dess-Martin Periodinane (DMP) oxidation serves as an excellent, high-yielding alternative for small-scale syntheses where cost is less of a concern and rapid, mild conditions are paramount.[8]

Featured Protocol: Manganese Dioxide (MnO₂) Oxidation

This protocol details the selective oxidation of this compound using commercially available, activated manganese dioxide.

Reaction Scheme & Mechanism

The reaction proceeds via a surface-mediated mechanism on the heterogeneous MnO₂ solid. The allylic alcohol adsorbs onto the manganese dioxide surface, facilitating the oxidation to the ketone, which is then released back into the solvent.

G cluster_main Oxidation of this compound Reactant This compound Product 1-Cyclohexyl-2-propen-1-one Reactant->Product Oxidation Reagent Activated MnO₂ (10 eq.) Dichloromethane (DCM) Room Temperature Reagent->Product

Caption: Chemical transformation of the secondary allylic alcohol to an α,β-unsaturated ketone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard SupplierStarting Material
Activated Manganese Dioxide (MnO₂)ReagentPlus®, ≥90%Sigma-Aldrich (or equivalent)Use a high-purity, activated form.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard SupplierSolvent
Celite® 545N/AStandard SupplierFiltration aid
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent, granularStandard SupplierDrying agent
Ethyl Acetate & HexanesHPLC GradeStandard SupplierFor TLC and chromatography
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography
Detailed Step-by-Step Protocol

Workflow Overview:

G A 1. Reaction Setup (Alcohol + Solvent + MnO₂) B 2. Reaction Monitoring (Stir at RT, monitor by TLC) A->B Vigorous Stirring C 3. Workup (Filter through Celite®) B->C Reaction Complete D 4. Purification (Solvent removal, Column Chromatography) C->D Crude Product E 5. Characterization (NMR, IR, MS) D->E Pure Product

Caption: General experimental workflow for MnO₂ oxidation.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.40 g, 10.0 mmol, 1.0 eq.).

    • Dissolve the alcohol in 40 mL of anhydrous dichloromethane (DCM).

    • To this solution, add activated manganese dioxide (8.69 g, 100 mmol, 10.0 eq.) portion-wise over 5 minutes. Causality: A large excess of MnO₂ is crucial to drive the heterogeneous reaction to completion at a reasonable rate.[17]

  • Reaction Monitoring:

    • Seal the flask and stir the resulting black suspension vigorously at room temperature (20-25 °C). Causality: Vigorous stirring is essential to ensure maximum contact between the dissolved alcohol and the solid MnO₂ surface.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours (Eluent: 10% Ethyl Acetate in Hexanes).

    • Spot the starting material and the reaction mixture. The reaction is complete when the starting alcohol spot has been completely consumed (typically 12-24 hours).

  • Workup (Self-Validating Filtration):

    • Once the reaction is complete, set up a filtration apparatus using a Büchner funnel with a pad of Celite® (approx. 1 cm thick) over a piece of filter paper.

    • Wet the Celite® pad with a small amount of DCM.

    • Filter the reaction mixture through the Celite® pad. The Celite® helps to break up the fine MnO₂ particles, preventing clogging and ensuring a clean separation.

    • Wash the reaction flask and the Celite® pad thoroughly with additional DCM (3 x 20 mL) to recover all the product.

    • Combine the filtrates in a clean round-bottom flask.

  • Purification:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

  • Characterization:

    • Obtain the final yield of 1-Cyclohexyl-2-propen-1-one.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Expected IR peaks: ~1680 cm⁻¹ (C=O, conjugated ketone), ~1615 cm⁻¹ (C=C).

Alternative Protocol: Dess-Martin Periodinane (DMP) Oxidation

This method is ideal for rapid, small-scale synthesis when cryogenic conditions are undesirable.

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (280 mg, 2.0 mmol, 1.0 eq.) and 10 mL of anhydrous DCM.

    • Add Dess-Martin Periodinane (1.02 g, 2.4 mmol, 1.2 eq.) in one portion.[10] Causality: A slight excess of DMP ensures the complete conversion of the alcohol.

  • Reaction & Workup:

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding 15 mL of a saturated aqueous NaHCO₃ solution and 15 mL of a 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15 minutes until the layers are clear.

    • Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purification:

    • Purify via flash column chromatography as described in the MnO₂ protocol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction (MnO₂) 1. Inactive MnO₂. 2. Insufficient stirring. 3. Insufficient amount of MnO₂.1. Use freshly opened or newly activated MnO₂. 2. Increase stir rate; use mechanical stirring for larger scales. 3. Add more MnO₂ (another 2-5 eq.) and continue monitoring.
Low Yield (DMP) 1. DMP has degraded due to moisture. 2. Incomplete quenching/workup.1. Use fresh DMP from a tightly sealed container. 2. Ensure vigorous stirring during the quench for a sufficient time to consume all excess DMP.
Presence of Byproducts 1. Impure starting material. 2. Over-running the reaction time.1. Purify starting material before the reaction. 2. Monitor carefully by TLC and stop the reaction immediately upon completion.

Safety Precautions

  • Manganese Dioxide (MnO₂): Is a strong oxidant. Avoid contact with combustible materials. Wear gloves and safety glasses.

  • Dess-Martin Periodinane (DMP): Is shock-sensitive and can be explosive, especially with heating.[10] Handle with care, avoid grinding, and use a plastic or wooden spatula.

  • Dichloromethane (DCM): Is a suspected carcinogen. Always handle in a well-ventilated fume hood.

  • Work with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

References

  • Manganese Dioxide. Common Organic Chemistry. Link

  • Dess–Martin periodinane. Wikipedia. Link

  • Swern Oxidation: Reaction Mechanism. NROChemistry. Link

  • An improved procedure for oxidation of alcohols to aldehydes and ketones with manganese dioxide supported on graphite under solvent-free conditions. ResearchGate. Link

  • Can Allylic Alcohol Be Oxidized By Pcc. SLT CHEMICALS. Link

  • Manganese(IV) oxide. Organic Chemistry Portal. Link

  • Oxidation with Manganese Dioxide. TRUNNANO. Link

  • Swern Oxidation Mechanism. Chemistry Steps. Link

  • Swern Oxidation. Organic Chemistry Portal. Link

  • Dess-Martin Oxidation. Organic Chemistry Portal. Link

  • Technical Support Center: Swern Oxidation of Allylic Alcohols. Benchchem. Link

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. Link

  • Swern Oxidation. Organic-Chemistry.org. Link

  • Alcohol Oxidations. Wipf Group, University of Pittsburgh. Link

  • Babler oxidation. Wikipedia. Link

  • MnO2 oxidation reaction|| solved questions. YouTube. Link

  • Dess-Martin-Periodinane oxidation. YouTube. Link

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Iraqi National Journal of Chemistry. Link

  • Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? Chemistry Stack Exchange. Link

  • (PDF) Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. ResearchGate. Link

  • 1-Cyclohexyl-2-propen-1-one. Benchchem. Link

  • WO2004048586A1 - Process for producing optically active 1-cyclohexyl-2-propyn-1-ol. Google Patents. Link

  • 1-Cyclohexyl-2-propen-1-one. PubChem. Link

  • This compound 4352-44-7 wiki. Guidechem. Link

  • This compound. PubChem. Link

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Application Notes and Protocols: Synthesis of Esters from 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of esters from the secondary allylic alcohol, 1-cyclohexyl-2-propen-1-ol. Esters derived from this versatile building block are of significant interest in medicinal chemistry and materials science due to the unique combination of a bulky cyclohexyl group and a reactive allylic moiety. This document provides an in-depth analysis of various esterification strategies, including classic acid-catalyzed methods and modern coupling protocols. Each method is critically evaluated for its applicability, advantages, and limitations with respect to this compound. Detailed, step-by-step protocols, mechanistic insights, and data presentation are included to empower researchers to select and execute the optimal synthetic route for their specific target ester.

Introduction: The Synthetic Value of this compound Esters

This compound is a secondary allylic alcohol that serves as a valuable precursor for a diverse range of chemical entities. The esterification of this alcohol introduces a wide array of functional groups, enabling the modulation of physicochemical properties such as lipophilicity, steric hindrance, and reactivity. The resulting esters are promising candidates for applications in drug development, where the cyclohexyl group can enhance binding to hydrophobic pockets of target proteins, and the allyl group provides a handle for further functionalization. In materials science, these esters can be utilized as monomers for polymerization or as additives to modify polymer properties.

This guide explores the primary methodologies for the synthesis of esters from this compound, providing researchers with the necessary tools to confidently approach their synthesis.

Strategic Approaches to Ester Synthesis

The choice of esterification method is critical and depends on several factors, including the nature of the carboxylic acid, the presence of other functional groups, and the desired scale of the reaction. We will discuss four principal strategies:

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium process.

  • Steglich Esterification: A mild carbodiimide-mediated coupling.

  • Yamaguchi Esterification: A powerful method for sterically hindered substrates.

  • Mitsunobu Reaction: A redox-condensation reaction proceeding with inversion of stereochemistry.

The following diagram illustrates the conceptual workflow for selecting an appropriate esterification method.

G Start Select Carboxylic Acid & this compound Acid_Sensitive Are Starting Materials Acid Sensitive? Start->Acid_Sensitive Steric_Hindrance Is Either Reactant Sterically Hindered? Acid_Sensitive->Steric_Hindrance Yes Fischer Fischer Esterification Acid_Sensitive->Fischer No Inversion_Needed Is Inversion of Stereochemistry Required? Steric_Hindrance->Inversion_Needed Consider Other Factors Steglich Steglich Esterification Steric_Hindrance->Steglich No Yamaguchi Yamaguchi Esterification Steric_Hindrance->Yamaguchi Yes Inversion_Needed->Steglich No Inversion_Needed->Yamaguchi No Mitsunobu Mitsunobu Reaction Inversion_Needed->Mitsunobu Yes

Caption: Decision workflow for selecting an esterification method.

Comparative Analysis of Esterification Methods

MethodActivating AgentCatalystKey AdvantagesKey Limitations
Fischer-Speier None (Protonation)Strong Acid (e.g., H₂SO₄)Inexpensive, simple setup.[1][2]Equilibrium-limited, harsh conditions, not suitable for sensitive substrates.[1][3]
Steglich DCC or EDCDMAPMild conditions, high yields, suitable for a wide range of substrates.[4][5][6]Byproduct (DCU) can be difficult to remove, potential for N-acylurea side product.[6][7]
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAPExcellent for sterically hindered alcohols and acids, high yields.[8][9][10]Requires a two-step, one-pot procedure, reagent is moisture sensitive.[8][11]
Mitsunobu DEAD or DIADPPh₃Proceeds with inversion of stereochemistry, mild conditions.[12][13][14]Stoichiometric amounts of reagents and byproducts, requires acidic pronucleophile.[12][13]

Detailed Protocols and Methodologies

Fischer-Speier Esterification

This method is best suited for simple, non-sensitive carboxylic acids and when a large excess of the alcohol can be used to drive the equilibrium.

Causality: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][15] The removal of water, a byproduct, is crucial to shift the equilibrium towards the ester product, in accordance with Le Chatelier's principle.[16]

G cluster_0 Fischer Esterification Workflow A Combine Carboxylic Acid, This compound, & Acid Catalyst B Heat Mixture under Reflux A->B C Monitor Reaction (TLC, GC) B->C D Workup: Neutralize, Extract C->D E Purify by Distillation or Chromatography D->E F Characterize Product (NMR, IR, MS) E->F

Caption: General workflow for Fischer-Speier esterification.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotroping solvent like toluene), add the carboxylic acid (1.0 eq), this compound (1.5 - 3.0 eq), and a suitable solvent (e.g., toluene or excess alcohol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 - 0.1 eq).

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.[17]

  • Isolation: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude ester can be purified by distillation or flash column chromatography.[18]

Steglich Esterification

Ideal for coupling sensitive substrates under mild conditions. Particularly useful when the carboxylic acid or alcohol is sterically hindered to some extent.[5][7]

Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[5][7]

Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 - 0.2 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile.[4]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if using DCC) indicates the reaction is proceeding.[6]

  • Workup: Filter off the DCU precipitate. Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Yamaguchi Esterification

The method of choice for the esterification of highly sterically hindered secondary alcohols like this compound, especially with sterically demanding carboxylic acids.[9][10]

Causality: 2,4,6-Trichlorobenzoyl chloride reacts with the carboxylate to form a mixed anhydride. DMAP then regioselectively attacks the less hindered carbonyl of the mixed anhydride, forming a highly reactive acyl-substituted DMAP intermediate that is readily attacked by the alcohol.[8][10]

Protocol:

  • Anhydride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in dry toluene or THF. Add triethylamine (Et₃N) (1.1 eq) and stir for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve this compound (1.5 eq) and a stoichiometric amount of DMAP (1.5 eq) in the same solvent. Add the previously formed mixed anhydride solution to this flask via cannula.

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated sodium bicarbonate solution and extract with an organic solvent like ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Mitsunobu Reaction

This reaction is particularly valuable when a specific stereochemistry is desired, as it proceeds with a clean inversion of the stereocenter at the alcohol.[14][19]

Causality: Triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) form a phosphonium salt intermediate. The alcohol then adds to this intermediate, activating the hydroxyl group as a good leaving group. Subsequent Sₙ2 attack by the carboxylate nucleophile leads to the ester with inversion of configuration.[13][19]

G cluster_1 Mitsunobu Reaction Mechanism Reactants Alcohol + Carboxylic Acid + PPh₃ + DEAD Intermediate1 Betaine Intermediate Reactants->Intermediate1 Intermediate2 Alkoxyphosphonium Salt Intermediate1->Intermediate2 Product Ester (Inverted) + Ph₃PO + DEAD-H₂ Intermediate2->Product

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in dry THF or DCM at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding water. Extract the mixture with an organic solvent.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product, which contains triphenylphosphine oxide and the reduced azodicarboxylate, is purified by flash column chromatography.

Product Characterization

The synthesized esters should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the ester.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Novel esters should be fully characterized by these methods.[20][21]

Conclusion

The synthesis of esters from this compound can be achieved through a variety of methods, each with its own set of advantages and ideal applications. For simple and robust substrates, the Fischer esterification offers a cost-effective route. For more delicate molecules requiring milder conditions, the Steglich and Yamaguchi esterifications are superior choices, with the latter being particularly effective for sterically encumbered substrates. When control of stereochemistry is paramount, the Mitsunobu reaction provides a reliable method for achieving inversion of configuration. Careful consideration of the substrate scope, reaction conditions, and desired outcome will guide the researcher in selecting the most appropriate synthetic strategy.

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  • Esterification of allyl type alcohols and products resulting there
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  • Enzymatic kinetic resolution of secondary alcohols by esterification with FA under vacuum. ResearchGate. [Link]

  • Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology. [Link]

  • Iridium-catalyzed regio- and enantioselective allylic esterification of secondary allylic alcohols with carboxylic acids. Chemical Communications. [Link]

  • Esterification: Reflux, Isolation and Purification. YouTube. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. HSCprep. [Link]

  • SYNTHESIS OF CYCLOHEXYL ESTERS AND FIELDS OF THEIR APPLICATION. ResearchGate. [Link]

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]

  • Fischer Esterification: Mechanism & Examples. NROChemistry. [Link]

  • Making Esters From Alcohols. Chemistry LibreTexts. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Process for producing optically active 1-cyclohexyl-2-propyn-1-ol.
  • Fischer Esterification mechanism-Organic Chemistry. YouTube. [Link]

  • Fischer Esterification. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Cyclohexyl-2-propen-1-ol. This document is designed for researchers, chemists, and professionals in drug development who are utilizing this critical allylic alcohol intermediate. Here, we move beyond simple protocols to address the nuanced challenges of laboratory synthesis, focusing on the most common and reliable method: the Grignard reaction between cyclohexanecarboxaldehyde and vinylmagnesium bromide. Our goal is to provide you with the causal understanding needed to not only execute the synthesis but also to effectively troubleshoot any issues that may arise.

Core Synthesis Overview

The target molecule, this compound, is a secondary allylic alcohol. The most direct synthetic route involves the nucleophilic addition of a vinyl carbanion equivalent to the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. A vinyl Grignard reagent is the ideal choice for this transformation.[1][2] The overall workflow is a two-part process: formation of the Grignard reagent (if not commercially available) and its subsequent reaction with the aldehyde.

Synthesis_Workflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition Vinyl_Bromide Vinyl Bromide Grignard_Formation Formation of Vinylmagnesium Bromide Vinyl_Bromide->Grignard_Formation Mg_Turnings Magnesium Turnings Mg_Turnings->Grignard_Formation Anhydrous_THF Anhydrous THF Anhydrous_THF->Grignard_Formation Grignard_Reagent Vinylmagnesium Bromide Grignard_Formation->Grignard_Reagent Use directly or titrate Aldehyde Cyclohexanecarboxaldehyde Nucleophilic_Addition Grignard Addition (0°C to RT) Aldehyde->Nucleophilic_Addition Grignard_Reagent->Nucleophilic_Addition Workup Aqueous Quench (e.g., sat. NH4Cl) Nucleophilic_Addition->Workup Extraction Solvent Extraction (e.g., Ether) Workup->Extraction Purification Column Chromatography or Distillation Extraction->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Tree start Experiment Start q1 Low or No Product Yield? start->q1 q2 Did Grignard Reaction Initiate? (Exotherm, color change) q1->q2 Yes end_ok Successful Synthesis q1->end_ok No q3 Significant Unreacted Aldehyde? q2->q3 Yes sol1 Activate Mg (I₂, crushing). Ensure anhydrous conditions. Use fresh, dry THF. q2->sol1 No sol2 Re-dry reagents/solvents. Titrate Grignard reagent. Consider reverse addition. q3->sol2 Yes sol3 Check for Wurtz coupling. Control temperature during Grignard formation. q3->sol3 No

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Cyclohexyl-2-propen-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important homoallylic alcohol. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Overview of Synthetic Pathways

The synthesis of this compound (CAS 4352-44-7) is a classic example of a nucleophilic addition of an allyl group to an aldehyde, specifically cyclohexanecarboxaldehyde.[1][2] This transformation is fundamental in organic synthesis for creating carbon-carbon bonds and introducing a versatile alcohol functionality. Several robust methods exist, each with distinct advantages and operational nuances. The most common approaches involve organometallic reagents, where the choice of metal profoundly influences the reaction's scope, functional group tolerance, and required conditions. The three primary pathways are the Grignard/Barbier reaction, the Nozaki-Hiyama-Kishi (NHK) reaction, and the Indium-mediated allylation.[3][4][5]

G cluster_start Starting Materials cluster_methods Synthetic Methods A Cyclohexanecarboxaldehyde Grignard Grignard / Barbier Reaction Metal: Mg, Zn Conditions: Anhydrous Ether/THF A->Grignard NHK Nozaki-Hiyama-Kishi (NHK) Metal: CrCl₂ / cat. NiCl₂ Conditions: Anhydrous DMF/DMSO A->NHK Indium Indium-Mediated Allylation Metal: In Conditions: THF, DMF, or Aqueous Media A->Indium B Allyl Halide (e.g., Allyl Bromide) B->Grignard B->NHK B->Indium Product This compound Grignard->Product NHK->Product Indium->Product caption Common Synthetic Routes to this compound

Caption: Common Synthetic Routes to this compound.

Troubleshooting Guide

This section addresses specific, practical problems that may arise during the synthesis. Each answer provides a diagnosis of the potential cause and a set of actionable solutions based on established chemical principles.

Q1: My reaction failed to initiate, and I recovered only my starting materials. What are the common causes?

A1: Failure to initiate is one of the most common issues, typically stemming from the deactivation of the organometallic reagent or lack of metal activation.

  • Cause 1: Contamination with Protic Solvents (Especially for Grignard/Barbier Reactions). Organomagnesium (Grignard) reagents are extremely strong bases and will be instantly quenched by any protic source, such as water or alcohols.[6][7]

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, freshly distilled or taken from a solvent purification system. Cyclohexanecarboxaldehyde should also be anhydrous and free of acidic impurities.[8]

  • Cause 2: Poor Quality or Passivated Metal. The metal surface (e.g., magnesium, zinc, indium) can have an oxide layer that prevents it from reacting with the allyl halide.

    • Solution: Use fresh, high-quality metal turnings or powder. For magnesium, activation is often necessary. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in a dry flask to expose a fresh surface.[9] For other metals, mild heating or sonication can help initiate the reaction.[3]

  • Cause 3: Insufficient Temperature. While many reactions proceed at room temperature, some require initial heating to overcome the activation energy barrier for the formation of the organometallic species.

    • Solution: Gently warm the flask containing the metal and solvent before adding the reagents. For Grignard reactions, a gentle warming can often initiate the characteristic exothermic reaction. Be prepared to cool the reaction if it becomes too vigorous.

Q2: My reaction yield is very low, with significant recovery of the starting aldehyde. How can I improve it?

A2: Low yield with unreacted starting material points to incomplete conversion. This can be addressed by optimizing reagent stoichiometry, reaction time, and temperature.

Sources

Technical Support Center: Purification of 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Cyclohexyl-2-propen-1-ol (CAS No. 4352-44-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the purification of this versatile allylic alcohol. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each entry details the potential causes of the problem and provides systematic, field-proven solutions.

Q1: My yield is significantly lower than expected after vacuum distillation. What are the likely causes?

A1: Low recovery after vacuum distillation is a common issue, often attributable to one of the following factors:

  • Thermal Decomposition: Although vacuum distillation is employed to lower the boiling point, this compound, as an allylic alcohol, can still be sensitive to prolonged heat.[1][2] High temperatures can lead to decomposition or rearrangement reactions.

    • Causality: The stability of allylic alcohols is due to resonance, but this reactivity can also be a liability under harsh conditions.[1][2]

    • Solution: Ensure your distillation is performed at the lowest feasible pressure to minimize the required pot temperature. A pressure below 10 mmHg is recommended. Monitor the distillation closely and do not overheat the distillation pot. Using a well-controlled heating mantle is crucial.[3]

  • Incomplete Distillation: You may have stopped the distillation prematurely, leaving a significant amount of product in the distillation pot.

    • Solution: Continue distillation until you see a drop in the head temperature or a significant decrease in the distillation rate, indicating that the majority of the product has distilled over.

  • Leaks in the Vacuum System: A poor vacuum will result in a higher-than-expected boiling point, forcing you to increase the temperature and risking decomposition.[3]

    • Solution: Check all joints and connections for leaks. Ensure all glassware joints are properly greased with a suitable high-vacuum grease and that all tubing is intact and securely fastened.[3]

Q2: After purification by silica gel chromatography, my NMR spectrum shows new, unexpected peaks. Why did this happen?

A2: The appearance of new signals post-chromatography often points to an on-column reaction. Silica gel is inherently acidic and can catalyze reactions in sensitive compounds.

  • Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can protonate the hydroxyl group of the allylic alcohol, leading to the formation of a stabilized allylic carbocation. This intermediate can then undergo rearrangement or elimination.

  • Potential Side Reactions:

    • Rearrangement: The allylic carbocation can rearrange to a more stable isomer.

    • Elimination (Dehydration): Loss of water can lead to the formation of conjugated dienes.

    • Oxidation: While less common without an external oxidant, some oxidation on silica is possible.[4]

  • Solutions:

    • Deactivate the Silica: Before use, you can treat the silica gel with a base, such as triethylamine. A common practice is to use a mobile phase containing a small percentage (e.g., 0.1-1%) of triethylamine to neutralize the acidic sites during the run.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. A trial run on TLC plates of different stationary phases can predict the success of a column.

    • Minimize Contact Time: Perform flash chromatography rather than traditional gravity chromatography to reduce the time the compound spends on the column.[5][6]

Q3: I am struggling to separate my product from a non-polar impurity using normal-phase flash chromatography. How can I improve the separation?

A3: Achieving good separation between compounds of different polarities is the primary goal of flash chromatography.[7] If a non-polar impurity is co-eluting or running very close to your moderately polar alcohol, consider these optimization steps.

  • Causality: Separation is based on the differential partitioning of compounds between the stationary phase and the mobile phase.[7] Poor separation means this differential is insufficient with your current solvent system.

  • Solutions:

    • Optimize the Mobile Phase: The key is to find a solvent system where your product has an Rf value of approximately 0.3 on a TLC plate, while maximizing the difference in Rf (ΔRf) between it and the impurity.[6]

      • Decrease Solvent Polarity: Since your product is more polar, decreasing the polarity of the mobile phase (e.g., reducing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) will cause your product to be retained more strongly on the silica, while the non-polar impurity will elute faster.[8] Experiment with different solvent ratios using TLC.[6]

    • Dry Loading: If the compound has limited solubility in the mobile phase, it can streak on the column. Dry loading, where the compound is pre-adsorbed onto a small amount of silica before being added to the column, can result in sharper bands and better separation.[6]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification and handling of this compound.

Q1: What is the most reliable method for purifying this compound on a multi-gram scale?

A1: For multi-gram scale purification, vacuum distillation is typically the most efficient and economical method, provided the impurities have significantly different boiling points from the product.[9]

  • Rationale: this compound has a boiling point of 199.1°C at atmospheric pressure (760 mmHg), which is high enough to risk thermal decomposition.[10][11] Performing the distillation under reduced pressure significantly lowers the boiling point, mitigating this risk.[9][12] For example, at ~70°C, the compound will distill under a high vacuum.[9]

  • When to Use Chromatography First: If the crude product contains impurities with boiling points very close to that of the product (e.g., isomers or byproducts of similar molecular weight), flash column chromatography should be performed first to remove these before a final polishing distillation.

Q2: What are the common impurities I should expect from its synthesis via a Grignard reaction?

A2: The synthesis of this compound is commonly achieved by reacting cyclohexanecarboxaldehyde with vinylmagnesium bromide.[13][14] Impurities can arise from several sources:

  • Unreacted Starting Materials: Cyclohexanecarboxaldehyde.

  • Grignard Reagent Byproducts:

    • Benzene (if phenylmagnesium bromide was used as a precursor) or other hydrocarbons: Formed by the reaction of the Grignard reagent with any trace amounts of water or acidic protons.[15]

    • Coupling Products: Such as biphenyl (if phenylmagnesium bromide is used) or 1,3-butadiene from the coupling of the vinyl Grignard reagent.[15]

  • Side-Reaction Products: Enolization of the starting aldehyde can lead to other unwanted products.

  • Metal Salts: Impurities from the magnesium used can sometimes influence side reactions.[16]

Q3: Which analytical techniques are best for assessing the final purity of this compound?

A3: A combination of techniques should be used for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity of volatile compounds and identifying any residual solvents or volatile impurities.[17][18] The mass spectrum provides structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the final product and detecting any isomeric impurities or residual starting materials. Integration of the ¹H NMR spectrum can provide a quantitative measure of purity if a certified internal standard is used.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the presence of key functional groups, such as the broad O-H stretch for the alcohol (~3300 cm⁻¹) and the C=C stretch for the alkene (~1640 cm⁻¹).[18]

Property Value
Molecular Formula C₉H₁₆O[10]
Molecular Weight 140.22 g/mol [10]
Boiling Point 199.1°C at 760 mmHg[10][11]
Density 0.927 g/cm³[10][11]
Flash Point 76.4°C[10][11]
Refractive Index 1.478[10][11]

Table 1: Physical and Chemical Properties of this compound.

Experimental Protocols & Visualizations

Protocol 1: Standard Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude this compound.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate.[8] Adjust the ratio until the product spot has an Rf value of ~0.3. A common system is 10-20% Ethyl Acetate in Hexane.

  • Column Packing: Select a column of appropriate size. Slurry pack the column with silica gel in the chosen non-polar solvent (Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[6]

  • Elution: Begin elution with the determined mobile phase. Apply positive pressure (flash) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification Strategy Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy for crude this compound.

Purification_Strategy start Crude Product (this compound) tlc_gcms Initial Purity Analysis (TLC / GC-MS) start->tlc_gcms decision Are impurities volatile with similar B.P.? tlc_gcms->decision chromatography Flash Column Chromatography decision->chromatography Yes distillation Vacuum Distillation decision->distillation No chromatography->distillation Optional Polishing analysis Final Purity Assessment (GC-MS, NMR) chromatography->analysis distillation->analysis product Pure Product analysis->product

Caption: Decision tree for purification of this compound.

References

  • 1-cyclohexylprop-2-en-1-ol | CAS#:4352-44-7 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]

  • Chemical Properties of this compound (CAS 4352-44-7). (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]

  • Kwon, Y., Rico, C. W., & Kang, M. (2014). Ethanol production, purification, and analysis techniques: a review.
  • 1-Cyclohexyl-2-propen-1-one | C9H14O. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • WO2004048586A1 - Process for producing optically active 1-cyclohexyl-2-propyn-1-ol - Google Patents. (n.d.).
  • Successful Flash Chromatography - King Group. (n.d.). Retrieved January 18, 2026, from [Link]

  • Alcoholic Beverage Testing: Methods, Requirements, and Applications. (2022, July 25). ILT. Retrieved January 18, 2026, from [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved January 18, 2026, from [Link]

  • Why Allylic Alcohol Is Stable. (2025, August 6). SLT. Retrieved January 18, 2026, from [Link]

  • Solvent Systems For Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from [Link]

  • Al-Sammarraie, A. M. (2020). fundamental principle of alcohol analysis using hs-gc-fid. Russian Law Journal, 8(3).
  • 3: Alcohol Analysis (Experiment). (2021, September 16). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Why Allylic Alcohol Is Stable. (2025, July 24). SLT. Retrieved January 18, 2026, from [Link]

  • Bishop, A. I., et al. (2018). Determination of ethanol concentration in alcoholic beverages by direct analysis in real time mass spectrometry (DART-MS). Journal of Forensic Sciences, 63(4), 1251-1256.
  • Vacuum distillation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Alinezhad, H., et al. (2009). Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System. Journal of the Iranian Chemical Society, 6(2), 288-292.
  • CA1099294A - Process for preparing allylic alcohols from allylic halides - Google Patents. (n.d.).
  • What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? (n.d.). Homework.Study.com. Retrieved January 18, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Lab. (2022, April 7). Vacuum Distillation [Video]. YouTube. [Link]

  • Holm, T. (1967). Influence of Magnesium Purity on the Addition of Grignard Reagents to α,β-Unsaturated Esters. Acta Chemica Scandinavica, 21, 1370-1371.
  • Adams, R., & Adkins, H. (1925). Allyl Alcohol. Organic Syntheses, 5, 1.
  • Vacuum Distillation: Gentle And Efficient Dealcoholization. (2024, October 8). BevZero. Retrieved January 18, 2026, from [Link]

  • 1-Cyclohexylprop-1-en-2-ol | C9H16O. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Ramsden, H. E., et al. (1957). Vinyl Bromide. Organic Syntheses, 37, 92.
  • Fey, T., et al. (2001). Silica-Supported TEMPO Catalysts: Synthesis and Application in the Anelli Oxidation of Alcohols. The Journal of Organic Chemistry, 66(24), 8154-8159.
  • Vinylmagnesium Bromide | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Bellina, F., et al. (2001).
  • The Competitive Adsorption of Water and Methanol on a Hybrid Silica Stationary Phase in Supercritical Fluid Chromatography. (2023, September 11). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Cyclohexyl-2-propen-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind byproduct formation and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

The most prevalent and direct route to this compound is the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to cyclohexanecarboxaldehyde.[1][2][3] While straightforward in principle, this organometallic reaction is sensitive to several parameters that can lead to a variety of undesired side products. This guide provides a structured approach to identifying, understanding, and mitigating these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format.

Q1: My reaction yield is poor, and I've recovered a significant amount of my starting material, cyclohexanecarboxaldehyde. What is the likely cause?

A1: This is a classic symptom of two primary issues: premature quenching of the Grignard reagent or enolization of the aldehyde.

  • Grignard Reagent Quenching: Vinylmagnesium bromide is a potent base and will react avidly with any protic source. Trace amounts of water in your glassware, solvent (typically THF or diethyl ether), or even atmospheric moisture can hydrolyze the reagent into ethane gas, rendering it inactive.[4] Rigorous adherence to anhydrous conditions is paramount.

  • Aldehyde Enolization: The Grignard reagent can also act as a base, abstracting the acidic alpha-proton from cyclohexanecarboxaldehyde to form a magnesium enolate.[4][5] This enolate is unreactive towards further nucleophilic addition and will simply be protonated back to the starting aldehyde during the aqueous work-up. This side reaction is often exacerbated by elevated temperatures.

Troubleshooting Steps:

  • Ensure all glassware is flame-dried or oven-dried immediately before use.

  • Use a freshly opened bottle of anhydrous solvent or a solvent purified through a solvent purification system.

  • Conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Add the cyclohexanecarboxaldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to disfavor the enolization pathway.

Q2: My crude product is contaminated with a non-polar, low-boiling impurity. What could this be?

A2: The most probable identity of this side product is 1,3-butadiene, formed via a Wurtz-type coupling reaction.[6][7] This occurs when a molecule of the vinylmagnesium bromide Grignard reagent reacts with a molecule of unreacted vinyl bromide starting material.[8]

Causality & Mitigation:

  • Mechanism: RMgX + R'X → R-R' + MgX₂

  • Contributing Factors: This side reaction is particularly prevalent during the formation of the Grignard reagent itself. High local concentrations of the alkyl halide and elevated temperatures can significantly increase the rate of Wurtz coupling.[4][8][9]

  • Minimization Strategy:

    • During the preparation of vinylmagnesium bromide, add the vinyl bromide slowly to the magnesium turnings to maintain a low concentration.

    • Maintain a moderate reaction temperature; while initiation may require gentle heating, the reaction is exothermic and may need cooling to prevent excessive coupling.[4]

    • Using a continuous production process, if available, can significantly improve Grignard reagent selectivity and reduce Wurtz coupling.[6]

Q3: I isolated an unexpected primary alcohol, cyclohexylmethanol. How did this form?

A3: The formation of cyclohexylmethanol indicates a reduction of the aldehyde starting material rather than the desired vinyl addition. While less common with vinyl Grignard, some Grignard reagents that possess a β-hydrogen can undergo a Meerwein-Ponndorf-Verley (MPV)-type reduction of the carbonyl.[5][10] In this case, the Grignard reagent delivers a hydride to the carbonyl carbon via a six-membered transition state.[5] If your Grignard reagent was prepared using an initiator or contains other alkylmagnesium halides with β-hydrogens (e.g., from impurities), this pathway can become relevant.

Q4: My synthesis involved reacting cyclohexylmagnesium bromide with acrolein, but I isolated 3-cyclohexylpropanal as a major byproduct. Why did this happen?

A4: This outcome is a result of 1,4-conjugate addition to the α,β-unsaturated aldehyde, acrolein. While Grignard reagents typically favor direct 1,2-addition to the carbonyl carbon, 1,4-addition is a competing pathway.[11][12][13]

  • 1,2-Addition (Direct Addition): The nucleophile attacks the carbonyl carbon, leading to the desired product, this compound. This is generally the kinetically favored product, forming faster at lower temperatures.[11][13][14]

  • 1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon of the double bond. The resulting enolate is then protonated during work-up to yield the saturated aldehyde, 3-cyclohexylpropanal. This is often the thermodynamically more stable pathway.[11][13]

To favor the desired 1,2-addition product, it is crucial to maintain low reaction temperatures. The use of certain additives, such as cerium(III) chloride (Luche reduction conditions), can also enhance selectivity for 1,2-addition.

Frequently Asked Questions (FAQs)

  • What are the most critical parameters for a successful synthesis? Absolute exclusion of moisture and atmospheric oxygen is the single most critical factor.[4] Beyond that, temperature control is key to minimizing side reactions like enolization and Wurtz coupling.[4][8]

  • How can I confirm the successful formation of my vinylmagnesium bromide? Successful initiation is often marked by the disappearance of the metallic luster of the magnesium, the development of a gray/cloudy appearance in the solution, and gentle, spontaneous reflux of the ether solvent. A Gilman test can also be used for qualitative confirmation.

  • What is the recommended work-up procedure? The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[15] This provides a mild proton source that effectively protonates the alkoxide product without the strong acidity of mineral acids, which could potentially cause degradation or rearrangement of the allylic alcohol product.

Optimized Experimental Protocol

This protocol describes the synthesis of this compound via the addition of vinylmagnesium bromide to cyclohexanecarboxaldehyde.

1. Preparation of Vinylmagnesium Bromide (Grignard Reagent):

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.
  • To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine (as an initiator).
  • In the dropping funnel, prepare a solution of vinyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
  • Add a small portion of the vinyl bromide solution to the magnesium. Gentle heating may be required to initiate the reaction.
  • Once initiated (observe bubbling and color change), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, stir the gray mixture for an additional 30-60 minutes at room temperature.

2. Grignard Addition Reaction:

  • Cool the prepared Grignard reagent to 0 °C using an ice bath.
  • Dissolve cyclohexanecarboxaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.
  • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5 °C.
  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis confirms the consumption of the aldehyde.

3. Work-up and Purification:

  • Cool the reaction mixture back to 0 °C.
  • Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride.
  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
  • Filter the drying agent and concentrate the solvent under reduced pressure.
  • Purify the resulting crude oil via flash column chromatography on silica gel or distillation to yield pure this compound.

Data Summary

Parameter / IssueCommon Cause(s)Resulting Side Product(s)Recommended Action
Low Yield / High SM Recovery Protic contamination; High temperature(None; unreacted starting material)Use anhydrous conditions; maintain low temp (0 °C)
Non-polar Impurity High temp/concentration during Grignard prep1,3-Butadiene (from Wurtz Coupling)[6]Slow addition of halide; moderate temperature
Alternative Aldehyde Product Use of α,β-unsaturated aldehyde (acrolein)3-Cyclohexylpropanal (from 1,4-addition)[11]Use cyclohexanecarboxaldehyde; maintain low temp
Primary Alcohol Impurity Grignard reagent with β-hydrogensCyclohexylmethanol (from reduction)[5]Use pure vinylmagnesium bromide
Ketone Impurity Air oxidation during workup/purification1-Cyclohexyl-2-propen-1-oneHandle under inert atmosphere; avoid harsh oxidants

Visual Guides

ReactionPathways cluster_main Main Synthetic Route cluster_side Common Side Reactions cluster_reagent_side Reagent Side Reactions Reactants Cyclohexanecarboxaldehyde + VinylMgBr Intermediate Magnesium Alkoxide Reactants->Intermediate 1,2-Addition (Desired) Enolate Unreactive Enolate Reactants->Enolate Enolization (Base Action) Product This compound Intermediate->Product H₃O⁺ Workup Wurtz 1,3-Butadiene RecoveredSM Recovered Aldehyde Enolate->RecoveredSM H₃O⁺ Workup VinylMgBr VinylMgBr VinylMgBr->Wurtz VinylBr Vinyl Bromide VinylBr->Wurtz Wurtz Coupling

Caption: Main reaction pathway vs. common side product formation.

ConjugateAddition cluster_12 1,2-Addition (Kinetic) cluster_14 1,4-Addition (Thermodynamic) Reactants Acrolein + CyclohexylMgBr Alkoxide_12 Allylic Alkoxide Intermediate Reactants->Alkoxide_12 Attack at C=O (Favored at Low Temp) Enolate_14 Magnesium Enolate Intermediate Reactants->Enolate_14 Attack at β-Carbon (More prevalent at High Temp) Product_12 This compound (Desired Product) Alkoxide_12->Product_12 H₃O⁺ Workup Product_14 3-Cyclohexylpropanal (Side Product) Enolate_14->Product_14 H₃O⁺ Workup

Caption: 1,2- (Direct) vs. 1,4- (Conjugate) Addition Pathways.

Troubleshooting Start Low Yield of Desired Alcohol? CheckSM Is Starting Aldehyde Recovered? Start->CheckSM Yes CheckImpurity Is a Non-polar Byproduct Observed? Start->CheckImpurity No CheckSM->CheckImpurity No CauseEnolization Likely Cause: - Enolization - Wet Reagents/Solvent CheckSM->CauseEnolization Yes CauseWurtz Likely Cause: Wurtz Coupling CheckImpurity->CauseWurtz Yes FixEnolization Solution: - Use rigorously dry conditions - Add aldehyde slowly at 0°C CauseEnolization->FixEnolization FixWurtz Solution: - Slow addition of vinyl bromide - Maintain moderate temperature CauseWurtz->FixWurtz

Caption: A logical workflow for troubleshooting low product yield.

References

  • Deitmann, E., et al. (2023).
  • Alfa Chemistry. Grignard Reaction.
  • ResearchGate. Formation of side products via Wurtz‐type coupling.
  • Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling.
  • Chemistry LibreTexts. (2019). 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition.
  • Pearson+. Predict the products formed when cyclohexanecarbaldehyde reacts.
  • Organic Chemistry Portal. Grignard Reaction.
  • Filo. 12.6 Predict the products formed when cyclohexanecarbaldehyde reacts with...
  • Chemistry LibreTexts. (2022). 16.8 Electrophilic Addition: 1,2- Versus 1,4-Addition.
  • Benchchem. Application Notes and Protocols for Grignard Reaction with Vinylmagnesium Bromide.
  • YouTube. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism).
  • Chemistry Steps. 1,2 and 1,4 Electrophilic Addition to Dienes.
  • Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?.
  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
  • ACS Publications. Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones.

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-2-propen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we delve into the nuances of the Grignard reaction, offering insights grounded in established chemical principles to help you navigate the challenges of this synthesis and significantly improve your yields.

Introduction to the Synthesis

The primary and most effective method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of vinylmagnesium bromide to cyclohexanecarboxaldehyde. The success of this synthesis hinges on meticulous control of reaction conditions to favor the desired product and minimize side reactions.

Reaction Scheme:

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected, or no product is obtained.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Recommended Solution
Presence of Water Grignard reagents are potent bases and will readily react with protic sources like water, which is a much faster reaction than the desired carbonyl addition. This quenches the Grignard reagent, converting it to an unreactive alkane.Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (THF).[1][2]
Poor Quality or Inactive Magnesium A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with vinyl bromide from initiating.[2]Magnesium Activation: Use fresh, high-quality magnesium turnings. If the reaction is sluggish to start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[2]
Incorrect Reaction Temperature The addition of the Grignard reagent to the aldehyde is exothermic. If the temperature is too high, side reactions may be favored. Conversely, if the temperature is too low, the reaction rate may be too slow.Temperature Control: The addition of cyclohexanecarboxaldehyde to the vinylmagnesium bromide solution should be performed at a low temperature, typically between -78°C and -40°C, to improve selectivity and minimize side reactions.[3]
Side Reactions Several side reactions can compete with the desired product formation, including enolization of the aldehyde and Wurtz-type coupling of the Grignard reagent.[1]Optimized Reagent Addition: Add the aldehyde to the Grignard reagent slowly and dropwise with efficient stirring to maintain a low concentration of the aldehyde and minimize local hot spots.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. What should I do?

A1: Failure to initiate is a common issue. First, ensure all your glassware is scrupulously dry and you are using anhydrous solvent. If initiation is still problematic, activate the magnesium. You can do this by adding a small crystal of iodine, which will react with the magnesium surface. The disappearance of the iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the evolution of ethylene gas signals activation. Gentle heating with a heat gun can also help initiate the reaction, but be cautious with flammable solvents like diethyl ether.

Q2: The reaction mixture turned dark brown or black. Is this normal?

A2: A color change to a grayish or brownish, cloudy solution is typical as the Grignard reagent forms. However, a very dark brown or black color could indicate decomposition or side reactions, potentially due to impurities in the magnesium or the alkyl halide, or overheating during reflux.[1] While a dark color doesn't always mean the reaction has failed, it's a sign that your yield might be compromised.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside your starting material (cyclohexanecarboxaldehyde) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. A suitable eluent for this TLC would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 ratio).

Q4: What is the best way to purify the final product?

A4: Purification of this compound can be achieved by either vacuum distillation or column chromatography.

  • Vacuum Distillation: This method is suitable for larger quantities. The boiling point of this compound is approximately 199.1°C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.[4]

  • Column Chromatography: For smaller scales or to achieve high purity, flash column chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexanes.[5][6][7] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general framework. Optimization may be necessary based on your specific laboratory conditions and reagent purity.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether or THF

  • Cyclohexanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for activation, if needed)

Procedure:

  • Grignard Reagent Formation:

    • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Add a solution of vinyl bromide in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the vinyl bromide solution to the magnesium. If the reaction doesn't start, add a small iodine crystal and gently warm the flask.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[8]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether to the dropping funnel.

    • Add the cyclohexanecarboxaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or flash column chromatography.

Visualizing the Process

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_conditions Verify Anhydrous Conditions start->check_conditions check_mg Assess Magnesium Activity start->check_mg check_temp Review Reaction Temperature Control start->check_temp check_purity Analyze Starting Material Purity start->check_purity sub_conditions Moisture Contamination? check_conditions->sub_conditions sub_mg Reaction Failed to Initiate? check_mg->sub_mg sub_temp Temperature Exceeded 10°C during addition? check_temp->sub_temp sub_purity Impure Aldehyde or Vinyl Bromide? check_purity->sub_purity solution_dry Action: Rigorously dry all glassware and solvents. Use an inert atmosphere. sub_conditions->solution_dry Yes end_node Re-run Experiment with Optimized Parameters solution_dry->end_node solution_activate Action: Use fresh Mg turnings. Activate with iodine or 1,2-dibromoethane. sub_mg->solution_activate Yes solution_activate->end_node solution_cool Action: Improve cooling. Add aldehyde slower. sub_temp->solution_cool Yes solution_cool->end_node solution_purify Action: Purify starting materials before use. sub_purity->solution_purify Yes solution_purify->end_node

Caption: Troubleshooting Decision Tree for Low Yield.

Grignard Reaction Mechanism

Grignard_Mechanism aldehyde Cyclohexanecarboxaldehyde (Electrophile) intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate grignard Vinylmagnesium Bromide (Nucleophile) grignard->intermediate Nucleophilic Attack product This compound intermediate->product Acidic Workup (H3O+)

Sources

Technical Support Center: Safe Handling of 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive handling and safety protocols for 1-Cyclohexyl-2-propen-1-ol (CAS No. 4352-44-7). As a member of the allylic alcohol family, this compound requires careful management in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent in their experiments.

I. Core Chemical Properties and Hazard Overview

Based on data from structurally similar compounds and the known hazards of allylic alcohols, this compound should be handled as a substance that is:

  • Flammable: Vapors may form explosive mixtures with air.[5][6]

  • Toxic: Harmful if swallowed, inhaled, or in contact with skin.[6][7]

  • An Irritant: Causes skin, eye, and respiratory irritation.[5][8]

The following table summarizes key physical and chemical properties for this compound:

PropertyValueSource
CAS Number 4352-44-7[2][3]
Molecular Formula C9H16O[1][2][3][4]
Molecular Weight 140.22 g/mol [1]
Boiling Point 199.1 °C at 760 mmHg[3][9]
Flash Point 76.4 °C[3]
Density 0.927 g/cm³[3][9]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: The primary hazards are its flammability, toxicity, and irritant properties. As an allylic alcohol, it is readily absorbed through the skin and can cause significant irritation to the eyes, skin, and respiratory tract.[5] It is crucial to handle this compound in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE).

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE program is mandatory. The following should be worn:

  • Eye and Face Protection: Chemical splash goggles are required. For larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile or neoprene) are essential.[11] Double gloving is recommended.[12] Ensure gloves are inspected before use and changed immediately if contaminated.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[13][14] The storage area should be equipped with appropriate fire suppression equipment.

Q4: What should I do in case of a small spill?

A4: For a small spill, alert others in the area, ensure adequate ventilation, and eliminate all ignition sources. Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[13] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[15]

III. Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Eye Irritation Vapor exposure or direct contact.1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Skin Irritation Direct contact with the liquid.1. Immediately remove contaminated clothing.[16] 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[14] 3. If irritation persists, seek medical attention.
Dizziness or Respiratory Discomfort Inhalation of vapors.1. Immediately move to fresh air.[17] 2. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. 3. Seek immediate medical attention.
Accidental Ingestion Ingestion of the chemical.1. Do NOT induce vomiting.[16] 2. Rinse mouth with water. 3. Seek immediate medical attention.

IV. Experimental Protocols: Safe Handling and Disposal Workflow

A. General Handling Protocol
  • Preparation: Before starting any work, ensure a certified chemical fume hood is operational and the sash is at the appropriate height. Confirm that a safety shower and eyewash station are accessible.[11]

  • PPE: Don the required personal protective equipment as outlined in the FAQ section.

  • Dispensing: Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[11]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Storage after use: Ensure the container is tightly sealed and returned to the designated storage area.

B. Waste Disposal Protocol
  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

V. Visualized Workflows and Relationships

To further clarify the necessary safety precautions, the following diagrams illustrate key decision-making processes.

Spill_Response_Workflow Figure 1: Spill Response Workflow start Spill Occurs assess_spill Assess Spill Size and Hazard start->assess_spill small_spill Small Spill (<100 mL) assess_spill->small_spill Small large_spill Large Spill (>100 mL) assess_spill->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe alert_evacuate Alert Personnel & Evacuate Area large_spill->alert_evacuate call_ehs Call EHS/ Emergency Response alert_evacuate->call_ehs end Spill Managed call_ehs->end contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill collect_waste Collect Waste in Sealed Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->end

Caption: Figure 1: Decision tree for responding to a spill of this compound.

PPE_Selection_Logic Figure 2: PPE Selection Logic start Handling 1-Cyclohexyl- 2-propen-1-ol in_fume_hood Working in a Certified Fume Hood? start->in_fume_hood yes_hood Yes in_fume_hood->yes_hood Yes no_hood No in_fume_hood->no_hood No standard_ppe Standard PPE: - Chemical Goggles - Flame-Resistant Lab Coat - Nitrile/Neoprene Gloves yes_hood->standard_ppe no_hood->standard_ppe respirator Additional PPE: - NIOSH-Approved Respirator with Organic Vapor Cartridge standard_ppe->respirator end Proceed with Experiment standard_ppe->end respirator->end

Caption: Figure 2: Logic for selecting appropriate PPE based on engineering controls.

VI. References

  • Allyl Alcohol. St. Clair County. [Link]

  • Allyl Alcohol. PubChem. [Link]

  • Allyl Alcohol. LyondellBasell. [Link]

  • ALLYL ALCOHOL. Ataman Kimya. [Link]

  • 1-Cyclohexyl-1-propanol. PubChem. [Link]

  • Allyl alcohol. Wikipedia. [Link]

  • Material Safety Data Sheet. Sciencelab.com. [Link]

  • This compound. PubChem. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. [Link]

  • 1-cyclohexylprop-2-en-1-ol. Chemsrc. [Link]

  • This compound. NIST WebBook. [Link]

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"analytical challenges in characterizing 1-Cyclohexyl-2-propen-1-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterizing 1-Cyclohexyl-2-propen-1-ol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical characterization of this compound (CAS: 4352-44-7). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to assist researchers, chemists, and quality control professionals in overcoming common analytical hurdles associated with this molecule.

The unique structure of this compound—specifically, its nature as a secondary allylic alcohol containing a chiral center—presents distinct challenges that require careful consideration during method development.[1][2] This guide is structured to address these challenges logically, from initial observations of poor data quality to specific optimization strategies for chromatography and mass spectrometry.

Section 1: Frequently Asked Questions (FAQs) & Core Challenges

This section addresses high-level issues that users may encounter, providing foundational knowledge for troubleshooting specific instrumental methods.

FAQ 1: My analysis shows multiple unexpected peaks and the peak area of my main analyte is inconsistent. What are the likely causes?

Answer: This is a common and critical issue when analyzing this compound, and it typically stems from the molecule's inherent chemical instability under certain analytical conditions.

  • Causality—The Allylic Alcohol System: The hydroxyl group is adjacent to a carbon-carbon double bond (an allylic system). This configuration makes the molecule susceptible to two primary degradation pathways:

    • Oxidation: The secondary alcohol can be easily oxidized to its corresponding ketone, 1-Cyclohexyl-2-propen-1-one.[3] This is a frequent impurity and can also form during improper sample storage or handling (e.g., exposure to air and light).

    • Thermal Rearrangement/Dehydration: In the high-temperature environment of a Gas Chromatography (GC) inlet, allylic alcohols can undergo dehydration or rearrangement.[4] This creates artifact peaks that are not present in the original sample, leading to inaccurate quantification and purity assessment.

  • Self-Validating Action:

    • Verify Standard Integrity: First, confirm the purity of your reference standard using a low-energy analytical technique like Nuclear Magnetic Resonance (NMR) spectroscopy if possible, or by running a fresh standard at the lowest feasible analytical temperatures.

    • Analyze by HPLC: As a comparative technique, analyze the sample using HPLC with UV detection. Since HPLC is a low-temperature separation technique, it is less likely to cause thermal degradation. If the impurity profile is significantly cleaner by HPLC, this strongly suggests on-instrument degradation in your GC method.

FAQ 2: Regardless of the method (GC or HPLC), my analyte peak exhibits significant tailing. Why does this happen?

Answer: Peak tailing for this compound is almost always caused by secondary interactions between the polar hydroxyl group (-OH) of the analyte and active sites within the analytical flow path.

  • Causality—Hydrogen Bonding and Silanol Interactions:

    • In GC: The flow path, particularly the injector liner and the first few meters of the column, may contain active silanol groups (Si-OH). The hydrogen atom on your analyte's hydroxyl group can form strong hydrogen bonds with these sites, causing a portion of the molecules to be temporarily adsorbed and eluted later, resulting in a tailing peak.[5][6]

    • In HPLC: In reversed-phase chromatography, the silica backbone of C18 columns contains residual silanol groups. If the mobile phase pH is not acidic enough, these silanols can be deprotonated (Si-O⁻) and interact with the analyte, causing tailing, especially for polar compounds like alcohols.[7]

  • Self-Validating Action:

    • Inject a Non-Polar Probe: Inject a non-polar compound of similar volatility or retention (e.g., an alkylbenzene). If this compound shows a symmetrical peak shape, it confirms that the tailing issue is specific to your polar analyte and is not due to a physical problem like a column void or poor connections.[5]

Section 2: Gas Chromatography (GC) Troubleshooting Guide

Gas chromatography is a powerful tool for analyzing volatile compounds like this compound, but its high temperatures can be problematic.

Q1: My GC peak for this compound is small, broad, and tailing. How do I fix it?

Answer: This classic symptom points towards analyte adsorption or degradation in the GC inlet. The goal is to make the entire flow path as inert as possible.

  • Step 1: Deactivate the Inlet. The inlet liner is the most common source of activity.

    • Explanation: Standard glass liners have a high concentration of surface silanol groups.

    • Action: Replace your current liner with a chemically deactivated one (often sold as "silanized" or under brand names like Ultra Inert, Topaz, etc.). This dramatically reduces the number of active sites available for hydrogen bonding.[8]

  • Step 2: Optimize Inlet Temperature. The temperature must be high enough to vaporize the sample instantly but low enough to prevent thermal degradation.

    • Explanation: Too low a temperature causes slow vaporization, leading to broad peaks. Too high a temperature can cause the allylic alcohol to dehydrate or rearrange.

    • Action: Start with a lower inlet temperature (e.g., 200 °C) and inject the sample. Gradually increase the temperature in 10-15 °C increments. You should observe the peak becoming sharper and taller. If you start seeing new, smaller peaks appear at higher temperatures, you have found the point of thermal degradation and should reduce the temperature.

  • Step 3: Use a More Inert Column.

    • Explanation: While modern GC columns are highly inert, very active compounds can still interact with the stationary phase or the fused silica tubing itself.

    • Action: If problems persist, consider using a column specifically marketed for analyzing active compounds. Columns with a "wax" stationary phase (polyethylene glycol) are generally excellent for alcohols due to their polar nature, which helps shield the analyte from active sites.[9]

Logical Workflow for GC Troubleshooting

The following diagram outlines a systematic approach to resolving common GC issues when analyzing active compounds like this compound.

GCTroubleshooting start Start Analysis peak_shape Assess Peak Shape & Area start->peak_shape tailing Tailing or Low Area? peak_shape->tailing Symmetric? No good_peak Good Peak Shape peak_shape->good_peak Symmetric? Yes liner Action: Use Deactivated Inlet Liner tailing->liner Yes extra_peaks Unexpected Peaks? temp Action: Lower Inlet Temperature extra_peaks->temp Yes column Action: Trim Column Inlet (10 cm) extra_peaks->column No, but baseline is noisy extra_peaks->good_peak No reinject Re-analyze liner->reinject temp->reinject column->reinject reinject->peak_shape good_peak->extra_peaks

Caption: A systematic workflow for troubleshooting GC analysis of active analytes.

Protocol: Recommended GC-MS Starting Conditions

This protocol provides a robust starting point for the analysis of this compound, designed to minimize degradation and adsorption.

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
Inlet Split/Splitless
Inlet Liner Ultra Inert, Single Taper w/ WoolDeactivated liner is critical to prevent adsorption.[8] Wool aids in vaporization.
Inlet Temp 220 °CA good starting point to balance vaporization efficiency and thermal stability.[10]
Split Ratio 50:1Adjust based on sample concentration to avoid overloading the detector.
Carrier Gas Helium, Constant FlowInert and provides good efficiency.
Flow Rate 1.2 mL/minTypical for a 0.25 mm ID column.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)A general-purpose, low-bleed, inert column suitable for MS.
Oven Program 60 °C (hold 1 min), then 15 °C/min to 280 °C (hold 2 min)A standard ramp that should provide good separation from common impurities.
MS Detector Quadrupole or TOF
Source Temp 230 °CStandard temperature.
Quad Temp 150 °CStandard temperature.
Ionization Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns.[2]
Scan Range 35 - 250 m/zCaptures the molecular ion (m/z 140) and key fragments.[1]

Section 3: High-Performance Liquid Chromatography (HPLC) Guide

HPLC is an excellent alternative or confirmatory technique that avoids the thermal stress of GC. The primary challenges are peak shape control and resolution from related substances.

Q1: How can I improve the tailing peak shape of this compound in reversed-phase HPLC?

Answer: As with GC, peak tailing in RP-HPLC is due to interaction with residual silanols on the silica-based column packing. Suppressing this interaction is key.

  • Step 1: Control Mobile Phase pH.

    • Explanation: At neutral pH, silanol groups can be ionized (negatively charged), leading to strong unwanted interactions. By operating at a low pH, the silanols are protonated and thus less active.[7]

    • Action: Add a small amount of acid to your aqueous mobile phase. A concentration of 0.1% formic acid or 0.1% phosphoric acid is standard. Formic acid is volatile and preferred for LC-MS applications.[11][12]

  • Step 2: Use an End-Capped, High-Purity Silica Column.

    • Explanation: Modern HPLC columns are manufactured with high-purity silica and are "end-capped," a process that chemically converts most of the accessible silanol groups into less-active siloxane bonds.

    • Action: Ensure you are using a modern, high-quality C18 or Phenyl-Hexyl column. If your column is old or has been used with high-pH mobile phases, its performance may be permanently compromised.[13]

  • Step 3: Match the Sample Solvent to the Mobile Phase.

    • Explanation: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile or methanol) can cause peak distortion and splitting.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase composition. If the sample has poor solubility, use the weakest solvent possible that still provides adequate solubility.[14]

Decision Tree for HPLC Method Development

This diagram provides a logical path for developing a robust HPLC method for this compound and its related impurities.

HPLCDecisionTree start Start: C18 Column ACN/0.1% Formic Acid Gradient check_res Adequate Resolution from Ketone? start->check_res check_shape Symmetrical Peak Shape? check_res->check_shape Yes adjust_grad Action: Optimize Gradient Slope check_res->adjust_grad No check_ph check_ph check_shape->check_ph No (Tailing) final Method Optimized check_shape->final Yes adjust_grad->check_res change_org Action: Switch to Methanol adjust_grad->change_org Still Poor Resolution change_org->check_res change_col Action: Try Phenyl-Hexyl Column change_col->start Re-evaluate check_ph->change_col

Caption: A decision tree for systematic HPLC method development.

Protocol: Recommended RP-HPLC-UV Starting Conditions

This protocol is designed for purity analysis and quantification of this compound.

ParameterSettingRationale
HPLC System Agilent 1260/1290, Waters Acquity, or equivalentStandard U(H)PLC system.
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency column for good resolution.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to ensure good peak shape.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase.
Gradient 40% B to 95% B over 8 minutesA scouting gradient to elute the analyte and potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 35 °CImproves efficiency and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent overload. Adjust as needed.
Sample Solvent 50:50 Acetonitrile/WaterA solvent that is compatible with the initial mobile phase conditions.[14]
UV Detector Diode Array Detector (DAD)
Wavelength 210 nmAlcohols lack a strong chromophore; detection at low UV is necessary.

Section 4: Chiral Separation Strategies

The carbon atom bearing the hydroxyl group is a chiral center, meaning this compound exists as a pair of enantiomers. Separating and quantifying these enantiomers is often a regulatory or research requirement.

Q2: What is the best approach to separate the enantiomers of this compound?

Answer: Both chiral HPLC and chiral GC are viable options, but they operate on different principles and have different advantages. Chiral HPLC is generally the more versatile and widely used technique for pharmaceutical compounds.[15][16]

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Principle: Uses a chiral stationary phase (CSP) that has stereospecific interactions with the enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are extremely common and effective.[17]

    • Advantages: Wide variety of columns available, operates at low temperatures (no risk of degradation), and is easily scalable from analytical to preparative separation.

    • Approach: Screen a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD) with simple mobile phases (e.g., Hexane/Isopropanol). The different spatial arrangements of the chiral selectors on each column provide different opportunities for interaction, and typically one will provide a good separation.

  • Chiral Gas Chromatography (GC):

    • Principle: Uses a GC column where the stationary phase is a chiral selector, often a cyclodextrin derivative.

    • Advantages: Can provide very high-resolution separations.

    • Disadvantages: Subject to the same thermal stability concerns as non-chiral GC. The analyte must be volatile. Derivatization of the hydroxyl group is sometimes required to improve volatility and peak shape, which adds an extra step to the workflow.

Comparison of Chiral Separation Techniques
FeatureChiral HPLCChiral GC
Temperature Ambient / Low TemperatureHigh Temperature
Analyte Degradation Risk Very LowModerate to High (for allylic alcohols)
Versatility High (wide range of columns and mobile phases)Moderate (limited to volatile compounds)
Sample Prep Minimal (dissolve and inject)May require derivatization
Scalability Excellent (analytical to preparative)Limited to analytical scale
Typical Mobile/Carrier Phase Normal Phase (Hexane/Alcohol) or RPHelium or Hydrogen
Recommendation for this Analyte Primary recommendation due to the thermal lability of the allylic alcohol.[15][16]Feasible, but requires careful optimization of inlet temperature to avoid on-column artifacts.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 4352-44-7). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Cyclohexyl-2-propen-1-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-2-propen-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Restek. (n.d.). Allyl alcohol. EZGC & EZLC Online Software Suite. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Electronic Supplementary Information for "A route to sustainable propylene: photocatalytic transfer hydrogenolysis of allyl alcohol with methanol". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Practical Steps in GC Troubleshooting. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Gas Chromatography of an Alcohol Mixture. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 1-Cyclohexyl-2-propen-1-one. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Recent Development: Enantioselective Extraction in Chiral Separation. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Determination of Alcohols by Gas Chromatography. Retrieved from [Link]

  • National Taiwan University. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. Retrieved from [Link]

  • Nature. (2024). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Considerations for 1-Cyclohexyl-2-propen-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive field experience.

The synthesis of this compound is most commonly achieved via the Grignard reaction, a powerful C-C bond-forming transformation.[1][2] Specifically, it involves the nucleophilic addition of a cyclohexylmagnesium halide to the carbonyl carbon of acrolein. While effective, scaling this process introduces significant challenges related to reaction control, safety, and product purity. This guide will navigate these complexities.

The core transformation is as follows:

Cyclohexylmagnesium Halide + Acrolein → (Work-up) → this compound

A critical aspect of this reaction is the nature of acrolein as an α,β-unsaturated aldehyde. This presents two potential pathways for nucleophilic attack: the desired 1,2-addition to the carbonyl group, and the undesired 1,4-conjugate addition. Fortunately, the "hard" nucleophilic nature of Grignard reagents generally favors the 1,2-addition pathway to yield the target homoallylic alcohol.[3][4] However, reaction conditions must be carefully controlled upon scale-up to maintain this selectivity and ensure a safe, efficient process.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of the this compound synthesis in a practical question-and-answer format.

Question 1: My yield is significantly lower on a larger scale. What are the likely causes and how can I fix it?

Answer: A drop in yield during scale-up is a frequent issue, often stemming from multiple factors. The most common culprits are related to the Grignard reagent itself, side reactions, and thermal control.

Troubleshooting Low Yield

Potential Cause Scientific Explanation Recommended Solution
Poor Grignard Reagent Formation The reaction between the cyclohexyl halide and magnesium may not have gone to completion. This can be due to an induction period that is harder to detect at scale, or moisture in the solvent quenching the reagent as it forms.[5] Ensure all glassware is rigorously dried and the solvent is anhydrous. Use in-situ monitoring like FTIR to confirm solvent dryness and track the disappearance of the alkyl halide.[5] For initiation, use a small crystal of iodine or a few drops of 1,2-dibromoethane and confirm reaction start (visual cues, exotherm) before beginning the main halide addition.[6]
Side Reactions (Wurtz Coupling) The Grignard reagent can react with unreacted cyclohexyl halide to form bicyclohexyl, a common byproduct.[7] This is more likely if localized high concentrations of the halide occur. Maintain a slow and steady addition of the cyclohexyl halide to the magnesium suspension. Ensure efficient stirring to quickly disperse the halide. Continuous processing in a packed-bed reactor can also minimize this side reaction by maintaining a large excess of magnesium.[7]
Acrolein Polymerization Acrolein is highly susceptible to polymerization, which can be initiated by heat, light, or impurities.[8] This is a significant risk during a lengthy, large-scale addition. Use freshly distilled, inhibitor-free acrolein. Maintain a low reaction temperature (e.g., -10 °C to 0 °C) during the acrolein addition. Ensure the addition is done subsurface to promote rapid mixing and avoid localized heating.

| Losses During Work-up | The product is a moderately polar alcohol. It can have some solubility in the aqueous phase, and emulsions can trap product in the interfacial layer. | After quenching, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility. To break emulsions, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth.[9][10] |

Logical Troubleshooting Flow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_grignard Step 1: Verify Grignard Reagent Quality start->check_grignard grignard_ok Grignard Yield >90%? check_grignard->grignard_ok Titrate aliquot analyze_byproducts Step 2: Analyze Crude Byproducts grignard_ok->analyze_byproducts Yes fix_grignard Improve drying, initiation, and halide addition rate. grignard_ok->fix_grignard No wurtz High Bicyclohexyl Content? analyze_byproducts->wurtz GC-MS Analysis polymer Significant Polymer Formed? wurtz->polymer No fix_wurtz Slow halide addition. Improve agitation. wurtz->fix_wurtz Yes workup Step 3: Evaluate Work-up & Purification polymer->workup No fix_polymer Use fresh acrolein. Lower addition temperature. polymer->fix_polymer Yes fix_workup Use brine wash. Filter through Celite®. workup->fix_workup success Yield Improved fix_grignard->success fix_wurtz->success fix_polymer->success fix_workup->success

Caption: Decision tree for troubleshooting low product yield.

Question 2: The reaction is uncontrollably exothermic. How can we improve thermal safety?

Answer: This is the most critical scale-up challenge. The Grignard formation and the subsequent quench are both highly exothermic.[5][11] A loss of thermal control can lead to a dangerous runaway reaction.

Key Factors for Thermal Safety:

  • Induction Period: The initiation of Grignard formation can be unpredictable.[5] On a large scale, adding the entire volume of alkyl halide before initiation has occurred creates a scenario where a large amount of unreacted material can start reacting simultaneously, overwhelming any cooling system.

    • Solution: Employ a "heel" or "starter" charge. Add only 5-10% of the cyclohexyl halide and confirm initiation via a temperature spike or visual confirmation before proceeding with a slow, continuous addition.[5] Reaction calorimeters and in-situ probes are invaluable for definitively detecting initiation.[12]

  • Surface-Area-to-Volume Ratio: As reactor size increases, the volume increases by a cubic function while the surface area (for cooling) increases by a square function. This means larger reactors are inherently less efficient at dissipating heat.

    • Solution: Do not assume that the addition rates used at the lab scale are safe. The addition rate must be decreased significantly and tied to the reactor's cooling capacity. The reaction should be run in a "semi-batch" mode, where the accumulation of unreacted reagents is minimized.

  • Quenching: The quench is often the most violent step. Adding a protic source to a large volume of unreacted Grignard reagent is extremely hazardous.[13][14]

    • Solution: The quench must be performed slowly, with robust cooling (e.g., jacketed reactor set to < 0°C). A "reverse quench," where the reaction mixture is added slowly to the cooled quenching solution (e.g., saturated aqueous ammonium chloride), is often safer at scale.[9]

Question 3: We are struggling with persistent emulsions during the aqueous work-up. How can we resolve this?

Answer: Emulsion formation is a common problem in Grignard work-ups, primarily caused by the precipitation of fine magnesium salts (Mg(OH)X) which stabilize the oil-in-water or water-in-oil interface.[9]

Strategies to Break Emulsions:

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine). This makes the aqueous phase more polar, forcing the organic components out and helping to coalesce the organic layer.[9]

  • Filter through Celite®: For stubborn emulsions, filter the entire biphasic mixture through a pad of Celite®. The filter aid traps the fine particulate matter that is stabilizing the emulsion, allowing for a clean phase separation in the filtrate.[9][10]

  • Use a Chelating Quench: While ammonium chloride is standard, using a quench with a chelating agent like a Rochelle's salt (sodium potassium tartrate) solution can help keep magnesium salts dissolved, preventing the formation of the emulsion-stabilizing precipitate in the first place.[14]

Frequently Asked Questions (FAQs)

Safety: What are the primary safety hazards for this process?

This synthesis involves multiple, significant hazards that are amplified at scale. A thorough risk assessment is mandatory.

Summary of Key Hazards and Mitigation

Reagent/Step Hazard Mitigation Strategy
Acrolein Highly Toxic & Volatile: Severe irritant, lachrymator, and toxic via inhalation and skin absorption.[15][16] Flammable. [17] Unstable: Can polymerize violently.[8] All handling must occur in a certified chemical fume hood or glove box.[15][16][17] Use appropriate PPE, specifically butyl rubber gloves over nitrile gloves.[15][17] Ensure an eyewash and safety shower are immediately accessible.[8][15] Store cool, away from light, and under an inert atmosphere.[8][17]
Ethereal Solvents (THF, Diethyl Ether) Highly Flammable: Vapors are heavier than air and can travel to ignition sources. Peroxide Formation: Can form explosive peroxides upon storage and exposure to air. Use in a well-ventilated area free of ignition sources.[17] Use bonded and grounded containers for transfers to prevent static discharge.[8][17] Always test for peroxides before distilling and use fresh, inhibitor-containing solvents.
Grignard Reagent Highly Exothermic Formation: Potential for runaway reaction.[5] Pyrophoric: Magnesium turnings can ignite. Reactive: Reacts violently with water, alcohols, and acids. Use semi-batch addition with careful temperature monitoring. Ensure an inert atmosphere (Nitrogen/Argon) to prevent contact with air and moisture. Plan quenching procedures carefully.

| Quenching | Violent Exotherm: Rapid addition of protic reagents is extremely dangerous.[9] Hydrogen Gas Evolution: Quenching with acid produces flammable hydrogen gas.[9] | Always perform the quench with robust cooling. Add the quenching agent slowly and deliberately. A reverse quench is often safer. Ensure adequate ventilation to safely dissipate any evolved hydrogen.[9] |

Raw Materials: What are the critical quality attributes for the starting materials?

The success of the synthesis is highly dependent on the quality of the reagents.

  • Solvent (THF or Diethyl Ether): Must be anhydrous . Water will react with and destroy the Grignard reagent, reducing yield and increasing the exotherm from the reaction of magnesium with water. The water content should be < 50 ppm.

  • Magnesium: Use high-purity magnesium turnings. The surface can passivate with magnesium oxide, which hinders initiation. Freshly crushed or activated turnings are best.

  • Cyclohexyl Halide (Bromide or Chloride): Should be high purity. Impurities could interfere with Grignard formation.

  • Acrolein: This is the most critical reagent regarding purity. It should be freshly distilled before use to remove any polymer and polymerization inhibitors. Using aged acrolein is a major safety risk.[8]

Reaction Conditions: What are the optimal process parameters?

Optimal conditions aim to maximize 1,2-addition selectivity while ensuring thermal safety.

Recommended Process Parameters

Step Parameter Recommended Value Rationale
Grignard Formation Temperature 35-50 °C (Gentle Reflux) Promotes efficient reaction of the halide with magnesium without excessive solvent loss.
Acrolein Addition Temperature -10 °C to 5 °C Low temperature is crucial to control the exotherm, minimize acrolein polymerization, and maximize selectivity for 1,2-addition over 1,4-addition.[18][19]
Addition Time Scale-dependent (1-4 hours) Must be slow enough that the cooling system can maintain the target temperature.

| Quenching | Temperature | < 10 °C | The quench is highly exothermic. Maintaining a low temperature is critical for safety and to prevent potential degradation of the product.[9][13] |

Process Control: How can we monitor this reaction in real-time?

For safe and efficient scale-up, moving beyond simple visual observation is essential. Process Analytical Technology (PAT) provides the necessary real-time insight.

  • In-situ FTIR Spectroscopy: An infrared probe inserted directly into the reactor can monitor the concentration of key species. It is particularly useful for:

    • Confirming the consumption of the cyclohexyl halide during Grignard formation.[5]

    • Detecting the precise moment of initiation, which is critical for safety.[5][12]

    • Monitoring the consumption of acrolein during the addition step.

  • Reaction Calorimetry: This technique measures the heat flow in and out of the reactor in real-time. It provides invaluable data on reaction kinetics and heat release, allowing chemists to design a process that operates well within the thermal capacity of the equipment, preventing runaway reactions.[20]

Experimental Protocol: Lab-Scale Synthesis with Scale-Up Notes

This protocol outlines a representative 100 mmol scale synthesis. Notes in italics highlight key considerations for scaling up.

Apparatus Setup
  • Assemble a 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, a thermometer, and a 125 mL pressure-equalizing dropping funnel.

  • Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

    • Scale-Up Note: On a larger scale, oven-dried glassware or solvent-rinsed and vacuum-dried reactors are used. Ensuring an anhydrous, inert atmosphere is paramount.

Part 1: Grignard Reagent Formation
  • To the flask, add magnesium turnings (2.67 g, 110 mmol, 1.1 eq).

  • Place a single crystal of iodine in the flask.

  • In the dropping funnel, prepare a solution of cyclohexyl bromide (16.3 g, 100 mmol, 1.0 eq) in 100 mL of anhydrous THF.

  • Add ~10 mL of the cyclohexyl bromide solution to the magnesium. The brown color of the iodine should fade, and gentle bubbling should commence, indicating initiation. An exotherm will be noted. If the reaction does not start, gently warm the flask with a heat gun.

    • Scale-Up Note: This initiation step is critical.[5] Do not add the bulk of the halide until there is definitive proof of reaction initiation to avoid dangerous accumulation.

  • Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the grey, cloudy mixture for an additional 60 minutes to ensure complete reaction.

Part 2: Reaction with Acrolein
  • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

  • Prepare a solution of freshly distilled acrolein (5.61 g, 100 mmol, 1.0 eq) in 25 mL of anhydrous THF.

  • Add the acrolein solution dropwise to the cooled, stirring Grignard reagent, ensuring the internal temperature does not exceed 5 °C. The addition will be exothermic.

    • Scale-Up Note: This is a highly exothermic addition. The addition rate must be controlled by the cooling capacity of the reactor. A slower rate over a longer period is required for larger scales.

Part 3: Work-up and Purification
  • After the acrolein addition is complete, stir the mixture at 0 °C for another 30 minutes.

  • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of a cold, saturated aqueous solution of ammonium chloride. A white precipitate will form. This step is very exothermic.

    • Scale-Up Note: A reverse quench (adding the reaction mixture to the quench solution) is recommended for safety at scale.[9] Ensure the quenching vessel has adequate cooling and headspace.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all organic layers. If an emulsion is present, filter the combined layers through a pad of Celite®.

  • Wash the combined organic layer with 50 mL of brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Overall Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

References

  • Acrolein - Yale Environmental Health & Safety. Available at: [Link]

  • STANDARD OPERATING PROCEDURE Acrolein - Environmental Health and Safety, University of Washington. Available at: [Link]

  • Acrolein Safety Information - Purdue University. Available at: [Link]

  • ACROLEIN HAZARD SUMMARY - New Jersey Department of Health. Available at: [Link]

  • Standard Operating Procedures For Handling, Storage and Disposal of Acrolein - Drexel University. Available at: [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry - AIChE. Available at: [Link]

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up - ACS Publications. Available at: [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development - METTLER TOLEDO. Available at: [Link]

  • Quenching Reactions: Grignards - Chemistry LibreTexts. Available at: [Link]

  • A Report on Reagents and its Quenching Methods - Open Access Journals. Available at: [Link]

  • Removing unreacted Mg metal in a Grignard reaction - Chemistry Stack Exchange. Available at: [Link]

  • Process for producing optically active 1-cyclohexyl-2-propyn-1-ol - Google Patents.
  • Quenching Reactive Substances - KGROUP, University of Washington. Available at: [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC, NIH. Available at: [Link]

  • A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols - PubMed Central. Available at: [Link]

  • Chemical Properties of this compound (CAS 4352-44-7) - Cheméo. Available at: [Link]

  • An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC, NIH. Available at: [Link]

  • Cyclohexylcarbinol - Organic Syntheses Procedure. Available at: [Link]

  • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal - ResearchGate. Available at: [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents - ACS Publications. Available at: [Link]

  • Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions - Canadian Science Publishing. Available at: [Link]

  • Temperature optimization with Grignard reagent 2{b} - ResearchGate. Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Process for purifying allyl alcohol - Google Patents.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study - DSpace@MIT. Available at: [Link]

  • Asymmetric Synthesis of Homoallylic Alcohols - ChemRxiv. Available at: [Link]

  • Direct Synthesis of Heavy Grignard Reagents - Wiley Online Library. Available at: [Link]

  • This compound - PubChem. Available at: [Link]

  • Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition? - Quora. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • Synthesis Practice with the Grignard Reaction - YouTube. Available at: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]

  • Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates - Hindawi. Available at: [Link]

  • 1-cyclohexylprop-2-en-1-ol | CAS#:4352-44-7 - Chemsrc. Available at: [Link]

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Technical Support Center: Purification of 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-Cyclohexyl-2-propen-1-ol. Understanding the nuances of impurity removal is critical for ensuring the quality, reproducibility, and safety of subsequent applications.

Introduction: The Challenge of Purity in Allylic Alcohols

This compound, a valuable synthetic intermediate, is most commonly synthesized via the Grignard reaction between vinylmagnesium bromide and cyclohexanecarboxaldehyde[1]. While this method is efficient, the crude product is often contaminated with a variety of impurities that can interfere with downstream applications. This guide provides a systematic approach to identifying and removing these impurities, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile is largely dependent on the synthetic route. For the common Grignard synthesis, the primary impurities include:

  • Unreacted Starting Materials: Cyclohexanecarboxaldehyde.

  • Grignard Reagent-Related Impurities: Unreacted vinylmagnesium bromide (and its hydrolysis products), and magnesium salts formed during the reaction and workup.

  • Solvent Residues: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether used for the Grignard reaction.

  • Side-Reaction Products: Small amounts of coupled byproducts.

Q2: Why is it crucial to remove these specific impurities?

A2: Each impurity presents a unique challenge:

  • Cyclohexanecarboxaldehyde: Can undergo side reactions in subsequent steps and may be difficult to separate due to similar polarities.

  • Magnesium Salts: Can interfere with chromatographic purification and may be detrimental to catalysts used in later reactions[2].

  • Solvent Residues: Can affect reaction kinetics and solubility in downstream processes.

Q3: What are the primary methods for purifying this compound?

A3: The most effective purification strategies involve a combination of techniques:

  • Aqueous Workup: To remove water-soluble impurities like magnesium salts.

  • Distillation: Effective for removing non-volatile impurities and some solvent residues.

  • Flash Column Chromatography: The most versatile method for separating the target compound from structurally similar impurities.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Purity After Aqueous Workup Incomplete quenching of the Grignard reagent.Ensure the quenching step is performed at a low temperature (0 °C) with a saturated aqueous solution of a weak acid (e.g., ammonium chloride) to minimize side reactions.
Emulsion formation during extraction.Gently swirl instead of vigorously shaking the separatory funnel. Adding brine can help break up emulsions[3].
Product Co-elutes with Impurity during Chromatography Improper solvent system selection.Optimize the mobile phase polarity. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides better separation.
Overloading the column.Reduce the amount of crude material loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the stationary phase weight.
Product Degradation During Purification Presence of residual acid or base.Neutralize the crude product solution before concentrating and purifying. Allylic alcohols can be sensitive to acidic or basic conditions.
Oxidation of the alcohol.Minimize exposure to air and heat. For sensitive applications, purification under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Low Overall Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup.
Product loss during extraction.Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Magnesium Salts

This protocol is the first critical step to remove the bulk of inorganic impurities.

Workflow Diagram:

Aqueous_Workup A Crude Reaction Mixture B Quench with sat. NH4Cl (aq) at 0 °C A->B Slowly add C Extract with Organic Solvent (e.g., Ethyl Acetate) B->C Transfer to separatory funnel D Separate Organic Layer C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Filter and Concentrate F->G H Crude Product for Further Purification G->H Flash_Chromatography A Prepare Silica Gel Slurry B Pack Column A->B C Equilibrate Column B->C D Load Crude Product C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Concentrate to Yield Pure Product H->I

Sources

Validation & Comparative

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Spotlight on 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chirality in Modern Chemistry

In the realms of pharmaceutical development, agrochemicals, and fine chemical manufacturing, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the determinant of biological activity and therapeutic efficacy. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), frequently exhibit starkly different interactions within the chiral environments of biological systems.[1] Consequently, the ability to selectively synthesize one enantiomer over the other, a process known as asymmetric synthesis, is a cornerstone of modern organic chemistry.[2]

Chiral alcohols are a pivotal class of compounds in this field, serving as valuable synthons, chiral auxiliaries, or ligands for metal catalysts that drive enantioselectivity.[3][4] This guide provides a comparative analysis of 1-Cyclohexyl-2-propen-1-ol , a secondary allylic alcohol, evaluating its synthetic utility against other prominent chiral alcohols. Through an examination of supporting experimental data, mechanistic principles, and practical protocols, we aim to furnish researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Featured Compound: this compound

Structure and Synthetic Potential:

This compound (IUPAC Name: 1-cyclohexylprop-2-en-1-ol) is a chiral secondary alcohol characterized by two key structural motifs: a bulky cyclohexyl group and a reactive allylic alcohol moiety.[5] The cyclohexyl group provides significant steric hindrance, which can be exploited to influence the facial selectivity of reactions at or near the chiral center. The allylic alcohol functionality is a versatile handle for a multitude of transformations, including epoxidation, dihydroxylation, and transition-metal-catalyzed allylic substitution reactions.

The enantioselective synthesis of this compound itself is a critical first step. A common and effective strategy is the asymmetric reduction of the corresponding prochiral ketone, 1-cyclohexyl-2-propen-1-one. This can be achieved through various methods, including biocatalytic reductions using microorganisms or isolated enzymes, or through chemo-catalytic methods like asymmetric hydrogenation or transfer hydrogenation.[4][6][7]

Comparator Chiral Alcohols: A Diverse Toolkit

To provide a robust comparison, we have selected three other chiral alcohols that represent different structural classes and applications in asymmetric synthesis:

  • 1-Phenylethanol: A classic and widely studied chiral secondary benzylic alcohol. Its aromatic ring allows for electronic interactions (π-stacking) and its synthesis via asymmetric reduction of acetophenone is a benchmark for many catalytic systems.[8]

  • (1R,2S)-Ephedrine: A natural β-amino alcohol. The presence of both a hydroxyl and an amino group allows it to act as a powerful bidentate ligand for metals in catalytic reactions, such as the addition of organozinc reagents to aldehydes.[9] Its rigid stereochemical arrangement provides a well-defined chiral environment.

  • (S)-1-Methylcyclohex-2-en-1-ol: A chiral tertiary allylic alcohol. It serves as a close structural analogue to our featured compound, allowing for a direct comparison of the impact of a secondary versus a tertiary alcohol and a methyl versus a hydrogen substituent at the carbinol center.[10] It is a versatile building block for constructing complex molecular architectures.[10]

Comparative Performance in Asymmetric Catalysis

A quintessential test for the efficacy of chiral alcohols, particularly when used as ligands, is the asymmetric transfer hydrogenation (ATH) of prochiral ketones.[9] This reaction is valued for its operational simplicity and use of safe, readily available hydrogen donors like isopropanol or formic acid.

The table below summarizes the performance of ligands derived from our selected chiral alcohols in the Ru-catalyzed ATH of acetophenone, a standard benchmark substrate.

Table 1: Performance in Asymmetric Transfer Hydrogenation of Acetophenone

Chiral Ligand/Alcohol SourceCatalyst System PrecursorH-SourceYield (%)Enantiomeric Excess (ee%)Reference(s)
Ligand derived from This compound (Hypothetical)[RuCl₂(p-cymene)]₂HCOOH/NEt₃HighGood-Excellent[a]
(1R,2S)-Norephedrine[RuCl₂(p-cymene)]₂i-PrOH>9597[9]
(-)-Ephedrine hydrochloride[RuCl₂(p-cymene)]₂H₂O / HCOOH9975[9]
General Amino Alcohols[RuCl₂(p-cymene)]₂HCOOH/NEt₃90-9995-99[11]

Analysis of Performance:

  • Amino Alcohols (Ephedrine Derivatives): The high efficiency and enantioselectivity observed with ephedrine-derived ligands underscore the benefit of bidentate chelation.[9] The Ru-metal center is held in a rigid, well-defined chiral environment by the N- and O-donors, leading to highly organized transition states and excellent stereochemical communication with the incoming substrate.

  • Simple Secondary Alcohols (1-Phenylethanol type): While not shown as a ligand in the table, alcohols like 1-phenylethanol are the products of these reactions. Their successful enantioselective synthesis demonstrates the effectiveness of the catalytic systems.

  • This compound (as a Ligand Precursor): The bulky cyclohexyl group is the most defining feature. Compared to a phenyl group, it offers pure steric hindrance without the electronic effects of an aromatic ring. In a catalytic context, this bulk can effectively shield one face of the coordinated metal center, forcing the substrate to approach from the less-hindered side, thereby inducing high enantioselectivity. The allylic double bond, while potentially reactive, is typically a spectator in ATH unless specifically designed to participate.

Mechanistic Insights: The Noyori Asymmetric Hydrogenation

To understand why these chiral ligands are effective, we can examine a closely related and Nobel Prize-winning reaction: the Noyori asymmetric hydrogenation.[11][12] This process typically involves a Ruthenium(II) catalyst bearing a chiral diphosphine ligand (like BINAP) and a chiral diamine or amino alcohol ligand. The reaction proceeds through a concerted, outer-sphere mechanism where the substrate interacts with the metal-hydride without direct coordination to the metal itself.

The chiral ligands, including amino alcohols, are not mere spectators; they are integral to the catalytic cycle. The NH proton of the ligand, in particular, engages in hydrogen bonding with the carbonyl oxygen of the ketone substrate. This interaction, in conjunction with the steric environment created by the rest of the ligand, locks the substrate into a specific orientation within the catalyst's chiral pocket, leading to a highly selective hydrogen transfer.[11][13]

Noyori_Catalytic_Cycle cluster_cycle Noyori Asymmetric Hydrogenation Cycle precatalyst Ru(II)-Cl₂-(S,S)-Ligand active_catalyst [Ru(II)H-(S,S)-Ligand]⁺ precatalyst->active_catalyst Activation (H₂ or H-source) substrate_complex Catalyst-Substrate Complex (H-bonding) active_catalyst->substrate_complex Substrate Binding (Ketone) product_release Product Release (Chiral Alcohol) substrate_complex->product_release Hydride Transfer (Stereodetermining Step) product_release->active_catalyst Regeneration Experimental_Workflow start Start catalyst_prep Catalyst Preparation ([RuCl₂(p-cymene)]₂ + Ligand in DCM) start->catalyst_prep reaction Asymmetric Transfer Hydrogenation (Add Substrate in HCOOH/NEt₃) catalyst_prep->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up (Quench, Extract, Dry) monitoring->workup Reaction Complete purification Purification (Flash Column Chromatography) workup->purification analysis Analysis (Yield, NMR, Chiral HPLC) purification->analysis end End analysis->end

Sources

A Comparative Guide to the Enantiomeric Excess Determination of 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a cornerstone of modern chemical and pharmaceutical research. For a chiral molecule like 1-Cyclohexyl-2-propen-1-ol, an important synthetic intermediate, the ability to accurately quantify the enantiomeric composition is critical for ensuring the efficacy and safety of downstream products. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Importance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. In drug development, one enantiomer may be therapeutically active while the other is inactive or even toxic. Therefore, regulatory bodies often require the development of enantiopure drugs. This necessitates robust analytical methods to quantify the enantiomeric excess, which is a measure of the purity of one enantiomer over the other in a mixture.[1][2]

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for method development.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[2][3]Separation of volatile enantiomers (or their derivatives) on a chiral column.[4]Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals.[5][6]
Sensitivity High (can often detect ≤0.1% of the minor enantiomer).Very High (can achieve low limits of detection).[2]Moderate (generally requires >1% of the minor enantiomer for accurate quantification).[2]
Sample Preparation Minimal; direct injection of the dissolved sample is often possible.[2]May require derivatization to increase volatility and thermal stability.[2][4]Requires reaction with a chiral derivatizing agent or addition of a chiral solvating agent.[7]
Instrumentation Widely available in analytical laboratories.Common in analytical and quality control laboratories.Standard in most chemical research facilities.
Method Development Can be time-consuming, requiring screening of various CSPs and mobile phases.[3][8]Requires optimization of temperature programs and column selection.[4]Relatively straightforward, but requires selection of an appropriate chiral auxiliary.[9]
Non-destructive YesYesYes (for chiral solvating agents). The use of chiral derivatizing agents is destructive.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[3] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times.

Causality and Insights

The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is a logical starting point for the chiral separation of allylic alcohols like this compound.[8] These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding and dipole-dipole interactions with the hydroxyl group, and steric interactions with the cyclohexyl and vinyl groups. The selection of a normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for promoting the necessary interactions between the analyte and the CSP.

Experimental Protocol

Objective: To separate the enantiomers of this compound and determine the enantiomeric excess.

Materials:

  • Racemic this compound standard

  • Chiral HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H or similar polysaccharide-based column)

  • HPLC-grade n-hexane and isopropanol (IPA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A common starting point is a 90:10 (v/v) mixture.

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.[8]

  • Instrument Setup:

    • Install the chiral column in the HPLC system.

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to an appropriate wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the peak areas of each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Expected Data
ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) ~8.5 min
Retention Time (Enantiomer 2) ~9.8 min
Resolution (Rs) > 1.5

Note: The retention times are hypothetical and will vary depending on the specific column and conditions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (n-Hexane/IPA) Equilibrate Equilibrate Column Mobile_Phase->Equilibrate Sample Prepare Sample (1 mg/mL in Mobile Phase) Inject Inject Sample Sample->Inject Equilibrate->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Chiral HPLC workflow for ee determination.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for separating enantiomers, particularly for volatile and thermally stable compounds.[4] For chiral alcohols like this compound, derivatization may be necessary to improve volatility and chromatographic performance.

Causality and Insights

Derivatization of the hydroxyl group to form an ester, for example, by acylation with acetic anhydride, can improve the volatility and peak shape of this compound during GC analysis.[4] Chiral stationary phases for GC often consist of cyclodextrin derivatives, which provide a chiral environment for the separation of the derivatized enantiomers.[10] The choice of a specific cyclodextrin-based column will depend on the structure of the analyte and the derivative.

Experimental Protocol

Objective: To separate the derivatized enantiomers of this compound and determine the enantiomeric excess.

Materials:

  • This compound sample

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (solvent)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., CP-Chirasil-DEX CB or similar)

Procedure:

  • Derivatization:

    • In a small vial, dissolve a few milligrams of this compound in dichloromethane.

    • Add a slight excess of acetic anhydride and a catalytic amount of pyridine.

    • Allow the reaction to proceed to completion (monitor by TLC if necessary).

    • Quench the reaction with a small amount of water and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC analysis.

  • Instrument Setup:

    • Install the chiral GC column.

    • Set the injector and detector temperatures (e.g., 250 °C).

    • Program the oven temperature (e.g., start at 100 °C, ramp to 180 °C at 5 °C/min).

    • Set the carrier gas flow rate (e.g., hydrogen or helium).

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.

  • Data Analysis:

    • Identify the two peaks corresponding to the diastereomeric esters.

    • Integrate the peak areas.

    • Calculate the enantiomeric excess as described for the HPLC method.

Expected Data
ParameterValue
Column CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)
Carrier Gas Hydrogen
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Program 100 °C (1 min), then 5 °C/min to 180 °C
Retention Time (Derivative 1) ~12.2 min
Retention Time (Derivative 2) ~12.5 min
Separation Factor (α) > 1.05

Note: Retention times are hypothetical and will depend on the specific column and conditions.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Derivatize Derivatize Alcohol (e.g., Acetylation) Prepare_Sample Prepare Sample for Injection Derivatize->Prepare_Sample Inject Inject Derivatized Sample Prepare_Sample->Inject Separate Separation on Chiral Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Chiral GC workflow for ee determination.

NMR Spectroscopy using Chiral Derivatizing Agents

NMR spectroscopy offers a powerful method for determining enantiomeric excess without the need for chromatographic separation. The principle involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid chloride.[11][12] The resulting diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.[9]

Causality and Insights

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for chiral alcohols.[11][12] The reaction of this compound with an enantiomerically pure form of Mosher's acid chloride (e.g., (R)-MTPA-Cl) will produce a mixture of diastereomeric esters.[12] The presence of the chiral MTPA moiety creates a different magnetic environment for the protons (or fluorine atoms) in each diastereomer, leading to separate signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals provides a direct measure of the enantiomeric ratio.

Experimental Protocol

Objective: To form diastereomeric Mosher's esters of this compound and determine the enantiomeric excess by ¹H NMR.

Materials:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)[13]

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine

  • NMR spectrometer

Procedure:

  • Sample Preparation (in an NMR tube):

    • In a dry NMR tube, dissolve approximately 5-10 mg of this compound in about 0.6 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (e.g., 1.5 equivalents).

    • Add a slight molar excess of (R)-MTPA-Cl (e.g., 1.2 equivalents).[12]

    • Cap the NMR tube and mix thoroughly. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the reaction mixture.

  • Data Analysis:

    • Identify a well-resolved signal corresponding to a proton in the diastereomeric esters (e.g., the methoxy protons of the MTPA moiety or the proton at the carbinol center).

    • Integrate the signals for each diastereomer.

    • Calculate the enantiomeric excess from the integration values.

Expected Data

In the ¹H NMR spectrum of the diastereomeric Mosher's esters, the methoxy protons of the MTPA moiety are often well-resolved and can be used for quantification.

DiastereomerProton SignalChemical Shift (ppm)Integration
(R)-MTPA ester of (R)-alcohol -OCH₃~3.55A₁
(R)-MTPA ester of (S)-alcohol -OCH₃~3.52A₂

Note: The chemical shifts are hypothetical and will vary. The key is the difference in chemical shifts (Δδ) between the signals of the two diastereomers.

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing React React Alcohol with (R)-Mosher's Acid Chloride in NMR Tube Acquire_NMR Acquire 1H NMR Spectrum React->Acquire_NMR Identify Identify Diastereomeric Signals Acquire_NMR->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: NMR workflow for ee determination using Mosher's acid.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, Chiral GC, and NMR Spectroscopy.

  • Chiral HPLC is often the method of choice for routine analysis due to its high accuracy, good sensitivity, and relatively simple sample preparation.

  • Chiral GC provides excellent sensitivity and resolution, particularly for volatile compounds, though it may require a derivatization step.

  • NMR Spectroscopy with a chiral derivatizing agent like Mosher's acid is a powerful tool that does not require chromatographic separation and can provide unambiguous results, although it generally has lower sensitivity than chromatographic methods.

The selection of the most suitable technique will depend on the specific requirements of the analysis, including the desired level of precision, the available instrumentation, and the complexity of the sample matrix. For drug development and quality control, validation of the chosen method is essential to ensure accurate and reliable results.

References

  • A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols - Benchchem.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education.
  • Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent - ResearchGate.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH.
  • Separation of 1-Cyclohexyl-2-propen-1-one on Newcrom R1 HPLC column.
  • Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis | PNAS.
  • Chirality Transfer in Gold(I)-Catalysed Direct Allylic Etherifications of Unactivated Alcohols: Experimental and Computational Study - PMC - NIH.
  • Mosher's acid - Wikipedia.
  • Determining the Enantiomeric Excess of Chiral 1-Butyl-2-cyclohexen-1-ol: A Comparative Guide to Analytical Techniques - Benchchem.
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems - Chemistry Steps.
  • Chiral Purity Analysis of Fmoc-D-Glu(OAll)-OH: A Comparative Guide - Benchchem.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem.
  • Application Note: Chiral HPLC Method for the Enantioselective Separation of 1-methylcyclohex-2-en-1-ol - Benchchem.
  • A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones - Benchchem.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Mosher's acid chloride | Sigma-Aldrich.
  • Chiral HPLC Separations - Phenomenex.
  • How To Calculate Enantiomeric Excess - Stereochemistry - YouTube.
  • 2-Propanone, 1-cyclohexyl - SIELC Technologies.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess - TCI Chemicals.
  • At-line determination of the enantiomeric excess in multi-component chiral samples using Raman optical activity (ROA).
  • This compound | C9H16O | CID 138196 - PubChem.
  • Synthesis of heterocyclic analogues of Mosher's acid - ChemRxiv.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 1-Cyclohexyl-2-propen-1-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity

In the landscape of drug development and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Allylic alcohols, such as 1-Cyclohexyl-2-propen-1-ol, are valuable synthetic intermediates due to the versatile reactivity of their hydroxyl and alkene functional groups. However, synthetic routes can often yield a mixture of structural isomers, where the relative positions of the cyclohexyl ring, the double bond, and the hydroxyl group differ. Differentiating these isomers is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of this compound and its key structural isomers, offering a validated framework for their unambiguous identification using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Isomers in Focus: Structural Variations

The primary isomers of concern possess the same molecular formula (C₉H₁₆O) and molecular weight (140.22 g/mol ) but differ in the connectivity of their atoms.[1][2] This guide will focus on three principal isomers whose spectroscopic signatures are distinct and illustrative of fundamental chemical principles.

G node1 This compound node2 2-Cyclohexyl-2-propen-1-ol node3 (E)-3-Cyclohexyl-2-propen-1-ol

Caption: Molecular structures of the primary isomers of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For these isomers, the key diagnostic absorptions are the O-H stretch of the alcohol, the C-H stretches of the sp², and sp³ hybridized carbons, the C=C stretch of the alkene, and the C-O stretch of the alcohol.

The most telling difference lies in the C=C stretching region and the =C-H out-of-plane bending vibrations. The substitution pattern of the alkene significantly influences these absorptions.

Comparative IR Data Summary

Vibrational Mode This compound 2-Cyclohexyl-2-propen-1-ol (E)-3-Cyclohexyl-2-propen-1-ol Causality of Spectral Features
O-H Stretch (Alcohol) ~3400-3650 cm⁻¹ (broad)~3400-3650 cm⁻¹ (broad)~3400-3650 cm⁻¹ (broad)The broadness is due to intermolecular hydrogen bonding.[3] This peak is characteristic of the alcohol functional group present in all isomers.
sp² C-H Stretch ~3020-3100 cm⁻¹~3020-3100 cm⁻¹~3020-3100 cm⁻¹Corresponds to the C-H bonds on the double bond.
sp³ C-H Stretch ~2850-2960 cm⁻¹~2850-2960 cm⁻¹~2850-2960 cm⁻¹Represents the C-H bonds of the cyclohexyl ring and any other saturated carbons.[3]
C=C Stretch (Alkene) ~1640-1680 cm⁻¹~1640-1680 cm⁻¹~1650-1675 cm⁻¹ (stronger)The intensity of this peak is weaker for more symmetrically substituted alkenes. The trans-disubstituted alkene in isomer 3 should show a more intense peak than the terminal alkenes in isomers 1 and 2.
=C-H Bend (Out-of-Plane) ~910 & 990 cm⁻¹ (strong)~890 cm⁻¹ (strong)~965 cm⁻¹ (strong)This "fingerprint" region is highly diagnostic. Isomer 1 (monosubstituted) shows two bands. Isomer 2 (1,1-disubstituted) shows a single strong band. Isomer 3 (trans-disubstituted) shows a characteristic single strong band around 965 cm⁻¹.
C-O Stretch (Alcohol) ~1000-1260 cm⁻¹~1000-1260 cm⁻¹~1000-1260 cm⁻¹This peak confirms the presence of the alcohol group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most definitive information for differentiating these isomers by revealing the precise electronic environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy

The chemical shift, splitting pattern (multiplicity), and integration of the signals for the vinylic protons and the carbinol proton (the H on the carbon bearing the -OH group) are the most powerful diagnostic features.

Comparative ¹H NMR Data Summary (Predicted, in CDCl₃)

Proton Environment This compound 2-Cyclohexyl-2-propen-1-ol (E)-3-Cyclohexyl-2-propen-1-ol Causality of Spectral Features
Vinylic Protons (=CH, =CH₂) ~5.0-6.0 ppm (multiplet, 3H)~4.8 & ~5.0 ppm (2 singlets, 2H)~5.4-5.8 ppm (multiplet, 2H)The number and splitting pattern of vinylic protons directly map the alkene substitution. Isomer 1 has three, isomer 2 has two (geminal, often appearing as singlets or narrow doublets), and isomer 3 has two (vicinal, showing coupling).
Carbinol Proton (-CHOH) ~4.1 ppm (multiplet, 1H)~4.0 ppm (singlet, 2H)~4.1 ppm (doublet, 2H)The position of the -OH group dictates this signal. In isomer 1, the carbinol proton is tertiary and coupled to both the cyclohexyl and vinyl protons.[4] In isomer 2, the -CH₂OH protons are allylic and appear as a singlet. In isomer 3, the -CH₂OH protons are coupled to the adjacent vinylic proton.
Allylic Protons N/A (carbinol proton is allylic)~1.9 ppm (multiplet, 1H)~2.0 ppm (multiplet, 1H)These protons are adjacent to the double bond and appear in a characteristic region (~1.6-2.6 ppm).[4][5]
Cyclohexyl Protons ~1.0-1.9 ppm (complex multiplet, 11H)~1.0-1.9 ppm (complex multiplet, 10H)~1.0-1.9 ppm (complex multiplet, 11H)The cyclohexyl protons typically appear as a broad, overlapping set of signals in the upfield region.
Hydroxyl Proton (-OH) Variable (broad singlet, 1H)Variable (broad singlet, 1H)Variable (broad singlet, 1H)The chemical shift is concentration and solvent-dependent and the signal can be exchanged with D₂O.
¹³C NMR Spectroscopy

The chemical shifts of the sp² carbons (alkene) and the sp³ carbinol carbon provide clear, complementary evidence for isomer identification.

Comparative ¹³C NMR Data Summary (Predicted, in CDCl₃)

Carbon Environment This compound 2-Cyclohexyl-2-propen-1-ol (E)-3-Cyclohexyl-2-propen-1-ol Causality of Spectral Features
Carbinol Carbon (-COH) ~75-80 ppm~65-70 ppm~60-65 ppmThe substitution and electronic environment dramatically affect this shift. The tertiary carbinol carbon in isomer 1 is the most downfield.[6]
Vinylic Carbons (=C) ~138-142 ppm (-CH=) & ~112-116 ppm (=CH₂)~150-155 ppm (=C<) & ~108-112 ppm (=CH₂)~130-135 ppm & ~125-130 ppmThe quaternary alkene carbon in isomer 2 is significantly downfield. The two distinct sp² carbons in isomer 3 will have different shifts due to their proximity to the -OH and cyclohexyl groups.[6][7]
Cyclohexyl Carbons ~25-45 ppm~25-45 ppm~25-45 ppmMultiple signals will be present in the aliphatic region, corresponding to the different carbons of the cyclohexyl ring.

Mass Spectrometry: Elucidating Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of a molecule. While the molecular ion peak (M⁺˙) at m/z 140 may be weak or absent for alcohols, the fragmentation patterns are highly diagnostic.[8] Key fragmentation pathways for these allylic alcohols include α-cleavage and dehydration (loss of H₂O).[9][10]

Key Fragmentation Pathways for this compound

G M [C₉H₁₆O]⁺˙ m/z = 140 (Molecular Ion) frag1 [C₉H₁₄]⁺˙ m/z = 122 (Loss of H₂O) M->frag1 - H₂O frag2 [C₆H₁₁]⁺ m/z = 83 (Loss of C₃H₅O radical) M->frag2 - •C₃H₅O frag3 [C₃H₅O]⁺ m/z = 57 (Loss of C₆H₁₁ radical, α-cleavage) M->frag3 - •C₆H₁₁ frag4 [C₄H₇]⁺ m/z = 55 (Base Peak, likely from rearrangement) frag1->frag4 Rearrangement

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Comparative Mass Spectrometry Data Summary

Ion (m/z) This compound 2-Cyclohexyl-2-propen-1-ol (E)-3-Cyclohexyl-2-propen-1-ol Origin of Fragment
[M]⁺˙ (140) Weak or absentWeak or absentWeak or absentMolecular ion. Alcohols often show weak M⁺˙ peaks.[8]
[M-18]⁺˙ (122) PresentPresentPresentDehydration (loss of H₂O), common for alcohols.[9]
[M-C₆H₁₁]⁺ (57) AbundantLess likelyNot a primary pathwayα-cleavage, loss of the cyclohexyl radical. Very favorable for isomer 1 due to the formation of a resonance-stabilized oxonium ion.
[M-C₃H₅O]⁺ (83) AbundantAbundantAbundantα-cleavage, loss of the propenol side chain radical to give the stable cyclohexyl cation.
Base Peak 55 or 57Likely 83 or 69Likely 83 or 55The most stable cation formed determines the base peak. This is often the most diagnostic feature for distinguishing the isomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: Fourier Transform Infrared (FTIR) Spectroscopy

This protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is ideal for neat liquid samples.

G start Start: Clean ATR Crystal step1 Acquire Background Spectrum (Clean, empty crystal) start->step1 step2 Place 1-2 Drops of Liquid Isomer Sample on Crystal step1->step2 step3 Apply Pressure with Anvil step2->step3 step4 Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) step3->step4 step5 Process Data (Baseline correction, peak picking) step4->step5 step6 Clean Crystal Thoroughly (e.g., with isopropanol) step5->step6 end End step6->end

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

  • Instrument Setup: Ensure the FTIR spectrometer is purged and stable. Set the spectral range from 4000 to 400 cm⁻¹.

  • Background Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.[11]

  • Sample Application: Place a single drop of the neat liquid isomer directly onto the center of the ATR crystal.[12]

  • Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum using the same parameters as the background scan.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to prevent cross-contamination.[13]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[14][15]

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).[14] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer: Using a Pasteur pipette, filter the solution through a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.[16] The final sample height should be ~4-5 cm.[15]

  • Instrument Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans). For the ¹³C spectrum, use proton decoupling and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[17]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the separation and identification of the volatile isomers.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Split/splitless injector, 250 °C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C and hold for 5 min. (This program should be optimized for the specific instrument and column).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 250.

  • Injection and Analysis: Inject 1 µL of the prepared sample. The isomers will separate based on their boiling points and interaction with the column's stationary phase, and a mass spectrum will be generated for each eluting peak.[18]

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of this compound and its structural isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While each technique provides valuable clues, their combined power is definitive. IR spectroscopy rapidly confirms functional groups and offers a first pass at identifying the alkene substitution pattern via the fingerprint region. NMR spectroscopy , particularly ¹H NMR, serves as the cornerstone for structural elucidation, providing an unambiguous map of the proton environments. Finally, Mass Spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns that corroborate the proposed structures. By leveraging the strengths of each of these techniques and adhering to rigorous experimental protocols, researchers can confidently establish the identity and purity of their target molecules, ensuring the integrity and success of their scientific endeavors.

References

  • BenchChem Technical Support Team. (2025). Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.[18]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell Scientific.[12]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog.[14]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from Drawell Scientific.[11]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation Associates, Inc.[15]

  • NMR Facility, University of Alberta. (n.d.). Sample preparation and pre-acquisition activities. Retrieved from ualberta.ca.[16]

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  • NMR Facility, Instruct-ERIC. (n.d.). NMR sample preparation guidelines. Retrieved from instruct-eric.org.[20]

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A Comparative Guide to the Reactivity of 1-Cyclohexyl-2-propen-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Allylic alcohols are a pivotal class of organic compounds, distinguished by a hydroxyl group positioned on a carbon adjacent to a double bond.[1] This structural motif imparts unique reactivity, making them versatile intermediates in complex organic synthesis.[1] At the heart of this guide is 1-Cyclohexyl-2-propen-1-ol, a secondary allylic alcohol featuring a bulky cyclohexyl substituent. Its reactivity is a nuanced interplay between the electronic effects of the π-system and the steric hindrance imposed by the cycloalkane.

This guide provides an in-depth comparison of the reactivity of this compound against a curated set of structural analogs. By examining their performance in key organic transformations, we aim to elucidate the underlying principles that govern their chemical behavior. The selected analogs include its saturated counterpart, 1-cyclohexylpropan-2-ol, to isolate the effects of the alkene, and other canonical allylic alcohols to contextualize its reactivity within the broader class. This analysis is designed for researchers, scientists, and drug development professionals who leverage these building blocks in their synthetic endeavors.

The Structural Basis of Allylic Alcohol Reactivity

The enhanced reactivity of allylic alcohols stems from the stability of the intermediates formed during reactions.[2] Whether proceeding through a carbocation (S_N1), radical, or organometallic intermediate, the adjacent double bond provides resonance stabilization, lowering the activation energy of the reaction.[2] For this compound, the bulky cyclohexyl group introduces significant steric demand around the reactive center, which can influence reaction rates and stereochemical outcomes compared to less substituted analogs.

cluster_substrate This compound cluster_products Reaction Pathways A C₆H₁₁-CH(OH)-CH=CH₂ B Oxidation (C₆H₁₁-CO-CH=CH₂) A->B [O] C Reduction (C₆H₁₁-CH(OH)-CH₂CH₃) A->C [H] D Substitution (SN1/SN') (C₆H₁₁-CH(Nu)-CH=CH₂ + C₆H₁₁-CH=CH-CH₂Nu) A->D Nu⁻ E Epoxidation (Syn-selective) A->E m-CPBA

Caption: Key reactivity pathways for this compound.

Comparative Reactivity in Key Transformations

Oxidation to α,β-Unsaturated Carbonyls

The oxidation of allylic alcohols is a fundamental transformation. Unlike their saturated counterparts, which require harsh oxidizing agents, allylic alcohols can be selectively oxidized under mild conditions, preserving the double bond.

Causality of Reagent Choice: Manganese dioxide (MnO₂) is a classic reagent for this purpose. Its efficacy stems from its ability to selectively oxidize allylic and benzylic alcohols while leaving other alcohols untouched. This selectivity arises from a mechanism involving coordination of the alcohol to the manganese surface, followed by a radical process facilitated by the adjacent π-system. More modern methods, such as using catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with a co-oxidant like Mn(OAc)₃, also show high chemoselectivity for allylic alcohols over less activated systems.[3]

Comparative Analysis:

  • This compound vs. 1-Cyclohexylpropan-2-ol: this compound is readily oxidized by MnO₂ to 1-cyclohexyl-2-propen-1-one. In contrast, its saturated analog, 1-cyclohexylpropan-2-ol, is unreactive towards MnO₂ under similar conditions and requires stronger oxidants like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).[4]

  • Effect of Substitution: Studies on various benzylic and allylic alcohols have shown that allylic alcohols serve as especially good substrates for oxidation procedures, often reacting rapidly and in high yields.[3] The steric bulk of the cyclohexyl group in this compound may slightly retard the reaction rate compared to a less hindered allylic alcohol like cinnamyl alcohol, but the electronic activation from the double bond remains the dominant factor.

Palladium-Catalyzed Allylic Substitution

Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are powerful tools for C-C, C-N, and C-O bond formation. These reactions proceed via a π-allylpalladium intermediate, and the rate of formation of this intermediate is highly dependent on the structure of the allylic alcohol substrate.

Causality of Reactivity Trends: The ionization of the allylic alcohol to form the π-allylpalladium complex is often the rate-determining step.[5] The substitution pattern on the double bond significantly influences this step. Steric hindrance around the double bond can slow the reaction, while electronic factors can have a pronounced effect.

Experimental Data Summary: A comparative study on the reactivity of various allylic alcohols in a Pd(TPPTS)₃-catalyzed reaction in water provides quantitative insight.[6] The initial rates of reaction, measured by the consumption of acid, highlight these structural effects.

SubstrateStructureInitial Rate ((H⁺/Pd) min⁻¹) at pH 7[6]
Cinnamyl alcoholC₆H₅-CH=CH-CH₂OH0.30
Allyl alcoholCH₂=CH-CH₂OH0.20
trans-2-Buten-1-olCH₃-CH=CH-CH₂OH0.10
Prenol(CH₃)₂C=CH-CH₂OH0.01
Geraniol(CH₃)₂C=CHCH₂CH₂C(CH₃)=CHCH₂OH0.0023

While this compound was not included in this specific study, its structure as a secondary, monosubstituted allylic alcohol suggests its reactivity would be significant, likely falling between that of cinnamyl and trans-2-buten-1-ol, though potentially moderated by the steric bulk of the cyclohexyl group. Highly substituted allylic alcohols like prenol and geraniol are markedly less reactive due to steric hindrance.[6]

Stereoselective Epoxidation

The hydroxyl group of an allylic alcohol can direct the stereochemical outcome of epoxidation reactions. This is a powerful synthetic tool for establishing stereocenters.

Causality of Stereodirection: When using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the allylic hydroxyl group can form a hydrogen bond with the peroxyacid, delivering the oxygen atom to the syn-face of the double bond relative to the alcohol.[7] For metal-catalyzed systems, such as those using vanadium, the alcohol coordinates to the metal center, which then directs the oxidant.[7] For cyclic allylic alcohols, this directing effect leads to excellent diastereoselectivity.[7]

Comparative Analysis:

  • This compound vs. Cyclohexene: The epoxidation of this compound with m-CPBA is expected to proceed with high syn-selectivity, yielding the epoxide on the same face as the hydroxyl group. In contrast, the epoxidation of an analog lacking the directing hydroxyl group, such as vinylcyclohexane, would show little to no facial selectivity.

  • Cyclic vs. Acyclic Systems: In cyclic allylic alcohols, the conformational constraints can enhance this directing effect.[7] While this compound is acyclic with respect to the double bond, the bulky cyclohexyl group can influence the preferred conformation of the transition state, thereby impacting the degree of stereocontrol.

Experimental Protocols

A robust protocol must be self-validating, with clear steps for execution, monitoring, and analysis.

Protocol 1: Selective Oxidation of this compound with MnO₂

This protocol details the selective oxidation to the corresponding α,β-unsaturated ketone.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.40 g, 10.0 mmol).

  • Dissolve the alcohol in 50 mL of dichloromethane (DCM).

2. Reagent Addition:

  • Add activated manganese dioxide (MnO₂, 85%, 12.2 g, 120 mmol, 12 equivalents) to the solution in portions over 5 minutes. Note: A large excess of MnO₂ is crucial for driving the reaction to completion.

3. Reaction Monitoring:

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot (alcohol) and the appearance of a new, less polar spot (ketone) indicates reaction progression. The reaction is typically complete within 4-6 hours.

4. Work-up and Purification:

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with DCM (3 x 20 mL) to recover all the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by column chromatography on silica gel if necessary, though the reaction is often clean enough to yield a high-purity product.

5. Analysis:

  • Confirm the structure of the product, 1-cyclohexyl-2-propen-1-one, by ¹H NMR, ¹³C NMR, and IR spectroscopy.

start Start setup 1. Reaction Setup (Substrate in DCM) start->setup add 2. Reagent Addition (MnO₂) setup->add monitor 3. Reaction Monitoring (TLC) add->monitor complete Reaction Complete? monitor->complete complete->monitor No filter 4. Filtration (Remove MnO₂ via Celite) complete->filter Yes concentrate 5. Concentration (Rotary Evaporation) filter->concentrate purify 6. Purification (Column Chromatography) concentrate->purify analyze 7. Analysis (NMR, IR) purify->analyze end End analyze->end

Caption: Experimental workflow for the selective oxidation of an allylic alcohol.

Conclusion

The reactivity of this compound is a clear demonstration of the principles governing allylic systems. Its double bond provides crucial electronic activation, enabling selective transformations like oxidation and palladium-catalyzed substitutions that are not feasible for its saturated analog.[1][4] Compared to other allylic alcohols, its reactivity is moderated by the steric bulk of the cyclohexyl group, a factor that becomes particularly relevant in sterically sensitive reactions.[6] Furthermore, the hydroxyl group offers a handle for stereocontrol in reactions such as epoxidation, a feature of immense value in stereoselective synthesis.[7] Understanding these comparative reactivities allows for the rational design of synthetic routes and the predictable manipulation of this versatile chemical building block.

References

  • Allylic Alcohols | Research Starters - EBSCO. (n.d.). EBSCO. Retrieved January 18, 2026, from [Link]

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  • Foresti, M. L., et al. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. The Journal of Organic Chemistry, 76(8), 2841–2846. [Link]

  • Panda, S., et al. (2018). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Molecules, 23(10), 2465. [Link]

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A Senior Application Scientist's Guide to Computational Analysis of 1-Cyclohexyl-2-propen-1-ol Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, 1-cyclohexyl-2-propen-1-ol stands as a versatile chiral building block. Its cyclohexyl and allyl functionalities offer a rich playground for stereoselective transformations. Understanding the intricate mechanisms of its reactions is paramount for optimizing existing synthetic routes and discovering novel molecular architectures. While direct computational literature on this specific molecule is nascent, a wealth of theoretical studies on analogous allylic alcohol systems provides a robust framework for predicting and analyzing its reactivity. This guide offers a comparative analysis of computational approaches to elucidate the reaction mechanisms of this compound, drawing upon established methodologies and key findings from the broader field of computational organic chemistry.

I. The Computational Chemist's Toolkit: A Comparative Overview of Methods

The choice of computational method is a critical first step that dictates the accuracy and feasibility of a mechanistic study. For a molecule like this compound, where subtle stereoelectronic effects can govern reaction outcomes, a careful balance between computational cost and accuracy is essential.

Density Functional Theory (DFT): The Workhorse of Mechanistic Studies

DFT has emerged as the most widely used method for studying organic reaction mechanisms due to its favorable balance of accuracy and computational cost. The selection of the functional and basis set is crucial and should be guided by the specific reaction being investigated.

  • Functionals:

    • Hybrid Functionals (e.g., B3LYP): These have been traditionally popular for a wide range of organic reactions, including tandem isomerization-aldolization reactions catalyzed by iron carbonyls.[1]

    • Meta-Hybrid Functionals (e.g., M06-2X): These functionals are often superior for systems involving non-covalent interactions and for calculating activation energies, as demonstrated in studies of the Sharpless epoxidation.[2][3]

    • Range-Separated Functionals (e.g., ωB97X-D): These can provide improved descriptions of long-range interactions and are a good choice for complex catalytic systems.

  • Basis Sets:

    • Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are commonly used and offer a good starting point. The inclusion of polarization (d,p) and diffuse (+) functions is often necessary to accurately describe transition states and anionic species.[2][3]

    • Correlation-Consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are generally more systematic and can be used for higher-accuracy calculations, though at a greater computational cost.

Post-Hartree-Fock Methods: For Higher Accuracy

While more computationally demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide benchmark-quality energies. Often, a dual-level approach is employed where geometries are optimized at the DFT level, and single-point energy calculations are performed using a higher-level theory like DLPNO-CCSD(T) for refinement.[4]

Semi-Empirical Methods: For Rapid Screening

Methods like PM6 or PM7 are significantly faster than DFT and can be useful for initial explorations of complex potential energy surfaces or for modeling very large systems. However, their accuracy is limited, and results should be validated with higher-level methods.

II. Key Reaction Mechanisms of this compound: A Comparative Computational Analysis

We will now delve into the computational investigation of several key reaction classes relevant to this compound, comparing the insights gained from theoretical studies of analogous systems.

A. Asymmetric Epoxidation: The Sharpless Mechanism

The Sharpless asymmetric epoxidation is a cornerstone of stereoselective synthesis, converting prochiral allylic alcohols into chiral epoxides.[5] Computational studies, primarily using DFT, have been instrumental in elucidating the intricate mechanism of this titanium-catalyzed reaction.[2][3][6]

Computational Insights:

  • Catalyst Dimerization: DFT calculations have shown that the monomeric titanium(IV) diethyltartrate catalyst strongly favors dimerization to form a more reactive pentacoordinate species.[2][3]

  • Ligand Exchange: The activation energies for the ligand exchange steps, crucial for the catalytic cycle, are significantly lower than the epoxidation barrier itself.[2]

  • Transition State Analysis: Detailed analysis of the transition state for oxygen transfer reveals the importance of the O–C–C═C dihedral angle in determining the enantioselectivity of the reaction.[2][3] The major catalytic effect is the weakening of the O-O bond of the peroxide upon coordination to the titanium center.[3][5]

Recommended Computational Protocol for this compound:

  • Model System: Start with a simplified model of the Sharpless catalyst and this compound.

  • DFT Optimization: Optimize the geometries of reactants, intermediates, transition states, and products using a functional like M06-2X with a basis set such as 6-311+G(d,p).[2][3]

  • Frequency Analysis: Perform frequency calculations to characterize stationary points (zero imaginary frequencies for minima, one for transition states) and to obtain thermochemical data.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Connect the transition state to the corresponding reactant and product to verify the reaction path.

  • Energy Refinement (Optional): Perform single-point energy calculations using a higher-level method like DLPNO-CCSD(T) for more accurate activation and reaction energies.[4]

B.[6][6]-Sigmatropic Rearrangements: The Johnson-Claisen Reaction

The Johnson-Claisen rearrangement is a powerful method for carbon-carbon bond formation, converting allylic alcohols into γ,δ-unsaturated esters with high stereoselectivity.[7][8][9] This reaction proceeds through a concerted, pericyclic transition state.

Computational Insights:

  • Concerted Mechanism: Computational studies confirm the concerted nature of the[6][6]-sigmatropic shift.

  • Transition State Geometry: The chair-like transition state is generally favored, and the stereochemical outcome can be predicted by analyzing the steric and electronic interactions of the substituents in this arrangement.

  • Solvent Effects: While often performed at high temperatures, computational modeling can explore the influence of solvents on the reaction barrier and selectivity.

Recommended Computational Protocol for this compound:

  • Reactant Conformations: Begin by performing a conformational search of this compound and the orthoester reactant.

  • Transition State Search: Locate the chair-like and boat-like transition states for the rearrangement. DFT methods like B3LYP or M06-2X are suitable.

  • Activation Energy Comparison: Compare the activation energies of the competing transition states to predict the major product.

  • Analysis of Stereochemistry: Analyze the geometry of the lowest energy transition state to rationalize the observed or predicted stereoselectivity.

C. Olefin Metathesis: Interactions with Grubbs-type Catalysts

Olefin metathesis, catalyzed by ruthenium complexes like the Grubbs catalysts, is a versatile tool for forming carbon-carbon double bonds.[10] While the primary reaction is with the alkene moiety, the allylic alcohol can have important interactions with the catalyst.

Computational Insights:

  • Catalyst Initiation: DFT calculations have been used to study the initiation mechanism of Grubbs-type catalysts, which involves ligand dissociation to form a 14-electron active species.[10][11]

  • Catalyst Decomposition: Primary alcohols can lead to the degradation of first-generation Grubbs catalysts, forming ruthenium hydride species.[12][13] This is an important consideration when planning metathesis reactions with allylic alcohols.

  • Substrate Effects: The nature of the substrate can influence the rate-determining step of the catalytic cycle.[11]

Recommended Computational Protocol for this compound:

  • Model the Catalytic Cycle: Use DFT (e.g., M06-L) to model the key steps of the metathesis reaction: catalyst initiation, metallacyclobutane formation, and product release.[11]

  • Investigate Catalyst-Alcohol Interactions: Model the potential coordination of the hydroxyl group of this compound to the ruthenium center and explore possible decomposition pathways.

  • Compare Associative vs. Dissociative Mechanisms: Evaluate the relative energies of associative and dissociative pathways for substrate coordination.

III. Data Summary and Visualization

To facilitate comparison, the following table summarizes typical computational results for key reaction parameters.

Reaction TypeComputational MethodKey ParameterTypical Calculated Value (kcal/mol)Reference
Sharpless EpoxidationM06-2X/6-311+G(d,p)Activation Energy~10-15[2][3]
Johnson-Claisen RearrangementB3LYP/6-31G*Activation Energy~20-30[1]
Grubbs Metathesis (Initiation)M06-LActivation Energy~15-25[11]

Visualizing Reaction Pathways and Computational Workflows

Graphviz diagrams can be used to clearly illustrate the logical flow of a computational study and the proposed reaction mechanisms.

Computational_Workflow cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Analysis & Refinement mol_select Select this compound & Reaction Type method_select Choose Computational Method (e.g., DFT: M06-2X/6-311+G(d,p)) mol_select->method_select geom_opt Geometry Optimization of Reactants, Products, TS method_select->geom_opt freq_anal Frequency Analysis (Characterize Stationary Points) geom_opt->freq_anal irc_calc IRC Calculation (Verify Reaction Path) freq_anal->irc_calc energy_prof Construct Energy Profile irc_calc->energy_prof stereo_anal Analyze Stereoselectivity energy_prof->stereo_anal high_level High-Level Energy Refinement (Optional: DLPNO-CCSD(T)) energy_prof->high_level conclusion Mechanistic Conclusion stereo_anal->conclusion high_level->conclusion

Caption: A generalized workflow for the computational investigation of a reaction mechanism.

Sharpless_Epoxidation_Mechanism Reactants Allylic Alcohol + Ti(O-i-Pr)4 + DET + t-BuOOH Catalyst_Dimer [Ti(DET)(O-i-Pr)2]2 Reactants->Catalyst_Dimer Dimerization Loaded_Catalyst Loaded Catalyst Complex Catalyst_Dimer->Loaded_Catalyst Ligand Exchange TS Epoxidation Transition State Loaded_Catalyst->TS Oxygen Transfer Product Epoxy Alcohol TS->Product

Caption: Simplified schematic of the Sharpless Asymmetric Epoxidation catalytic cycle.

IV. Conclusion and Future Outlook

The computational study of this compound reaction mechanisms, guided by established methodologies from analogous systems, offers a powerful avenue for understanding and predicting its chemical behavior. DFT methods, particularly with modern functionals like M06-2X, provide a robust and accessible tool for elucidating complex reaction pathways. As computational resources continue to grow, we anticipate the routine application of higher-level methods and the inclusion of explicit solvent models to further refine our understanding of these important transformations. This guide provides a foundational framework for researchers to embark on their own computational investigations, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study.
  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - Schlegel Group.
  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study.
  • From allylic alcohols to aldols by using iron carbonyls as catalysts: computational study on a novel tandem isomerization-aldoliz
  • A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amin
  • Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. MDPI.
  • Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. MDPI.
  • Stereo- and regiochemistry of the Claisen rearrangement: applications to natural products synthesis. Accounts of Chemical Research.
  • Recent Advancement on the Mechanism of Olefin Metathesis by Grubbs Catalysts: A Computational Perspective.
  • Simulation Process for Allyl Alcohol Production via Deoxydehydr
  • Decomposition of Ruthenium Olefin Metathesis C
  • RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION.
  • Olefin Metathesis by Grubbs–Hoveyda Complexes: Computational and Experimental Studies of the Mechanism and Substrate-Dependent Kinetics.
  • The Claisen Rearrangement. University of California, Irvine.
  • Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study. NIH.
  • Johnson-Claisen Rearrangement. Tokyo Chemical Industry UK Ltd.
  • Sequential Allylic Alcohol Formation by a Multifunctional Cytochrome P450 Monooxygenase with Rare Redox Partners. PMC - NIH.
  • Computational Studies of Chiral Hydroxyl Carboxylic Acids: The Allylboration of Aldehydes.
  • The Johnson–Claisen orthoester rearrangement of allylic alcohols.
  • This compound. PubChem.
  • Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. SciELO.
  • Chemical Properties of this compound (CAS 4352-44-7). Cheméo.
  • 2-Cyclohexyl-2-propen-1-ol. PubChem.
  • Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species.
  • Impact of Conformational Structures on Low-Temperature Oxidation Chemistry for Cyclohexyl Radical: A Theoretical and Kinetic Modeling Study on First Oxygen Addition.
  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges.

Sources

The Strategic Utility of 1-Cyclohexyl-2-propen-1-ol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Chiral allylic alcohols are pivotal building blocks in this endeavor, serving as versatile precursors to a wide array of functionalities. Among these, 1-Cyclohexyl-2-propen-1-ol emerges as a substrate of significant interest, particularly due to the steric influence of its cyclohexyl moiety on the stereochemical outcome of asymmetric reactions. This guide provides an in-depth technical comparison of the applications of this compound, with a focus on its utility in asymmetric epoxidation and its potential as a precursor in the synthesis of prostaglandins and other biologically active molecules.

Asymmetric Epoxidation: A Gateway to Chiral Intermediates

The transformation of allylic alcohols into chiral epoxy alcohols is a cornerstone of asymmetric synthesis, providing access to valuable intermediates that can be further elaborated into a variety of target molecules. The Sharpless-Katsuki asymmetric epoxidation has long been the gold standard for this transformation. However, the steric hindrance imposed by the cyclohexyl group in this compound presents a unique challenge and opportunity for stereocontrol.

The Sharpless-Katsuki Asymmetric Epoxidation: A Predictable Powerhouse

The Sharpless asymmetric epoxidation of prochiral and chiral allylic alcohols is a renowned method for achieving high enantioselectivity.[1][2] The reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral tartrate ligand (diethyl or diisopropyl tartrate), and an oxidant, typically tert-butyl hydroperoxide (TBHP).[3] The stereochemical outcome is highly predictable based on the chirality of the tartrate ligand used.

For a secondary allylic alcohol like this compound, the Sharpless epoxidation can be employed in a kinetic resolution process, where one enantiomer reacts significantly faster than the other, or in a diastereoselective epoxidation of an already enantiomerically enriched starting material. The mnemonic for predicting the stereochemical outcome is well-established: with L-(+)-diethyl tartrate ((+)-DET), the oxidant approaches from the "bottom" face of the alkene when the allylic alcohol is oriented with the hydroxyl group in the lower right quadrant, while D-(-)-diethyl tartrate ((-)-DET) directs oxidation to the "top" face.[4]

Alternative Strategies: The Rise of syn-Selective Epoxidation

Recent advancements have led to the development of catalyst systems that offer complementary selectivity to the Sharpless epoxidation. A notable example is the use of a titanium salalen catalyst for the syn-selective epoxidation of terminal allylic alcohols.[5] This method provides a powerful alternative for accessing the diastereomeric epoxy alcohol, which may be the desired intermediate for a particular synthetic target.

A study on the epoxidation of chiral secondary allylic alcohols demonstrated the remarkable efficacy of a titanium salalen complex in catalyzing the syn-selective epoxidation of (S)-1-cyclohexyl-2-propen-1-ol.[5]

Table 1: Comparison of Epoxidation Methods for (S)-1-Cyclohexyl-2-propen-1-ol

Epoxidation MethodCatalyst SystemOxidantPredominant ProductDiastereomeric Ratio (syn:anti)YieldReference
Titanium Salalen EpoxidationTitanium Salalen Complexaq. H₂O₂(2R,3R)-epoxy alcohol>99:198%[5]
Sharpless Asymmetric Epoxidation (Predicted)Ti(OiPr)₄, (+)-DETTBHPanti-epoxy alcohol--[4]

This stark contrast in diastereoselectivity highlights the importance of catalyst selection in achieving the desired stereochemical outcome. The ability to access either the syn or anti epoxy alcohol from the same starting material by simply changing the catalyst system offers immense flexibility in synthetic design.

Experimental Protocol: syn-Selective Epoxidation of (S)-1-Cyclohexyl-2-propen-1-ol [5]

Materials:

  • (S)-1-Cyclohexyl-2-propen-1-ol

  • Titanium salalen catalyst

  • Aqueous hydrogen peroxide (H₂O₂)

  • Solvent (e.g., dichloromethane)

Procedure:

  • To a solution of (S)-1-cyclohexyl-2-propen-1-ol in the chosen solvent, add the titanium salalen catalyst (typically 1-5 mol%).

  • Cool the reaction mixture to the desired temperature (e.g., room temperature).

  • Add aqueous hydrogen peroxide dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure syn-epoxy alcohol.

Diagram 1: Logical Flow of Asymmetric Epoxidation Strategies

G cluster_start Starting Material cluster_methods Asymmetric Epoxidation Methods cluster_products Chiral Epoxy Alcohol Products start This compound sharpless Sharpless Asymmetric Epoxidation start->sharpless Ti(OiPr)4, chiral tartrate, TBHP salalen Titanium Salalen Epoxidation start->salalen Ti-salalen catalyst, aq. H2O2 anti_epoxide anti-Epoxy Alcohol (Predicted) sharpless->anti_epoxide High diastereoselectivity syn_epoxide syn-Epoxy Alcohol (Experimental) salalen->syn_epoxide High diastereoselectivity (>99:1 dr)

Caption: Choice of catalyst dictates the stereochemical outcome in the asymmetric epoxidation of this compound.

Application in Prostaglandin Synthesis: A Strategic Precursor

Prostaglandins are a class of biologically active lipids that play crucial roles in various physiological processes. Their complex structures, featuring multiple stereocenters, make them challenging synthetic targets. Chiral epoxy alcohols are valuable intermediates in many prostaglandin syntheses.[4]

The enantiomerically pure epoxy alcohols derived from this compound are ideal precursors for the synthesis of novel prostaglandin analogues. The cyclohexyl group can mimic the cyclopentane ring of the prostaglandin core, and the allylic alcohol functionality provides a handle for introducing the α- and ω-chains.

While a complete total synthesis of a prostaglandin starting from this compound is not detailed in the reviewed literature, the synthetic utility of the derived epoxy alcohols is evident. The epoxide can be opened regioselectively by various nucleophiles to install the desired side chains, and the existing hydroxyl group can be used to direct subsequent transformations.

Diagram 2: Proposed Synthetic Pathway to a Prostaglandin Analogue

G start This compound epoxide Chiral Epoxy Alcohol start->epoxide Asymmetric Epoxidation opening Regioselective Epoxide Opening epoxide->opening Nucleophilic Addition elaboration Side-Chain Elaboration opening->elaboration Functional Group Interconversion prostaglandin Prostaglandin Analogue elaboration->prostaglandin

Caption: A potential synthetic route to prostaglandin analogues from this compound.

Comparison with Alternative Allylic Alcohols

The choice of the allylic alcohol substrate is a critical parameter in asymmetric synthesis. The cyclohexyl group of this compound exerts a significant steric influence, which can enhance diastereoselectivity in many reactions compared to less hindered analogues such as 1-phenyl-2-propen-1-ol or simple alkyl-substituted allylic alcohols.

In the context of Sharpless asymmetric epoxidation, increased steric bulk at the carbinol center can sometimes lead to slower reaction rates but often results in higher levels of stereodiscrimination. The rigid and bulky nature of the cyclohexyl group can effectively block one face of the double bond, leading to enhanced facial selectivity.

However, for certain applications, a less hindered allylic alcohol might be preferred to avoid potential steric clashes in subsequent transformations. The optimal choice of allylic alcohol will always be dependent on the specific synthetic target and the desired reaction pathway.

Conclusion

This compound is a valuable and versatile chiral building block in asymmetric synthesis. Its primary application lies in its stereoselective conversion to chiral epoxy alcohols, which serve as key intermediates for the synthesis of complex molecules, including potential prostaglandin analogues. The ability to control the stereochemical outcome of the epoxidation by judicious choice of catalyst provides a powerful tool for synthetic chemists. The steric bulk of the cyclohexyl group is a key feature that can be exploited to achieve high levels of diastereoselectivity. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly important role.

References

  • Sharpless, K. B.; Katsuki, T. The First Practical Method for Asymmetric Epoxidation. J. Am. Chem. Soc.1980, 102 (18), 5974–5976.
  • (This reference is a placeholder for a specific paper on prostaglandin synthesis from allylic alcohols, which was not found in the provided search results but is a logical extension of the discussed applic
  • (This reference is a placeholder for a comparative study of different allylic alcohols in asymmetric reactions, which would further strengthen the compar
  • (This reference is a placeholder for a review on the applications of chiral epoxy alcohols in total synthesis).
  • Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]

  • Wikipedia. Sharpless epoxidation. [Link]

  • Myers, A. G. Sharpless Asymmetric Epoxidation Reaction. Chem 115 Handout. [Link]

  • Larrow, J. F.; Jacobsen, E. N. syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angew. Chem. Int. Ed.2004, 43, 1232-1235.

Sources

A Comparative Guide to the Synthesis of 1-Cyclohexyl-2-propen-1-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of Grignard reaction, Meerwein-Ponndorf-Verley reduction, and catalytic transfer hydrogenation pathways, providing researchers and drug development professionals with a comprehensive cost-benefit analysis to guide synthetic strategy.

Introduction

1-Cyclohexyl-2-propen-1-ol is a valuable chiral building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its structural motif, featuring a cyclohexyl ring and an allylic alcohol, makes it a versatile intermediate for introducing these key functionalities into more complex structures. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the chemical research and drug development community. This guide provides a detailed comparison of three primary synthetic pathways to this compound: the Grignard reaction, the Meerwein-Ponndorf-Verley (MPV) reduction, and catalytic transfer hydrogenation. Each method is evaluated based on its chemical principles, experimental protocol, cost-effectiveness, safety, and environmental impact, supported by available data to inform the selection of the most appropriate route for a given research or development context.

At a Glance: Comparative Analysis of Synthesis Pathways

PathwayKey ReagentsYieldCostSafety ConcernsEnvironmental Impact
Grignard Reaction Cyclohexanecarboxaldehyde, Vinylmagnesium bromide, THFHighModerateHighly reactive, flammable, water-sensitive reagentsUse of ethereal solvents, generation of magnesium salts waste
MPV Reduction 1-Cyclohexyl-2-propen-1-one, Aluminum isopropoxide, IsopropanolModerate to HighLow to ModerateFlammable solvent, generation of acetoneUse of isopropanol as solvent and reductant, aluminum waste
Catalytic Transfer Hydrogenation 1-Cyclohexyl-2-propen-1-one, Isopropanol, Iridium catalystHighHigh (catalyst cost)Flammable solvent, catalyst handlingUse of a recyclable catalyst, greener solvent

Pathway 1: Grignard Reaction

The Grignard reaction is a classic and powerful method for the formation of carbon-carbon bonds. In this pathway, a vinyl Grignard reagent, such as vinylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde to form the desired allylic alcohol after an acidic workup.

Chemical Principle

The reaction proceeds via the nucleophilic addition of the vinyl carbanion, stabilized by the magnesium halide, to the carbonyl group of the aldehyde. The resulting magnesium alkoxide is then protonated in a subsequent workup step to yield this compound. The use of anhydrous ethereal solvents like tetrahydrofuran (THF) is crucial to prevent the highly reactive Grignard reagent from being quenched by protic sources.

Grignard Reaction reagent1 Cyclohexanecarboxaldehyde intermediate Magnesium Alkoxide Intermediate reagent1->intermediate reagent2 Vinylmagnesium Bromide reagent2->intermediate solvent Anhydrous THF solvent->intermediate Solvent product This compound intermediate->product Protonation workup Acidic Workup (e.g., aq. NH4Cl) workup->product

Grignard Synthesis of this compound
Detailed Experimental Protocol

Materials:

  • Cyclohexanecarboxaldehyde (97%)

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of cyclohexanecarboxaldehyde in anhydrous THF under a positive pressure of nitrogen.

  • Grignard Addition: The flask is cooled in an ice bath. The solution of vinylmagnesium bromide in THF is added dropwise from the dropping funnel to the stirred solution of the aldehyde over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Cost-Benefit Analysis
  • Cost: The primary cost drivers for this pathway are the Grignard reagent (vinylmagnesium bromide) and the anhydrous solvent (THF). Cyclohexanecarboxaldehyde is a relatively inexpensive starting material.[1][2][3][4][5] The cost of vinylmagnesium bromide can be a significant factor, with prices varying based on the supplier and scale.[6]

  • Yield and Scalability: Grignard reactions typically provide good to high yields of the desired alcohol. The reaction is also readily scalable for larger-scale production.

  • Safety: Grignard reagents are highly reactive, flammable, and moisture-sensitive, requiring careful handling under an inert atmosphere.[7] The use of flammable ethereal solvents also poses a fire hazard.

  • Environmental Impact: The use of large volumes of volatile and flammable organic solvents is a major environmental drawback. The workup generates magnesium salt waste that requires proper disposal.

Pathway 2: Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols.[8][9][10][11][12] This pathway involves the reduction of the α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one, using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[13][14]

Chemical Principle

The MPV reduction proceeds through a six-membered ring transition state involving the coordination of the carbonyl oxygen to the aluminum isopropoxide. A hydride is then transferred from the isopropoxide ligand to the carbonyl carbon of the substrate. The equilibrium is driven towards the product by using an excess of the sacrificial alcohol (isopropanol) and by removing the acetone byproduct by distillation.[15][16] A key advantage of this method is its high chemoselectivity for the carbonyl group, leaving the carbon-carbon double bond intact.[12]

MPV Reduction substrate 1-Cyclohexyl-2-propen-1-one intermediate Six-membered Transition State substrate->intermediate catalyst Aluminum Isopropoxide catalyst->intermediate reductant Isopropanol reductant->intermediate product This compound intermediate->product byproduct Acetone (removed by distillation) intermediate->byproduct

MPV Reduction for this compound Synthesis
Detailed Experimental Protocol

Materials:

  • 1-Cyclohexyl-2-propen-1-one

  • Aluminum isopropoxide[7][8][9][10][11]

  • Anhydrous isopropanol

  • Anhydrous toluene (optional, to aid in azeotropic removal of acetone)

  • Dilute sulfuric acid or hydrochloric acid for workup

  • Standard laboratory glassware for distillation and extraction

Procedure:

  • Reaction Setup: A distillation apparatus is assembled with a round-bottom flask containing 1-cyclohexyl-2-propen-1-one, a large excess of anhydrous isopropanol, and aluminum isopropoxide.

  • Reaction and Distillation: The mixture is heated to reflux. The acetone formed during the reaction is continuously removed by distillation, often as an azeotrope with isopropanol or toluene, to drive the equilibrium towards the product. The progress of the reaction is monitored by TLC.

  • Workup: After completion, the reaction mixture is cooled, and the excess aluminum isopropoxide is decomposed by the careful addition of dilute acid.

  • Extraction: The product is extracted with an organic solvent such as diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography.

Cost-Benefit Analysis
  • Cost: Aluminum isopropoxide is a relatively inexpensive catalyst.[7][8][9][10][11] The starting material, 1-cyclohexyl-2-propen-1-one, can be synthesized from cyclohexanecarboxaldehyde and acetone, but its direct purchase price can be higher than the aldehyde. Isopropanol is a cheap and readily available solvent and reductant.

  • Yield and Scalability: The MPV reduction can provide moderate to high yields, particularly when the acetone byproduct is efficiently removed. The reaction is scalable.

  • Safety: The primary safety concern is the use of flammable isopropanol at elevated temperatures. The reaction itself is generally less exothermic and more controllable than a Grignard reaction.

  • Environmental Impact: Isopropanol is a relatively greener solvent compared to chlorinated solvents or ethers. The main waste product is the aluminum salt formed during the workup.

Pathway 3: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a powerful and often greener alternative to traditional reduction methods. This pathway also starts from 1-cyclohexyl-2-propen-1-one and utilizes a transition metal catalyst, typically based on iridium or ruthenium, to transfer hydrogen from a donor molecule, such as isopropanol, to the carbonyl group.

Chemical Principle

The mechanism involves the formation of a metal hydride species from the catalyst and the hydrogen donor (isopropanol). The α,β-unsaturated ketone coordinates to the metal center, and the hydride is then transferred to the carbonyl carbon. The resulting metal alkoxide is then protonated by the hydrogen donor, regenerating the catalyst and releasing the alcohol product and acetone. The choice of catalyst and ligands is crucial for achieving high chemoselectivity for the reduction of the carbonyl group over the alkene.

Catalytic Transfer Hydrogenation substrate 1-Cyclohexyl-2-propen-1-one intermediate Metal Hydride Intermediate substrate->intermediate catalyst Iridium or Ruthenium Catalyst catalyst->intermediate h_donor Isopropanol (Hydrogen Donor) h_donor->intermediate product This compound intermediate->product byproduct Acetone intermediate->byproduct

Catalytic Transfer Hydrogenation Pathway
Detailed Experimental Protocol

Materials:

  • 1-Cyclohexyl-2-propen-1-one

  • Iridium or Ruthenium catalyst (e.g., [Ir(Cp*)(ppy)Cl] or a similar complex)

  • Anhydrous isopropanol

  • Base (e.g., potassium hydroxide or sodium carbonate, if required by the catalyst system)

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: A flask is charged with 1-cyclohexyl-2-propen-1-one, the iridium or ruthenium catalyst, and anhydrous isopropanol under an inert atmosphere. If required, a base is also added.

  • Reaction: The mixture is heated to a specified temperature (often reflux) and stirred for a set period. The reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to separate the product from the catalyst and any byproducts, yielding pure this compound.

Cost-Benefit Analysis
  • Cost: The primary cost of this method is the transition metal catalyst, particularly iridium-based catalysts, which can be expensive.[17] However, the catalyst loading is typically low. The cost of isopropanol is minimal.

  • Yield and Selectivity: Catalytic transfer hydrogenation often provides high yields and excellent chemoselectivity for the reduction of the carbonyl group.

  • Safety: The main hazard is the use of a flammable solvent at elevated temperatures. The catalysts themselves may have specific handling requirements.

  • Environmental Impact: This method is often considered a greener alternative due to the use of a recyclable catalyst and a relatively benign hydrogen donor and solvent (isopropanol). The generation of waste is minimized compared to stoichiometric reductions.

Conclusion and Recommendations

The choice of the optimal synthesis pathway for this compound depends on the specific priorities of the research or development project.

  • For small-scale laboratory synthesis where cost is a secondary concern and high yield is paramount , the Grignard reaction offers a reliable and well-established method. However, stringent safety precautions for handling reactive reagents are essential.

  • For larger-scale production where cost-effectiveness and safety are major considerations , the Meerwein-Ponndorf-Verley reduction presents a compelling option. Its use of inexpensive reagents and more manageable reaction conditions make it an attractive industrial process.

  • For research focused on green chemistry and sustainable synthesis , catalytic transfer hydrogenation is the most promising route. Although the initial catalyst cost may be high, the potential for catalyst recycling, high efficiency, and reduced environmental impact align well with modern synthetic principles.

Ultimately, a thorough evaluation of the available resources, scale of production, and the specific safety and environmental goals of the project will guide the final decision on the most suitable synthetic pathway for this compound.

References

[Please note that a comprehensive, numbered list of references with full citations and clickable URLs would be provided here in a final document, based on the specific literature and data sources used for the detailed protocols and cost-benefit analysis.]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclohexyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Cyclohexyl-2-propen-1-ol. As a substituted allylic alcohol, this compound requires careful management due to the potential hazards associated with this chemical class. This document is structured to provide direct, procedural guidance rooted in established safety principles, ensuring both personal and environmental protection.

The Challenge: Extrapolating Safety Data

In the absence of specific data, a conservative approach grounded in chemical analogy is the most responsible course of action. The core reactive moiety of this molecule is the allylic alcohol functional group. Allyl alcohol itself is a well-documented hazardous substance, known for its flammability, toxicity, and severe irritant properties upon contact, inhalation, or ingestion[3][4]. Therefore, we will base our personal protective equipment (PPE) and handling protocols on the stringent requirements for allyl alcohol and related cyclic unsaturated alcohols, such as 2-cyclohexen-1-ol[5]. This approach ensures a high margin of safety.

Hazard Assessment: The Allylic Alcohol Moiety

The primary hazards associated with allylic alcohols stem from their ability to cause significant irritation and damage to the eyes, skin, and respiratory system[3]. The flammability of these compounds also presents a significant risk[5].

Key Hazards of the Chemical Class:

  • Severe Eye Irritation: Can cause serious damage to eye tissue[3].

  • Skin Irritation and Absorption: Can cause skin irritation, and systemic toxicity is possible through skin absorption[3].

  • Respiratory Tract Irritation: Inhalation of vapors can lead to irritation of the upper respiratory system and potentially pulmonary edema[3].

  • Flammability: These compounds are often flammable liquids, with vapors that can form explosive mixtures with air[5].

  • Toxicity: Allylic alcohols can be toxic if ingested[6].

Core Directive: Personal Protective Equipment (PPE) Selection

Given the hazardous nature of the allylic alcohol group, a comprehensive PPE strategy is mandatory. The selection of specific PPE is based on preventing all potential routes of exposure—inhalation, skin contact, and eye contact.

Respiratory Protection

Due to the irritant nature of allylic alcohol vapors, all handling must be conducted within a certified chemical fume hood to minimize inhalation exposure[7]. If there is any risk of exceeding exposure limits or if engineering controls are insufficient, respiratory protection is required.

  • Minimum Requirement: For concentrations up to 20 ppm of allyl alcohol (the NIOSH Recommended Exposure Limit), a chemical-cartridge respirator with a full facepiece and organic-vapor cartridges is the minimum level of protection[8][9]. The full facepiece provides the added benefit of eye protection.

  • Higher Concentrations or Unknowns: For emergency situations or where concentrations are unknown or exceed 20 ppm, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive-pressure mode is necessary[8].

Eye and Face Protection

Preventing eye contact is critical.

  • Standard Operations (in Fume Hood): Chemical safety goggles are the absolute minimum requirement.

  • Enhanced Protection: A full-face shield worn over safety goggles is strongly recommended to protect against splashes. As noted above, a full-facepiece respirator provides integral eye and face protection[7]. An eyewash station must be immediately accessible[10].

Hand Protection

Chemically resistant gloves are essential to prevent skin contact.

  • Recommended Glove Material: Nitrile gloves are a suitable choice for protection against allyl alcohol. A thickness of at least 15 mil is recommended for extended handling.

  • Glove Protocol: Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. For any task with a high risk of splashing, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste.

Body Protection
  • Lab Coat: A flame-resistant lab coat is required.

  • Full Body Protection: Wear long pants and closed-toe shoes. For larger scale operations or situations with a significant splash risk, a chemically resistant apron or coveralls should be used[10]. A safety shower must be readily available[10].

Operational Plan: Safe Handling Workflow

A systematic workflow minimizes risk during the handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary equipment or chemicals. Confirm that the safety shower and eyewash station are accessible and unobstructed.

  • PPE Donning: Put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, safety goggles, face shield, and finally, gloves.

  • Chemical Handling:

    • Conduct all manipulations of the chemical inside the fume hood.

    • Ground and bond containers and receiving equipment when transferring significant quantities to prevent static discharge, as the compound is likely flammable[5][11].

    • Use non-sparking tools for all transfers[10].

    • Keep containers tightly closed when not in use[11].

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Properly seal the container of this compound and store it in a cool, well-ventilated area away from heat and ignition sources[5].

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Operation cluster_waste 4. Waste Management prep_hood Verify Fume Hood Operation prep_safety Check Eyewash & Shower prep_hood->prep_safety prep_ppe Assemble All Required PPE prep_safety->prep_ppe exec_don Don PPE Correctly prep_ppe->exec_don Proceed to Execution exec_handle Handle Chemical in Hood exec_don->exec_handle exec_store Secure & Store Chemical exec_handle->exec_store post_clean Decontaminate Work Area exec_store->post_clean Proceed to Cleanup post_doff Doff PPE Safely post_clean->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash waste_dispose Dispose of Contaminated Materials as Hazardous Waste post_wash->waste_dispose Final Step

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and correct action is vital in an emergency.

  • Eye Contact: Immediately flush eyes with tepid water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][12].

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes[11]. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[3][13].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[13].

  • Spill: For a minor spill within a fume hood, absorb the material with an inert absorbent like sand or vermiculite. Place the absorbed material into a sealed, labeled container for hazardous waste disposal[7]. For a major spill, evacuate the area and contact your institution's environmental health and safety department[12]. Remove all ignition sources[13].

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a dedicated, clearly labeled, and sealed container[7].

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program. Do not pour this chemical down the drain[13]. Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before disposal[14].

Summary of Recommended Personal Protective Equipment

Protection Type Equipment Specification Rationale
Respiratory Full-facepiece respirator with organic vapor cartridges (or SCBA for emergencies).Protects against inhalation of irritant vapors and provides eye protection[8].
Eye/Face Chemical safety goggles and a full-face shield.Prevents severe eye damage from splashes[7].
Hand Chemically resistant nitrile gloves (≥15 mil).Prevents skin contact, irritation, and potential absorption.
Body Flame-resistant lab coat, long pants, closed-toe shoes.Protects skin from accidental contact and provides a barrier against fire[10].

References

  • Allyl alcohol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Allyl Alcohol - Product Safety Bulletin. LyondellBasell. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Allyl alcohol. Centers for Disease Control and Prevention (Restored). [Link]

  • This compound | C9H16O | CID 138196. PubChem, National Center for Biotechnology Information. [Link]

  • Glove Selector. Protective Industrial Products. [Link]

  • Safety Data Sheet. Procter & Gamble. [Link]

  • ALLYL ALCOHOL | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

  • Material Safety Data Sheet (for Cyclohexyl alcohol). Sciencelab.com. [Link]

Sources

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